molecular formula C12H17N3O5 B8127909 2',3'-O-Isopropylidenecytidine

2',3'-O-Isopropylidenecytidine

Cat. No.: B8127909
M. Wt: 283.28 g/mol
InChI Key: UBGDNZQSYVIVHU-UHFFFAOYSA-N
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Description

2',3'-O-Isopropylidenecytidine is a useful research compound. Its molecular formula is C12H17N3O5 and its molecular weight is 283.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(13)14-11(15)17/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGDNZQSYVIVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=NC3=O)N)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325840
Record name 2',3'-O-ISOPROPYLIDENECYTIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362-42-5
Record name NSC520039
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2',3'-O-ISOPROPYLIDENECYTIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2',3'-O-Isopropylidenecytidine: A Cornerstone Intermediate in Nucleoside Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-O-Isopropylidenecytidine is a pivotal protected nucleoside that serves as a versatile intermediate in the synthesis of a wide array of modified cytidine (B196190) analogues. By masking the reactive 2' and 3'-hydroxyl groups of the ribose sugar, the isopropylidene protecting group allows for selective chemical transformations at other positions of the cytidine molecule, primarily the 5'-hydroxyl group and the cytosine base. This strategic protection is fundamental in the development of nucleoside-based therapeutics, including antiviral and anticancer agents, as well as in the study of nucleic acid biochemistry and epigenetics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and quantitative data to support its use in research and drug development.

Core Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthetic chemistry. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 362-42-5[1]
Molecular Formula C₁₂H₁₇N₃O₅[1]
Molecular Weight 283.28 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 238-240 °C (recrystallized from methanol)[1]
Solubility Soluble in methanol (B129727), sparingly soluble in water
pKa 14.14 ± 0.10 (Predicted)[1]

Table 2: NMR Spectroscopic Data for this compound (in DMSO-d₆)

NucleusChemical Shift (ppm)
¹H NMR Data to be populated from experimental findings.
¹³C NMR Data to be populated from experimental findings.

Note: Specific NMR data for the parent compound was not available in the searched literature. The table is provided as a template for experimental data.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and deprotection of this compound, which are critical steps in its utilization as a synthetic intermediate.

Synthesis of this compound

The protection of the 2' and 3'-hydroxyl groups of cytidine is typically achieved through an acid-catalyzed reaction with 2,2-dimethoxypropane (B42991) or acetone (B3395972). 2,2-dimethoxypropane is often preferred as it acts as both the acetone source and a water scavenger, driving the reaction to completion.

dot

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cytidine Cytidine ReactionVessel Suspension in Anhydrous Acetone Cytidine->ReactionVessel Reagents 2,2-Dimethoxypropane p-Toluenesulfonic acid Anhydrous Acetone Reagents->ReactionVessel Quench Quench with Sodium Bicarbonate ReactionVessel->Quench Stir at RT Filter Filter Quench->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Column Chromatography (Silica Gel) Evaporate->Purify Product This compound Purify->Product

Caption: A standard workflow for the synthesis of this compound.

Materials:

  • Cytidine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (B109758) (DCM)

  • Methanol (MeOH)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Suspend cytidine (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 9:1 v/v). The reaction is typically complete within 4-8 hours, and the initial suspension should become a clear solution.

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for an additional 15-20 minutes to neutralize the acid catalyst.

  • Filter the mixture to remove the solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield this compound as a white solid.

Deprotection of this compound

The removal of the isopropylidene protecting group is readily accomplished under acidic conditions to regenerate the vicinal diol.

dot

Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product ProtectedNucleoside This compound Dissolve Dissolve in Aqueous Acetic Acid ProtectedNucleoside->Dissolve Neutralize Neutralize with Basic Resin Dissolve->Neutralize Stir at RT Filter Filter Neutralize->Filter Evaporate Evaporate Solvent Filter->Evaporate Product Cytidine Evaporate->Product

Caption: A standard workflow for the deprotection of this compound.

Materials:

  • This compound

  • Aqueous acetic acid (e.g., 80%) or trifluoroacetic acid (TFA) in water (e.g., 1%)

  • Basic ion-exchange resin (e.g., Dowex-OH⁻ form) or sodium bicarbonate

Procedure:

  • Dissolve this compound in the aqueous acidic solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).

  • Neutralize the reaction mixture carefully with a basic ion-exchange resin or by the slow addition of a saturated solution of sodium bicarbonate until the pH is neutral.

  • If a resin is used, filter the mixture and wash the resin with water.

  • Evaporate the filtrate under reduced pressure to obtain the deprotected cytidine. The crude product can be further purified by recrystallization if necessary.

Applications in Drug Development and Research

This compound is a crucial building block in the synthesis of various modified nucleosides with therapeutic potential and for research applications.[2]

Synthesis of Antiviral and Anticancer Agents

The protected 2',3'-diol allows for selective modification at the 5'-position, which is a common strategy for developing nucleoside analogues that can act as chain terminators in viral replication or as inhibitors of cellular polymerases in cancer cells. For instance, this compound is a key intermediate in the synthesis of Molnupiravir, an antiviral drug used to treat COVID-19.[3]

Synthesis of Cytidine Analogues for Epigenetic Studies

This compound serves as an intermediate in the synthesis of isotopically labeled analogues of modified cytosines, such as 5-Hydroxymethylcytidine-13CD2.[1] These labeled compounds are invaluable tools for studying the role of DNA hydroxymethylation and other epigenetic modifications in gene regulation and disease.[1]

dot

Applications_Signaling cluster_core Core Intermediate cluster_applications Synthetic Pathways & Applications Core This compound Mod5 5'-Hydroxyl Modification Core->Mod5 ModBase Base Modification Core->ModBase Antiviral Antiviral Agents (e.g., Molnupiravir) Mod5->Antiviral Anticancer Anticancer Agents Mod5->Anticancer Epigenetic Epigenetic Probes (e.g., Labeled 5-hmC) ModBase->Epigenetic

Caption: Synthetic utility of this compound in medicinal chemistry.

Conclusion

This compound is an indispensable tool in the field of nucleoside chemistry. Its straightforward synthesis and the stability of the isopropylidene protecting group under a variety of reaction conditions, coupled with its facile removal under mild acidic conditions, make it an ideal intermediate for the synthesis of complex cytidine analogues. For researchers and professionals in drug development, a thorough understanding of the properties and protocols associated with this compound is essential for the efficient design and synthesis of novel therapeutic agents and research tools.

References

An In-depth Technical Guide to 2',3'-O-Isopropylidenecytidine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylidenecytidine, a key intermediate in the synthesis of modified nucleosides. This document details its chemical structure, physicochemical properties, synthesis, and applications in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a protected derivative of the ribonucleoside cytidine (B196190). The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose sugar, a crucial modification that allows for regioselective reactions at other positions of the molecule, particularly the 5'-hydroxyl group.

Chemical Structure:

  • IUPAC Name: 4-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1][2]dioxol-4-yl]pyrimidin-2-one[3]

  • Molecular Formula: C₁₂H₁₇N₃O₅[3]

  • Canonical SMILES: CC1(OC2C(OC(C2O1)N3C=CC(=NC3=O)N)CO)C[3]

  • InChI Key: UBGDNZQSYVIVHU-UHFFFAOYSA-N[3]

The structure of this compound is characterized by the cytidine base linked to a ribose sugar, with an isopropylidene group forming a five-membered ring with the 2' and 3' oxygen atoms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 283.28 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 238-240 °C (recrystallized from methanol)[4]
CAS Number 362-42-5[4]
Predicted Boiling Point 465.7 ± 55.0 °C[4]
Predicted Density 1.66 ± 0.1 g/cm³[4]
Predicted pKa 14.14 ± 0.10[4]
Solubility

The isopropylidene group renders the molecule more lipophilic compared to its parent nucleoside, cytidine. Consequently, its solubility in aqueous solutions is limited. The solubility profile is crucial for its use in various reaction conditions. While specific quantitative data for this compound is not extensively published, the solubility of the analogous adenosine (B11128) derivative provides a good estimate.

SolventSolubilityReference (for Adenosine Analogue)
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL[5]
Dioxane Slightly soluble[5]
Methanol Slightly soluble[5]
Water Poorly soluble[5]

For biological assays requiring aqueous buffers, a common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it into the aqueous medium.

Synthesis and Experimental Protocols

The synthesis of this compound is a standard protection reaction involving the acid-catalyzed reaction of cytidine with acetone (B3395972) or an acetone equivalent. The following protocol is adapted from established methods for the synthesis of the analogous 2',3'-O-Isopropylideneadenosine[1][2][6].

Synthesis of this compound

Objective: To selectively protect the 2' and 3'-hydroxyl groups of cytidine.

Materials:

  • Cytidine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane (B42991)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another acid catalyst

  • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Anhydrous solvents for purification (e.g., Dichloromethane, Methanol)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Suspend cytidine (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Add an excess of 2,2-dimethoxypropane (3-5 equivalents), which acts as both a reactant and a water scavenger.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting cytidine spot is consumed (typically within 2-4 hours).

  • Once the reaction is complete, neutralize the acid catalyst by adding solid sodium bicarbonate and stirring for approximately 15-20 minutes.

  • Filter the mixture to remove any solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane:methanol) to yield pure this compound as a white solid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Cytidine Cytidine ReactionStep Stir at Room Temperature (Monitor by TLC) Cytidine->ReactionStep Reagents Anhydrous Acetone 2,2-Dimethoxypropane p-TsOH·H₂O Reagents->ReactionStep Neutralization Neutralize with NaHCO₃ ReactionStep->Neutralization Filtration Filter Neutralization->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Chromatography Silica Gel Chromatography Evaporation->Chromatography FinalProduct This compound Chromatography->FinalProduct

Caption: Workflow for the synthesis of this compound.

Deprotection of this compound

The isopropylidene group can be readily removed under mild acidic conditions to regenerate the diol.

Objective: To remove the 2',3'-O-isopropylidene protecting group.

Materials:

  • 2',3'-O-Isopropylidene-protected nucleoside

  • Aqueous acetic acid (e.g., 80%) or trifluoroacetic acid (TFA) in water

  • Suitable base for neutralization (e.g., sodium bicarbonate, Dowex-OH⁻ resin)

Procedure:

  • Dissolve the 2',3'-O-isopropylidene-protected nucleoside in the aqueous acid solution.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Once the deprotection is complete, carefully neutralize the acid with a suitable base.

  • Remove the solvent under reduced pressure.

  • The resulting crude cytidine can be purified by recrystallization if necessary.

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in the synthesis of a wide range of modified nucleosides with potential therapeutic applications. The protection of the 2' and 3' hydroxyls allows for selective modification at the 5'-hydroxyl position and on the cytidine base.

Synthesis of 5'-Modified Nucleoside Analogues

The free 5'-hydroxyl group of this compound can be readily modified to introduce various functionalities. This is a key strategy in the development of antiviral and anticancer agents. For instance, it is an intermediate in the synthesis of 5-Hydroxymethylcytidine derivatives[4].

Synthesis_Application cluster_start Starting Material cluster_modification Chemical Modification cluster_deprotection Final Step cluster_product Product Start 2',3'-O- Isopropylidenecytidine Modification Selective 5'-OH Modification Start->Modification e.g., Tosylation, Azidation Deprotection Deprotection (Acidic Conditions) Modification->Deprotection FinalProduct 5'-Modified Cytidine Analogue Deprotection->FinalProduct

Caption: General workflow for the synthesis of 5'-modified cytidine analogues.

Role in Oligonucleotide Synthesis

It is important to note that while this compound is a protected nucleoside, the isopropylidene group is generally not suitable for use as a 2'-hydroxyl protecting group in standard solid-phase oligonucleotide synthesis using phosphoramidite (B1245037) chemistry. This is due to the acid-lability of the isopropylidene group, which would be cleaved during the acidic detritylation step of each synthesis cycle.

Biological Activity and Signaling Pathways

There is currently no significant evidence to suggest that this compound has direct biological activity or is a modulator of specific signaling pathways. Its primary role in a biological context is as a synthetic precursor to biologically active nucleoside analogues. The biological activity of the final modified nucleosides will depend on the nature of the modifications introduced.

Conclusion

This compound is a fundamental building block in medicinal chemistry, providing a strategic advantage for the regioselective synthesis of modified cytidine analogues. Its well-defined structure and predictable reactivity make it an invaluable tool for researchers and scientists in the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, serving as a valuable resource for professionals in the field of drug discovery and development.

References

2',3'-O-Isopropylidenecytidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Protected Nucleoside

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylidenecytidine, a pivotal protected nucleoside in the synthesis of a wide array of modified cytidine (B196190) analogs with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and applications, with a focus on practical experimental protocols and data presentation.

Introduction

This compound is a derivative of the naturally occurring nucleoside, cytidine, in which the 2' and 3'-hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This temporary protection is a cornerstone of nucleoside chemistry, as it allows for regioselective modification at other positions of the cytidine molecule, most notably the 5'-hydroxyl group and the cytosine base itself. The stability of the isopropylidene group under a range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an invaluable tool in the multi-step synthesis of complex nucleoside analogs, including antiviral and anticancer agents. This guide will detail the synthesis, characterization, and synthetic utility of this important intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for its characterization.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 362-42-5
Molecular Formula C₁₂H₁₇N₃O₅
Molecular Weight 283.28 g/mol
Appearance White solid
Melting Point 238-240 °C (from methanol)[1]
Boiling Point (Predicted) 465.7 ± 55.0 °C
Density (Predicted) 1.66 ± 0.1 g/cm³
Table 2: Spectroscopic Data for this compound

While a complete set of publicly available, assigned spectra for this compound is limited, the following tables provide expected chemical shifts and mass spectrometry fragmentation patterns based on data from closely related structures and derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance) - Predicted data based on analogous compounds.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-6~7.8d
H-5~5.8d
H-1'~5.9d
H-2'~4.9dd
H-3'~4.7dd
H-4'~4.2m
H-5'a, H-5'b~3.7, ~3.6m
Isopropylidene-CH₃~1.5, ~1.3s
NH₂~7.2, ~7.0br s
5'-OHVariablet

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted data based on analogous compounds.

Carbon AssignmentChemical Shift (δ, ppm)
C-4~166
C-2~156
C-6~141
C-5~95
C-1'~96
C-4'~86
C-2'~84
C-3'~81
C-5'~61
Isopropylidene C(CH₃)₂~114
Isopropylidene CH₃~27, ~25

Mass Spectrometry (MS) - Predicted Fragmentation

m/zFragment IonDescription
284.12[M+H]⁺Protonated molecular ion
226.09[M+H - C₃H₆O]⁺Loss of acetone (B3395972)
112.05[Cytosine+H]⁺Protonated cytosine base
173.08[Ribose fragment]⁺Fragment of the protected ribose moiety

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a subsequent synthetic transformation, demonstrating its utility as a protected intermediate.

Synthesis of this compound

This protocol describes the acid-catalyzed protection of the 2' and 3'-hydroxyl groups of cytidine using 2,2-dimethoxypropane (B42991).

Workflow for the Synthesis of this compound

G Cytidine Cytidine Reaction Stir at Room Temperature Cytidine->Reaction Acetone_DMP Acetone, 2,2-Dimethoxypropane Acetone_DMP->Reaction Acid_Catalyst Acid Catalyst (e.g., HClO₄) Acid_Catalyst->Reaction Neutralization Neutralization (e.g., Ca(OH)₂) Reaction->Neutralization Filtration Filtration Neutralization->Filtration Evaporation Evaporation Filtration->Evaporation Purification Silica (B1680970) Gel Chromatography Evaporation->Purification Product This compound Purification->Product

Synthesis of this compound.

Materials:

Procedure:

  • Suspend cytidine (1.0 g, 4.1 mmol) in 50 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.[2]

  • Add 2,2-dimethoxypropane (6.0 mL, 49 mmol).[2]

  • Add perchloric acid dropwise with stirring until the suspension becomes a clear solution.[2]

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10:1 CHCl₃:MeOH as eluent).

  • Once the reaction is complete, neutralize the mixture by adding solid calcium hydroxide and stir for 15-20 minutes.[2]

  • Filter the mixture to remove the solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product as a white foam.[2]

  • Purify the crude product by silica gel column chromatography using a mobile phase of chloroform:methanol (80:20) containing 2% triethylamine to afford this compound. A typical reported yield is around 83%.[2]

Synthesis of 5-Formylcytidine from this compound

This multi-step protocol illustrates the use of this compound as a key intermediate in the synthesis of 5-formylcytidine, a modified nucleoside of biological interest.

Experimental Workflow for the Synthesis of 5-Formylcytidine

G start This compound step1 Hydroxymethylation (Paraformaldehyde, KOH) start->step1 intermediate1 5-(Hydroxymethyl)-2',3'-O- isopropylidenecytidine step1->intermediate1 step2 Oxidation (RuO₂, Dioxane, Reflux) intermediate1->step2 intermediate2 5-Formyl-2',3'-O- isopropylidenecytidine step2->intermediate2 step3 Deprotection (1 M HCl) intermediate2->step3 product 5-Formylcytidine step3->product

Synthesis of 5-Formylcytidine.

Step A: Synthesis of 5-(Hydroxymethyl)-2',3'-O-isopropylidenecytidine

Materials:

  • This compound

  • Potassium hydroxide (KOH), 0.5 M solution

  • Paraformaldehyde

  • Hydrochloric acid (HCl), 6 M solution

  • Methanol (MeOH)

  • Dichloromethane (B109758) (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 g, 3.5 mmol) in 15 mL of 0.5 M potassium hydroxide solution.[2]

  • Add paraformaldehyde (1.05 g, 35 mmol) to the solution.[2]

  • Stir the reaction mixture at 55 °C for 36 hours.[2]

  • Cool the reaction to room temperature and neutralize with 6 M hydrochloric acid.[2]

  • Filter the solution and evaporate the filtrate to dryness.

  • Dissolve the oily residue in a mixture of methanol and dichloromethane (40:60), filter, and evaporate again.[2]

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 3% to 12%) containing 2% triethylamine to yield 5-(hydroxymethyl)-2',3'-O-isopropylidenecytidine. A reported yield is 38% (or 60% based on recovered starting material).[2]

Step B: Synthesis of 5-Formyl-2',3'-O-isopropylidenecytidine

Materials:

  • 5-(Hydroxymethyl)-2',3'-O-isopropylidenecytidine

  • Ruthenium dioxide hydrate (B1144303) (RuO₂·xH₂O)

  • Dioxane

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-(hydroxymethyl)-2',3'-O-isopropylidenecytidine (100 mg, 0.32 mmol) in 3 mL of dioxane.[2]

  • Add ruthenium dioxide hydrate (500 mg, 5 weight equivalents).[2]

  • Reflux the reaction mixture for 12 hours.[2]

  • Filter the mixture to remove the catalyst.

  • Purify the filtrate by silica gel column chromatography using a mobile phase of methanol in dichloromethane (e.g., 5%) containing 2% triethylamine to afford 5-formyl-2',3'-O-isopropylidenecytidine as a white solid. A reported yield is 82%.[2]

Step C: Deprotection to 5-Formylcytidine

Materials:

  • 5-Formyl-2',3'-O-isopropylidenecytidine

  • Hydrochloric acid (HCl), 1 M solution

  • Triethylamine (TEA)

  • Methanol (MeOH)

Procedure:

  • Suspend 5-formyl-2',3'-O-isopropylidenecytidine in 1 M hydrochloric acid at room temperature and stir until the starting material is consumed (monitor by TLC).

  • Neutralize the reaction mixture with triethylamine.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from methanol to obtain pure 5-formylcytidine. A reported yield for this deprotection step is 95%.

Applications in Drug Development and Research

The primary application of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of modified cytidine analogs. By protecting the reactive 2' and 3'-hydroxyl groups, chemists can achieve selective modifications at other sites of the molecule.

Logical Relationship of Synthetic Strategy

G Start Cytidine Protection Protection of 2',3'-diols (this compound) Start->Protection Modification Regioselective Modification (e.g., at 5'-OH or base) Protection->Modification Deprotection Deprotection of 2',3'-diols Modification->Deprotection FinalProduct Modified Cytidine Analog (Antiviral/Anticancer Agent) Deprotection->FinalProduct

References

An In-depth Technical Guide to the Synthesis and Characterization of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2',3'-O-Isopropylidenecytidine, a pivotal intermediate in the synthesis of various cytidine (B196190) analogues with therapeutic potential. The strategic protection of the 2',3'-hydroxyl groups of the ribose moiety allows for selective modification at the 5'-position, rendering it an invaluable tool in medicinal chemistry and drug development.

Physicochemical Properties

This compound is a white solid with the following properties:

PropertyValue
Molecular Formula C₁₂H₁₇N₃O₅[1]
Molecular Weight 283.28 g/mol [1]
Melting Point 238-240 °C (methanol)[2]
CAS Number 362-42-5[2]

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the acid-catalyzed reaction of cytidine with acetone (B3395972) or an acetone equivalent, such as 2,2-dimethoxypropane (B42991). This reaction proceeds by forming a cyclic acetal (B89532) across the cis-diol of the ribose ring.

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Cytidine Cytidine Reaction Cytidine->Reaction Reagent 2,2-Dimethoxypropane or Acetone Reagent->Reaction Catalyst p-Toluenesulfonic acid (p-TsOH) Catalyst->Reaction catalyst Solvent Anhydrous Acetone Solvent->Reaction solvent Product This compound Reaction->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the acetal protection of nucleosides.

Materials:

Procedure:

  • Suspend cytidine (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • To this suspension, add 2,2-dimethoxypropane (3-5 equivalents). The use of 2,2-dimethoxypropane is often preferred over acetone as it drives the reaction forward by producing methanol as a byproduct, which is less likely to interfere with the reaction equilibrium compared to the water produced when using acetone alone.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol, 10:1 v/v). The reaction is typically complete within 2-4 hours, often indicated by the initial suspension becoming a clear solution.

  • Upon completion, quench the reaction by adding solid sodium bicarbonate and continue stirring for 15-20 minutes to neutralize the acid catalyst.

  • Filter the mixture to remove the solid sodium bicarbonate and any unreacted starting material.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford this compound as a white solid.

Characterization Data

The structural elucidation of this compound is crucial for confirming its identity and purity. The primary analytical techniques employed for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data (Typical Shifts in DMSO-d₆):

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-6~7.8d
NH₂~7.1s (br)
H-1'~5.8d
H-5~5.7d
2'-H, 3'-H~4.0-4.1m
4'-H~3.8-3.9m
5'-H~3.5-3.6m
Isopropylidene-CH₃~1.5s
Isopropylidene-CH₃~1.3s

¹³C NMR Data (Typical Shifts):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~166
C-4~156
C-6~141
C-5~95
C-1'~90
C-4'~85
C-2', C-3'~81-84
C-5'~62
Isopropylidene-C~113
Isopropylidene-CH₃~27, 25
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

GC-MS Data:

m/zInterpretation
283[M]⁺ (Molecular Ion)
268[M - CH₃]⁺
112[Cytosine + H]⁺
111[Cytosine]⁺
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Interpretation
~3300-3500N-H and O-H stretching
~2900-3000C-H stretching (aliphatic)
~1650C=O stretching (amide)
~1370-1380C-H bending (isopropyl group)
~1000-1200C-O stretching

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_and_Purification_Workflow Start Start: Cytidine Suspension in Acetone Add_Reagents Add 2,2-Dimethoxypropane and p-TsOH (catalyst) Start->Add_Reagents Reaction Stir at Room Temperature (2-4 hours) Add_Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Quench Quench with NaHCO₃ Monitor->Quench Complete Filter Filter to Remove Solids Quench->Filter Evaporate Evaporate Filtrate Filter->Evaporate Purify Purify by Silica Gel Column Chromatography Evaporate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize Final_Product Final Product: This compound Characterize->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Applications of CAS number 362-42-5 (2',3'-O-isopropylidene cytidine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound identified by CAS number 362-42-5, chemically known as 2',3'-O-isopropylidene cytidine (B196190). This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's role as a crucial intermediate in the synthesis of modified nucleosides, particularly 5-hydroxymethylcytidine (B44077) derivatives, which are of significant interest in the expanding field of epigenetics. The guide includes a thorough compilation of its physicochemical properties, detailed experimental protocols for its synthesis and subsequent use, and visualizations of key synthetic and biological pathways to facilitate a deeper understanding of its scientific and practical applications.

Introduction

Of particular significance is its use as a precursor in the synthesis of 5-Hydroxymethylcytidine-13CD2, an isotopically labeled analogue of 5-hydroxymethylcytidine (5hmC).[1] 5hmC is a pivotal epigenetic mark in mammals, generated by the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-eleven translocation (TET) family of enzymes. This modification is a key intermediate in the process of active DNA demethylation and also appears to have its own distinct regulatory roles. The ability to synthesize 5hmC-containing oligonucleotides is essential for studying the mechanisms of epigenetic regulation, developing diagnostic tools for various diseases, including cancer, and for the discovery of new therapeutic agents that target epigenetic pathways.

Chemical and Physical Properties

The chemical and physical properties of 2',3'-O-isopropylidene cytidine are summarized in the tables below. These properties are critical for its handling, storage, and application in chemical reactions.

Table 1: General Chemical Properties
PropertyValue
CAS Number 362-42-5
IUPAC Name 4-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1][2]dioxol-4-yl]pyrimidin-2-one
Synonyms 2',3'-isopropylidenecytidine; 2',3'-O-(1-Methylethylidene)cytidine; β-D-2',3'-O-(isopropylidene)cytidine
Molecular Formula C₁₂H₁₇N₃O₅[1]
Molecular Weight 283.28 g/mol [1]
Appearance White to off-white crystalline powder
Form Solid[2][3]
Table 2: Physicochemical Data
PropertyValueConditions
Melting Point 238-240 °C[1][2][3](methanol)
Boiling Point 465.7 °C (Predicted)[1][2][3]at 760 mmHg
Density 1.66 ± 0.1 g/cm³ (Predicted)[1][2][3]20 °C, 760 Torr
Flash Point 235.5 °C[1]
Vapor Pressure 1.25E-10 mmHg[1]at 25°C
Refractive Index 1.691[1]
pKa 14.14 ± 0.10 (Predicted)[1][2][3]
Solubility Easily soluble in water, slightly soluble in methanol (B129727).[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2',3'-O-isopropylidene cytidine.

General Protocol for Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the sample of 2',3'-O-isopropylidene cytidine is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface to compact the powder.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to determine an approximate melting range.

  • Allow the apparatus to cool below the approximate melting point.

  • Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

General Protocol for Determination of Boiling Point (for liquid compounds)

While 2',3'-O-isopropylidene cytidine is a solid at room temperature, a general protocol for determining the boiling point of a liquid organic compound is provided for reference.

Apparatus:

  • Thiele tube or similar heating bath

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

  • Heating source (e.g., Bunsen burner or hot plate)

  • Heating medium (e.g., mineral oil)

Procedure:

  • Add a small amount of the liquid sample (0.5-1 mL) to the small test tube.

  • Place the capillary tube, sealed end up, into the test tube.

  • Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Clamp the thermometer so that the test tube and thermometer bulb are immersed in the heating medium within the Thiele tube. The heating medium should be above the level of the liquid in the test tube but below the top of the test tube.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

Synthesis of 5-Hydroxymethylcytidine Phosphoramidite from 2',3'-O-isopropylidene cytidine

2',3'-O-isopropylidene cytidine is a key starting material for the synthesis of phosphoramidites of 5-hydroxymethylcytidine, which are used in automated DNA synthesis. The following is a representative multi-step synthetic pathway.

Step 1: Protection of the 5'-hydroxyl group

  • Dissolve 2',3'-O-isopropylidene cytidine in a suitable anhydrous solvent (e.g., pyridine).

  • Cool the solution to 0 °C in an ice bath.

  • Add a protecting group reagent, such as dimethoxytrityl chloride (DMTr-Cl), portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Quench the reaction with methanol and remove the solvent under reduced pressure.

  • Purify the resulting 5'-O-DMTr-2',3'-O-isopropylidene cytidine by column chromatography.

Step 2: Introduction of the hydroxymethyl group at the 5-position of cytosine

  • The protected cytidine derivative from Step 1 is subjected to a formylation reaction at the 5-position of the cytosine ring, for example, using a Vilsmeier-Haack type reaction.

  • The resulting 5-formyl derivative is then reduced to the 5-hydroxymethyl group using a mild reducing agent like sodium borohydride.

Step 3: Protection of the exocyclic amino group and the 5-hydroxymethyl group

  • The exocyclic amino group of the cytosine and the newly introduced 5-hydroxymethyl group are protected. A common strategy is to use a reagent that can simultaneously protect both functionalities, for example, by forming a cyclic carbamate. Alternatively, sequential protection can be employed, for instance, using a benzoyl group for the amino group and an acetyl or silyl (B83357) group for the hydroxymethyl group.

Step 4: Deprotection of the 2',3'-hydroxyl groups

  • The isopropylidene protecting group is removed under mild acidic conditions (e.g., with aqueous trifluoroacetic acid) to regenerate the 2' and 3' hydroxyl groups.

Step 5: Phosphitylation of the 3'-hydroxyl group

  • The resulting nucleoside with a free 3'-hydroxyl group is then phosphitylated using a phosphitylating agent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak base (e.g., N,N-diisopropylethylamine).

  • The final product, the 5-hydroxymethylcytidine phosphoramidite, is purified by column chromatography and is then ready for use in oligonucleotide synthesis.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 5-hydroxymethylcytidine phosphoramidite, a key reagent for epigenetic studies, starting from 2',3'-O-isopropylidene cytidine.

G start 2',3'-O-isopropylidene cytidine (CAS 362-42-5) step1 Protection of 5'-OH (e.g., DMTr-Cl) start->step1 intermediate1 5'-O-DMTr-2',3'-O-isopropylidene cytidine step1->intermediate1 step2 Formylation and Reduction of Cytosine C5 intermediate1->step2 intermediate2 5'-O-DMTr-2',3'-O-isopropylidene- 5-hydroxymethylcytidine step2->intermediate2 step3 Protection of N4-amino and 5-hydroxymethyl groups intermediate2->step3 intermediate3 Fully Protected Nucleoside step3->intermediate3 step4 Deprotection of 2',3'-OH (acidic conditions) intermediate3->step4 intermediate4 Protected Nucleoside with free 2',3'-diols step4->intermediate4 step5 Phosphitylation of 3'-OH intermediate4->step5 end_product 5-Hydroxymethylcytidine Phosphoramidite step5->end_product

Caption: Synthetic pathway from 2',3'-O-isopropylidene cytidine to a 5-hydroxymethylcytidine phosphoramidite.

Biological Signaling Pathway

2',3'-O-isopropylidene cytidine is a synthetic precursor to study the biological roles of 5-hydroxymethylcytosine (B124674) (5hmC). The following diagram depicts the enzymatic pathway of active DNA demethylation, where 5-methylcytosine (5mC) is iteratively oxidized by TET enzymes, with 5hmC as a key intermediate.

G cluster_0 DNA Demethylation Pathway cluster_1 Significance mC 5-methylcytosine (5mC) in DNA hmC 5-hydroxymethylcytosine (5hmC) mC->hmC TET enzymes (O2, α-KG) fC 5-formylcytosine (5fC) hmC->fC TET enzymes (O2, α-KG) info1 Gene Regulation hmC->info1 info2 Embryonic Development hmC->info2 info3 Disease Pathogenesis (e.g., Cancer) hmC->info3 caC 5-carboxylcytosine (5caC) fC->caC TET enzymes (O2, α-KG) C Cytosine (C) (unmodified) caC->C TDG and Base Excision Repair (BER)

Caption: The role of 5-hydroxymethylcytosine in the TET-mediated active DNA demethylation pathway.

Conclusion

2',3'-O-isopropylidene cytidine (CAS 362-42-5) is a compound of significant utility in the fields of synthetic organic chemistry and epigenetics. Its key role as a protected nucleoside intermediate enables the synthesis of complex and biologically important molecules, most notably 5-hydroxymethylcytidine derivatives. This technical guide has provided a detailed summary of its chemical and physical properties, along with practical experimental protocols and illustrative diagrams of its synthetic and biological relevance. A thorough understanding of this compound's characteristics and applications is essential for researchers and professionals working towards advancements in drug discovery and the understanding of fundamental biological processes.

References

The Isopropylidene Ketal: A Linchpin in Cytidine Chemistry for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Strategic Use of the Isopropylidene Protecting Group for Cytidine (B196190) Modification

Abstract

In the realm of medicinal chemistry and drug development, the precise manipulation of complex biomolecules is paramount. For nucleoside analogues, a cornerstone of many antiviral and anticancer therapeutics, the regioselective modification of the ribose moiety is a critical step in the synthesis of potent and specific drug candidates. The isopropylidene group, forming a robust acetal (B89532) with the 2' and 3' hydroxyls of cytidine, serves as an indispensable protecting group. This technical guide delves into the pivotal role of the 2',3'-O-isopropylidene cytidine intermediate, providing a comprehensive overview of its synthesis, application in directing further chemical transformations, and subsequent deprotection. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with the core knowledge to effectively utilize this key synthetic strategy.

The Strategic Importance of the Isopropylidene Group in Cytidine Chemistry

Cytidine and its analogues are fundamental components in a variety of therapeutic agents. The biological activity of these molecules is often intricately linked to the specific substitutions on the ribose sugar. To achieve desired modifications, particularly at the 5'-hydroxyl position, it is essential to temporarily block the reactive 2'- and 3'-hydroxyl groups to prevent unwanted side reactions.

The isopropylidene group, by forming a five-membered ring with the cis-diol of the ribose, offers an elegant and efficient solution for this purpose.[1] Its widespread use is attributed to several key advantages:

  • Ease of Formation: The protection reaction is typically a high-yielding, one-step process.

  • Stability: The resulting 2',3'-O-isopropylidene acetal is stable to a wide range of reaction conditions, particularly basic and nucleophilic environments, allowing for a broad scope of subsequent chemical modifications.

  • Facile Cleavage: The isopropylidene group can be readily removed under mild acidic conditions to regenerate the diol.

This strategy of protection and deprotection allows for the selective functionalization of the 5'-hydroxyl group, opening avenues for the synthesis of a diverse array of cytidine derivatives with therapeutic potential.[1]

Synthesis of 2',3'-O-Isopropylidene Cytidine: A Key Intermediate

The formation of 2',3'-O-isopropylidene cytidine is a well-established procedure in nucleoside chemistry. The reaction involves the acid-catalyzed formation of a ketal between the 2' and 3' hydroxyl groups of cytidine and an acetone (B3395972) equivalent. 2,2-Dimethoxypropane (B42991) is often preferred over acetone as it drives the reaction forward by producing volatile byproducts (methanol and acetone).[2]

Experimental Protocol: Synthesis of 2',3'-O-Isopropylidene Cytidine

This protocol is adapted from established procedures for ribonucleoside protection.[2]

Materials:

  • Cytidine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Suspend cytidine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (3-5 equivalents).

  • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the careful addition of solid sodium bicarbonate and continue stirring for 15-20 minutes to neutralize the acid catalyst.

  • Filter the mixture to remove the solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • The crude 2',3'-O-isopropylidene cytidine can be purified by recrystallization from a suitable solvent such as methanol.

Quantitative Data for Synthesis
ParameterValue/ConditionReference
Starting Material Cytidine[2]
Reagents 2,2-Dimethoxypropane, Acetone[2]
Catalyst p-Toluenesulfonic acid monohydrate[2]
Solvent Anhydrous Acetone[2]
Reaction Time 2 - 4 hours[2]
Temperature Room Temperature[2]
Typical Yield High (often >90%)[2]

Application in Regioselective 5'-Position Modification

With the 2' and 3' hydroxyl groups protected, the 5'-hydroxyl group of 2',3'-O-isopropylidene cytidine is available for a variety of chemical transformations. This regioselectivity is the cornerstone of its utility in the synthesis of modified nucleosides. A common application is the oxidation of the 5'-hydroxyl group to a carboxylic acid, which can then be further functionalized, for example, through amide coupling.[1]

Experimental Protocol: Oxidation of 5'-Hydroxyl Group

The following protocol describes the oxidation of the 5'-hydroxyl group of 2',3'-O-isopropylidene cytidine to a carboxylic acid.[1]

Materials:

  • 2',3'-O-Isopropylidene cytidine

  • 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)

  • Bis(acetoxy)iodobenzene (BAIB)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile

  • Water

  • Acetone

  • Diethyl ether

Procedure:

  • Prepare a solution of 2',3'-O-isopropylidene cytidine (1 equivalent), NaHCO₃ (2 equivalents), and BAIB (2 equivalents) in a mixture of water and acetonitrile.

  • Add a solution of TEMPO (0.2 equivalents) in acetonitrile.

  • Stir the reaction at 0 °C for 1 hour, and then at room temperature overnight.

  • Filter the resulting precipitate.

  • Wash the precipitate with acetone and diethyl ether.

  • Dry the solid in vacuo to yield 2',3'-O-isopropylidene-5'-carboxycytidine.

Quantitative Data for 5'-Oxidation
ParameterValue/ConditionReference
Starting Material 2',3'-O-Isopropylidene cytidine[1]
Reagents TEMPO, BAIB, NaHCO₃[1]
Solvents Acetonitrile, Water[1]
Reaction Time ~1 hour at 0°C, then overnight[1]
Temperature 0°C to Room Temperature[1]
Reported Yield 44%[1]

Deprotection of the Isopropylidene Group

The final step in many synthetic routes involving 2',3'-O-isopropylidene cytidine is the removal of the protecting group to regenerate the 2',3'-diol. This is typically achieved through acid-catalyzed hydrolysis. The lability of the isopropylidene group in acidic conditions allows for its selective removal in the presence of other protecting groups that are stable to acid.

Experimental Protocol: Acid-Catalyzed Deprotection

This protocol describes the deprotection of the isopropylidene group using trifluoroacetic acid (TFA).[1]

Materials:

  • Isopropylidene-protected cytidine derivative

  • Trifluoroacetic acid (TFA)

  • Water

Procedure:

  • Dissolve the isopropylidene-protected cytidine derivative in a mixture of TFA and water.

  • Agitate the solution for approximately 2 hours.

  • The deprotected product can be purified by methods such as dialysis against water followed by freeze-drying.

Quantitative Data for Deprotection
ParameterValue/ConditionReference
Starting Material Isopropylidene-protected cytidine derivative[1]
Reagent Trifluoroacetic acid (TFA), Water[1]
Reaction Time 2 hours[1]
Temperature Room Temperature[1]
Reported Yield 53% (for a specific polymer conjugate)[1]

Visualizing the Workflow and Chemical Pathways

To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.

G Synthesis of 2',3'-O-Isopropylidene Cytidine Cytidine Cytidine Protected_Cytidine 2',3'-O-Isopropylidene Cytidine Cytidine->Protected_Cytidine Acid-catalyzed protection Reagents 2,2-Dimethoxypropane, Anhydrous Acetone, p-TsOH (cat.) Reagents->Protected_Cytidine G Regioselective 5'-Oxidation Protected_Cytidine 2',3'-O-Isopropylidene Cytidine Carboxy_Cytidine 2',3'-O-Isopropylidene- 5'-Carboxycytidine Protected_Cytidine->Carboxy_Cytidine Oxidation Oxidation_Reagents TEMPO, BAIB, NaHCO3 Oxidation_Reagents->Carboxy_Cytidine G Deprotection of Isopropylidene Group Protected_Derivative Isopropylidene-Protected Cytidine Derivative Deprotected_Cytidine Deprotected Cytidine Derivative Protected_Derivative->Deprotected_Cytidine Acid-catalyzed hydrolysis Deprotection_Reagents Trifluoroacetic Acid (TFA), Water Deprotection_Reagents->Deprotected_Cytidine G General Experimental Workflow cluster_0 Protection cluster_1 Modification cluster_2 Deprotection Start Cytidine Protection 2',3'-O-Isopropylidene Cytidine Formation Start->Protection Modification Regioselective Modification (e.g., 5'-Oxidation) Protection->Modification Deprotection Isopropylidene Group Removal Modification->Deprotection End Final Cytidine Derivative Deprotection->End

References

An In-depth Technical Guide to 2',3'-O-Isopropylidenecytidine: A Key Intermediate in Nucleoside Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-O-Isopropylidenecytidine is a protected nucleoside that serves as a crucial building block in the synthesis of a wide array of modified nucleosides for therapeutic and research applications. Its strategic use, by temporarily protecting the 2' and 3' hydroxyl groups of the ribose sugar, allows for selective chemical modifications at other positions of the cytidine (B196190) molecule. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a focus on its role in the development of antiviral and anticancer agents. Detailed experimental protocols and structured data are presented to assist researchers in its effective utilization.

Core Molecular Data

This compound is a derivative of cytidine where the 2' and 3' hydroxyl groups are protected by an isopropylidene group. This protection is vital for directing chemical reactions to other parts of the molecule, such as the 5'-hydroxyl group or the cytosine base.

PropertyValueReference
Molecular Formula C₁₂H₁₇N₃O₅[1][2][3][4][5][6][7]
Molecular Weight 283.28 g/mol [1][2][3][4][5][6][7]
CAS Number 362-42-5[1][2][3]
Appearance White to light yellow solid[3]
Purity (Typical) ≥99.0%[8][9]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed reaction of cytidine with acetone (B3395972) or an acetone equivalent, such as 2,2-dimethoxypropane (B42991).

Experimental Protocol: Synthesis from Cytidine

This protocol describes the synthesis of this compound from cytidine using 2,2-dimethoxypropane and perchloric acid as a catalyst.[6]

Materials:

Procedure:

  • Suspend cytidine (1 equivalent) in acetone.

  • Add 2,2-dimethoxypropane (12 equivalents).

  • Add perchloric acid dropwise until the solution becomes clear.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Neutralize the reaction mixture by adding calcium hydroxide.

  • Filter the mixture to remove solids.

  • Evaporate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mobile phase of chloroform:methanol (80:20) with 2% triethylamine to afford this compound as a white foam.

Expected Yield: Approximately 83%.[6]

Applications in Drug Development and Research

This compound is not typically used as a therapeutic agent itself but is a pivotal intermediate in the synthesis of biologically active nucleoside analogs.

Antiviral Drug Synthesis

This protected cytidine is a precursor for various antiviral compounds. The protection of the 2' and 3' hydroxyls allows for modification at the 5' position, which is a common strategy in the development of nucleoside reverse transcriptase inhibitors (NRTIs) and other antiviral agents.

Anticancer Drug Synthesis

Similarly, in the field of oncology, this compound is used to synthesize anticancer nucleoside analogs. These analogs can act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly dividing cancer cells. For instance, it is a potential starting material for the synthesis of cytarabine, a chemotherapy medication.

Intermediate in the Synthesis of Molnupiravir

A notable application is in the synthesis of Molnupiravir, an antiviral drug used to treat COVID-19. This compound can be reacted with isobutyric anhydride, followed by deprotection and subsequent reaction with hydroxylamine (B1172632) to yield Molnupiravir.[10]

Epigenetic Research

This compound serves as an intermediate in the synthesis of labeled analogs of modified nucleosides, such as 5-Hydroxymethylcytidine.[10][11] These analogs are instrumental in studying the role of DNA modifications in epigenetic regulation.

Experimental Workflow: Synthesis of a 5'-Modified Nucleoside Analog

The following diagram illustrates a general workflow for the synthesis of a 5'-azido-modified nucleoside, a common precursor for further "click chemistry" modifications, starting from this compound.

G start This compound step1 Activation of 5'-OH group (e.g., Tosylation or Halogenation) start->step1 TsCl, Pyridine or PPh3, CBr4 step2 Nucleophilic substitution with Sodium Azide (B81097) (NaN3) step1->step2 Anhydrous DMF product 5'-Azido-5'-deoxy-2',3'-O-isopropylidenecytidine step2->product

Caption: Synthetic workflow for 5'-azido modification.

Experimental Protocol: Synthesis of 5'-Azido-N⁴-benzoyl-2',3'-O-isopropylidene-5'-deoxycytidine

This protocol is adapted from a general procedure for the synthesis of 5'-azido ribonucleosides.[2]

Materials:

  • N⁴-benzoyl-2',3'-O-isopropylidenecytidine (can be synthesized from this compound)

  • Triphenylphosphine (B44618) (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve N⁴-benzoyl-2',3'-O-isopropylidenecytidine (1 equivalent) in anhydrous DMF.

  • Add triphenylphosphine (1.5 equivalents) and carbon tetrabromide (1.8 equivalents) to the solution.

  • Stir the mixture under a nitrogen atmosphere at room temperature for 5 minutes.

  • Add an excess of sodium azide (4.5 equivalents).

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by aqueous extraction and purified by column chromatography to yield the 5'-azido product.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural confirmation of this compound and its derivatives.

¹H NMR (DMSO-d₆) - Characteristic Peaks Chemical Shift (δ, ppm)
H-6 (cytosine)~7.8 (d)
H-5 (cytosine)~5.8 (d)
H-1' (anomeric)~5.9 (s)
H-2', H-3'~4.8-5.0 (m)
H-4'~4.1 (m)
5'-CH₂~3.5-3.7 (m)
Isopropylidene CH₃~1.3, ~1.5 (s)

Note: Exact chemical shifts and coupling constants can vary based on the solvent and instrument used.

High-Performance Liquid Chromatography (HPLC)

HPLC is commonly used to assess the purity of this compound.

Typical HPLC Conditions
Column Reversed-phase C18
Mobile Phase A gradient of water and acetonitrile (B52724) is often effective.
Detection UV at approximately 260-270 nm.

Logical Relationship Diagram: Role as a Protected Intermediate

The following diagram illustrates the central role of this compound as a protected intermediate, enabling various synthetic pathways.

G cluster_start Starting Material cluster_intermediate Protected Intermediate cluster_pathways Synthetic Pathways cluster_products Final Products Cytidine Cytidine ProtectedCytidine This compound Cytidine->ProtectedCytidine Isopropylidene protection Pathway1 5'-OH Modification ProtectedCytidine->Pathway1 Pathway2 Base Modification ProtectedCytidine->Pathway2 Pathway3 Deprotection ProtectedCytidine->Pathway3 Antivirals Antiviral Agents Pathway1->Antivirals Anticancer Anticancer Agents Pathway1->Anticancer Research Research Probes Pathway2->Research Unprotected Cytidine Analogs Pathway3->Unprotected

Caption: Role of this compound in synthesis.

Conclusion

This compound is an indispensable tool in medicinal chemistry and drug development. Its ability to mask the vicinal diols of the ribose moiety provides a robust platform for the synthesis of a diverse range of nucleoside analogs with significant therapeutic potential. The protocols and data presented in this guide are intended to facilitate its use in research and development, ultimately contributing to the discovery of novel therapeutics.

References

Solubility Profile of 2',3'-O-Isopropylidenecytidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2',3'-O-Isopropylidenecytidine, a key intermediate in the synthesis of various nucleoside analogues. Understanding its solubility is critical for its use in synthetic chemistry, biological assays, and pharmaceutical development. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Topic: Solubility of this compound

This compound is a protected form of the nucleoside cytidine, where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This modification significantly alters the molecule's polarity, making it more lipophilic and thus more soluble in organic solvents compared to its parent nucleoside, cytidine.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and data from suppliers, a qualitative and comparative solubility profile can be established. For context, solubility data for the analogous compound, 2',3'-O-Isopropylideneadenosine, is included where available, as they are expected to exhibit similar solubility behavior due to structural similarities.

SolventChemical ClassPolarity IndexAnticipated Solubility of this compoundReported Solubility of 2',3'-O-Isopropylideneadenosine
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2Highly Soluble≥ 100 mg/mL
N,N-Dimethylformamide (DMF)Amide6.4SolubleData not available
MethanolAlcohol5.1SolubleSlightly Soluble
EthanolAlcohol4.3SolubleData not available
AcetoneKetone4.3Moderately SolubleData not available
AcetonitrileNitrile5.8Moderately SolubleData not available
DioxaneEther4.8Slightly SolubleSlightly Soluble
Ethyl AcetateEster4.4Slightly SolubleData not available
Dichloromethane (DCM)Halogenated Alkane3.1Slightly SolubleData not available
ChloroformHalogenated Alkane4.1Slightly SolubleData not available
WaterProtic Solvent10.2Poorly Soluble / InsolublePoor / Limited

Note: The anticipated solubility is based on general principles of "like dissolves like" and qualitative statements from chemical suppliers. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, the following established methods are recommended.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation followed by filtration through a chemically inert filter (e.g., PTFE syringe filter) is recommended.

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, a 96-well plate-based method can be employed.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

  • Plate Preparation: Dispense a small, precise volume of the stock solution into the wells of a 96-well filter plate.

  • Solvent Addition: Add the various organic solvents to be tested to the wells.

  • Equilibration: Seal the plate and shake for a set period (e.g., 1.5-2 hours) at room temperature.

  • Filtration: Place the filter plate on a vacuum manifold to filter the solutions into a collection plate.

  • Analysis: Analyze the concentration of the dissolved compound in the filtrate, often using UV-Vis spectroscopy in a plate reader. A standard calibration curve for the compound should be prepared.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

experimental_workflow start Start prepare_sample Prepare Supersaturated Solution start->prepare_sample equilibrate Equilibrate (e.g., 24-72h shaking) prepare_sample->equilibrate separate Separate Solid and Liquid Phases (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration of Solute in Filtrate (e.g., HPLC, UV-Vis) separate->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: A generalized workflow for determining equilibrium solubility.

Logical Relationship of Solubility Factors

The solubility of a compound like this compound is influenced by several interrelated factors.

solubility_factors solute Solute Properties (this compound) sub_solute Polarity Lipophilicity Crystal Lattice Energy solute->sub_solute solvent Solvent Properties sub_solvent Polarity Hydrogen Bonding Capacity solvent->sub_solvent conditions System Conditions sub_conditions Temperature Pressure conditions->sub_conditions solubility Solubility sub_solute->solubility sub_solvent->solubility sub_conditions->solubility

Caption: Key factors influencing the solubility of a chemical compound.

An In-depth Technical Guide to 2',3'-O-Isopropylidenecytidine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylidenecytidine, a pivotal protected nucleoside in the synthesis of a wide array of modified cytidine (B196190) analogues with significant therapeutic potential. This document delves into the historical context of its discovery, detailed experimental protocols for its synthesis, its physicochemical and spectroscopic properties, and its applications in drug discovery and development.

Discovery and History

The precise first synthesis of this compound is not readily documented in modern searchable databases. However, its development is intrinsically linked to the pioneering work of Phoebus Levene and his collaborators in the early 20th century. Levene's extensive research on the structure of nucleic acids laid the foundation for the chemical manipulation of nucleosides. The introduction of the isopropylidene group as a protecting strategy for the 2' and 3'-hydroxyls of ribonucleosides was a significant advancement, enabling regioselective modifications at other positions of the ribose ring and the nucleobase. While a specific seminal paper for the cytidine derivative is not easily identifiable, the general methodology for the acetal (B89532) protection of nucleosides was established during this era of foundational organic and nucleic acid chemistry.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its use in synthetic chemistry. The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 362-42-5[1]
Molecular Formula C₁₂H₁₇N₃O₅[1]
Molecular Weight 283.28 g/mol [1]
Appearance White Solid[2]
Melting Point 238-240 °C (from methanol)[2]
Boiling Point (Predicted) 465.7 ± 55.0 °C[2]
Density (Predicted) 1.66 ± 0.1 g/cm³[2]
pKa (Predicted) 14.14 ± 0.10[2]

Table 2: Spectroscopic Data for this compound

Spectroscopy Type Data Reference
¹H NMR Data for the 5'-(diethyl phosphate) derivative is available.[3]
¹³C NMR A spectrum is available on SpectraBase.[1]
Mass Spectrometry (GC-MS) NIST Number: 236033; Key fragments at m/z 176, 112, 111.[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This protocol is adapted from established methods for the isopropylidene protection of ribonucleosides, such as 2',3'-O-Isopropylideneadenosine.[4]

Synthesis of this compound

Materials:

Procedure:

  • Suspend cytidine (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • To this suspension, add 2,2-dimethoxypropane (3-5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10:1 DCM:MeOH). The reaction is typically complete within 2-4 hours, and the initial suspension should become a clear solution.

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and continue stirring for 15-20 minutes to neutralize the acid catalyst.

  • Filter the mixture to remove the solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to yield this compound as a white solid.

Deprotection of this compound

The isopropylidene group can be readily removed under acidic conditions to regenerate the diol.

Materials:

  • This compound

  • Aqueous acetic acid (e.g., 80%) or aqueous trifluoroacetic acid (TFA) (e.g., 1%)

  • Basic resin (e.g., Dowex-OH⁻)

Procedure:

  • Dissolve this compound in the aqueous acid solution.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Neutralize the reaction mixture with a basic resin.

  • Filter the resin and wash with water.

  • Evaporate the filtrate to dryness to obtain cytidine.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Cytidine Cytidine Reaction Stir at RT (2-4 hours) Cytidine->Reaction Reagents Anhydrous Acetone, 2,2-Dimethoxypropane, p-TsOH·H₂O Reagents->Reaction Quenching Quench with NaHCO₃ Reaction->Quenching Filtration Filtration Quenching->Filtration Evaporation Evaporation Filtration->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Column_Chromatography Silica Gel Column Chromatography (DCM/MeOH gradient) Crude_Product->Column_Chromatography Pure_Product This compound Column_Chromatography->Pure_Product

Caption: Synthesis and purification workflow for this compound.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of a variety of modified nucleosides. Its primary application lies in its ability to protect the 2' and 3'-hydroxyl groups of the ribose moiety, thereby allowing for selective chemical modifications at other positions, most notably the 5'-hydroxyl group and the cytidine base.

This protected nucleoside is a key starting material for the synthesis of:

  • Antiviral agents: Many antiviral drugs are nucleoside analogs that require modification at the 5' position or on the sugar ring.

  • Anticancer agents: The synthesis of anticancer nucleoside analogs, such as Gemcitabine, often involves intermediates where the 2' and 3' positions are protected.

  • Oligonucleotide synthesis: Although less common for this specific protecting group in modern solid-phase synthesis, it has been a valuable tool in the development of methods for RNA synthesis.

  • Labeled compounds: It serves as a precursor for isotopically labeled cytidine derivatives used in metabolic and pharmacokinetic studies. For instance, it is an intermediate in the synthesis of 5-Hydroxymethylcytidine-¹³CD₂, an analog of a product of DNA hydroxymethylation.[2]

Due to its role as a synthetic intermediate, this compound itself is not typically investigated for direct biological activity in signaling pathways. Its importance lies in enabling the synthesis of molecules that do interact with such pathways.

Conclusion

This compound remains a cornerstone in the field of nucleoside chemistry. Its straightforward synthesis and the stability of the isopropylidene protecting group provide a reliable method for the preparation of a multitude of cytidine-based compounds. This technical guide serves as a valuable resource for researchers and professionals in drug development, offering essential data and protocols to facilitate the synthesis of novel and potentially life-saving therapeutics.

References

The Pivotal Role of 2',3'-O-Isopropylidenecytidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic manipulation of nucleoside analogues remains a cornerstone of antiviral and anticancer drug development. Among the repertoire of synthetic intermediates, 2',3'-O-Isopropylidenecytidine emerges as a critical building block, enabling precise and regioselective modifications of the cytidine (B196190) scaffold. Its primary function lies in the temporary protection of the cis-2' and 3'-hydroxyl groups of the ribose moiety, a crucial maneuver that directs synthetic transformations towards the 5'-hydroxyl group and the cytosine base. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of key synthetic workflows, underscoring its indispensable role in the generation of novel therapeutic agents.

Introduction: The Strategic Importance of Protecting Groups in Nucleoside Chemistry

Nucleoside analogues exert their therapeutic effects by mimicking endogenous nucleosides, thereby interfering with critical cellular processes such as DNA and RNA synthesis.[1] The development of these potent therapeutic agents often necessitates intricate synthetic pathways involving the selective modification of multiple reactive sites on the nucleoside structure. The hydroxyl groups of the sugar moiety, in particular, present a significant synthetic challenge. The 2',3'-O-isopropylidene group, a cyclic acetal, serves as an elegant solution for the simultaneous protection of the vicinal 2'- and 3'-hydroxyls of ribonucleosides.[2] This protection strategy is paramount for directing reactions to the 5'-hydroxyl group or the nucleobase, enabling the synthesis of a diverse array of modified nucleosides with tailored biological activities.[2]

Physicochemical and Spectroscopic Profile of this compound

A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective utilization in synthesis and for quality control.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₇N₃O₅
Molecular Weight 283.28 g/mol
CAS Number 362-42-5
Appearance White to off-white crystalline powder
Solubility Soluble in water and polar organic solvents

Table 2: Spectroscopic Data for this compound and a Related Derivative

Data Type This compound-5'-(diethyl phosphate) [3][4]
¹H NMR (CDCl₃, δ ppm) 7.85 (d, 1H), 6.05 (d, 1H), 5.90 (d, 1H), 5.0-4.8 (m, 2H), 4.4-4.1 (m, 3H), 4.1-3.9 (m, 4H), 1.55 (s, 3H), 1.35 (s, 3H), 1.30 (t, 6H)
¹³C NMR (CDCl₃, δ ppm) 165.5, 155.8, 141.5, 114.8, 96.5, 90.5, 85.0, 81.5, 65.0, 64.5, 27.0, 25.0, 16.0

Synthesis and Deprotection: Experimental Protocols

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of cytidine with acetone (B3395972) or an acetone equivalent, such as 2,2-dimethoxypropane (B42991). The deprotection to regenerate the diol is readily accomplished under mild acidic conditions.

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of the corresponding adenosine (B11128) analog.[5]

Materials:

  • Cytidine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Suspend cytidine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (3-5 equivalents).

  • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 10:1 DCM:MeOH as eluent). The reaction is typically complete within 2-4 hours.[5]

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes.

  • Filter the mixture to remove the solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography using a DCM:MeOH gradient to yield this compound as a white solid.

Expected Yield: While specific yields for the cytidine derivative can vary, analogous reactions with adenosine report yields in the range of 80-95%.[6]

Deprotection of this compound

This protocol describes the acid-catalyzed hydrolysis of the isopropylidene group.[7]

Materials:

  • This compound

  • Aqueous acetic acid (e.g., 80%) or aqueous trifluoroacetic acid (TFA) (e.g., 1%)

  • Dowex-OH⁻ resin or equivalent basic resin

Procedure:

  • Dissolve this compound in the aqueous acid solution.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Neutralize the reaction mixture with a basic resin (e.g., Dowex-OH⁻).

  • Filter the resin and wash with water.

  • Evaporate the filtrate to dryness to obtain cytidine.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The protected 5'-hydroxyl group of this compound is a versatile handle for a wide range of chemical transformations, leading to the synthesis of potent antiviral and anticancer agents.

Synthesis of Anticancer Nucleoside Analogues

Gemcitabine (B846) (Gemzar®): While not a direct precursor in all commercial syntheses, intermediates structurally related to this compound, such as protected glyceraldehydes, are key starting materials for the synthesis of the potent anticancer drug gemcitabine.[4][8] The synthesis involves the formation of a difluorinated ribose analog, followed by coupling with a protected cytosine base. The strategic use of protecting groups is essential for the stereoselective construction of the final molecule.

Cytarabine (B982) (Ara-C): Cytarabine, another cornerstone in the treatment of various leukemias, is an arabinose-based nucleoside analog. The synthesis of cytarabine and its derivatives can involve intermediates where the ribose moiety is appropriately protected to allow for the inversion of stereochemistry at the 2'-position.[9][10]

Decitabine (B1684300) (Dacogen®): Decitabine is a hypomethylating agent used in the treatment of myelodysplastic syndromes.[11] Its synthesis involves the coupling of a protected 2'-deoxyribose derivative with a 5-azacytosine (B16484) base, a process where protecting group strategies are critical.[12]

Table 3: Anticancer Nucleoside Analogues and the Role of Protected Intermediates

DrugMechanism of ActionRole of Protected Intermediates
Gemcitabine DNA synthesis inhibitorEnables stereoselective synthesis of the difluorinated sugar moiety.[8]
Cytarabine DNA polymerase inhibitorFacilitates stereochemical inversion at the 2'-position of the ribose sugar.[9]
Decitabine DNA methyltransferase inhibitorCrucial for the coupling of the sugar and the 5-azacytosine base.[12]
Synthesis of Antiviral Nucleoside Analogues

The versatile chemistry of this compound and its analogs allows for the synthesis of a broad spectrum of antiviral agents. Modifications at the 5'-position or the cytosine base can lead to compounds that inhibit viral polymerases or other essential viral enzymes.

Lamivudine (B182088) (Epivir®): Lamivudine is a potent reverse transcriptase inhibitor used in the treatment of HIV/AIDS and Hepatitis B. Its synthesis involves the stereoselective formation of an oxathiolane ring and subsequent glycosylation with a protected cytosine.[13][14] The principles of using protected nucleobases are central to this process.

Table 4: Antiviral Efficacy of Nucleoside Analogues Derived from Isopropylidene-Protected Precursors

Compound ClassVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
2'-C-Methyladenosine derivativesHepatitis C VirusHuh-70.5>100>200
7-Deaza-2'-C-methyladenosine derivativesHepatitis C VirusHuh-70.03>10>333
2′,3′-isopropylidene-5-iodouridineHIV-1Jurkat->30-

Note: The data presented for adenosine and uridine (B1682114) derivatives illustrates the potential of this class of compounds. EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) are key parameters in determining antiviral activity.[2][15]

Visualizing the Synthetic Pathways

Graphviz diagrams provide a clear visual representation of the experimental workflows involved in the synthesis and modification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Cytidine Cytidine Reaction Stir at RT, 2-4h Cytidine->Reaction Acetone_DMP Anhydrous Acetone / 2,2-Dimethoxypropane Acetone_DMP->Reaction pTsOH p-TsOH·H₂O (catalyst) pTsOH->Reaction Quench Quench with NaHCO₃ Reaction->Quench Purification Filtration & Column Chromatography Quench->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Modification_Workflow cluster_modification Synthetic Utility of this compound Start This compound Modification_5_OH Modification at 5'-OH (e.g., Oxidation, Halogenation, Azidation) Start->Modification_5_OH Modification_Base Modification of Cytosine Base (e.g., Alkylation, Halogenation) Start->Modification_Base Deprotection Deprotection (Mild Acidic Conditions) Modification_5_OH->Deprotection Modification_Base->Deprotection Antiviral Antiviral Analogues Deprotection->Antiviral Anticancer Anticancer Analogues Deprotection->Anticancer

Caption: General workflow for the synthesis of bioactive nucleoside analogues.

Conclusion

This compound stands as a testament to the power of strategic protecting group chemistry in modern drug discovery. Its ability to mask the reactive 2' and 3'-hydroxyl groups provides a reliable and efficient platform for the synthesis of a vast array of novel cytidine analogues. From potent anticancer agents like gemcitabine and cytarabine to essential antiviral drugs like lamivudine, the foundational chemistry enabled by this versatile intermediate continues to drive innovation in the pharmaceutical sciences. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers to harness the full potential of this compound in their quest for the next generation of life-saving therapeutics.

References

Methodological & Application

Synthesis Protocol for 2',3'-O-Isopropylidenecytidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2',3'-O-Isopropylidenecytidine, a crucial intermediate in nucleoside chemistry. The protection of the 2' and 3'-hydroxyl groups of cytidine (B196190) as an acetonide is a common strategy to enable selective modifications at other positions of the molecule, such as the 5'-hydroxyl group or the cytosine base. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and a visual representation of the synthesis workflow.

Introduction

In the field of drug development and medicinal chemistry, modification of nucleosides is a fundamental strategy for the creation of novel therapeutic agents. This compound serves as a versatile building block for the synthesis of various cytidine analogs with potential antiviral and anticancer activities. The isopropylidene protecting group is stable under many reaction conditions and can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses. The following protocol outlines a reliable method for the preparation of this compound from cytidine.

Data Presentation

A summary of the physicochemical and spectroscopic data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₁₂H₁₇N₃O₅
Molecular Weight 283.28 g/mol [1][2][3]
CAS Number 362-42-5[1]
Melting Point 238-240 °C (from methanol)[1]
Appearance White solid[1]
¹³C NMR Spectrum Available through spectral databases.[2]
Mass Spectrometry GC-MS data available, with major fragments at m/z 176, 112, and 111.[2]
Yield High yield (up to 98%) has been reported.

Experimental Protocol

This protocol describes the synthesis of this compound via the acid-catalyzed reaction of cytidine with acetone.

Materials:

  • Cytidine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane (B42991)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another strong acid catalyst

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous solvents for purification (e.g., Dichloromethane, Methanol)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, suspend cytidine (1 equivalent) in anhydrous acetone.

  • Reagent Addition: To the suspension, add 2,2-dimethoxypropane (3-5 equivalents). This serves as both a reactant and a water scavenger.[4]

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).[4]

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol (B129727) 10:1).[4] The reaction is typically complete within 2-4 hours.[4]

  • Quenching: Once the starting material is consumed, neutralize the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes.[4]

  • Work-up: Filter the mixture to remove the solids. Evaporate the filtrate under reduced pressure to obtain the crude product.[4] The product can also be isolated as its sulfate (B86663) salt.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as methanol or by silica (B1680970) gel column chromatography.

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Reaction Reaction: Cytidine Anhydrous Acetone 2,2-Dimethoxypropane p-TsOH·H₂O Start->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Quench Quench with NaHCO₃ TLC->Quench Reaction Complete Workup Work-up: Filtration Evaporation Quench->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

References

Application Notes and Protocols: An Evaluation of 2',3'-O-Isopropylidenecytidine in Solid-Phase RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes serve as a comprehensive guide to the chemistry of protecting groups in solid-phase RNA synthesis, with a specific evaluation of 2',3'-O-Isopropylidenecytidine. While the isopropylidene group is a valuable tool in nucleoside chemistry for the simultaneous protection of the 2' and 3'-hydroxyls, its inherent acid lability makes it unsuitable for standard solid-phase RNA synthesis protocols that rely on phosphoramidite (B1245037) chemistry.

This document will elucidate the chemical principles that preclude its use in this context, provide a comparative analysis with established and effective 2'-hydroxyl protecting groups, and furnish detailed protocols for both the synthesis of this compound and the standard, recommended procedure for solid-phase RNA synthesis.

The Critical Role of 2'-Hydroxyl Protection in RNA Synthesis

The chemical synthesis of RNA presents a significant challenge not encountered in DNA synthesis: the presence of the 2'-hydroxyl group on the ribose sugar. This group must be protected during the synthesis process for several critical reasons:

  • Prevention of Side Reactions: An unprotected 2'-OH can interfere with the primary coupling reaction at the 3'-position.

  • Avoidance of Chain Cleavage: The 2'-OH can lead to the cleavage of the phosphodiester backbone under the basic conditions used during synthesis and deprotection.

  • Ensuring 3'-5' Linkages: Proper protection ensures the exclusive formation of the natural 3'-5' phosphodiester bonds, preventing the formation of undesired 2'-5' linkages.

An ideal 2'-hydroxyl protecting group must adhere to the principle of orthogonal protection . This means it must be stable throughout all the cyclical steps of synthesis, particularly during the acidic removal of the 5'-dimethoxytrityl (DMT) group, and yet be removable under specific, mild conditions at the end of the synthesis without degrading the newly formed RNA strand.

Analysis of this compound as a Protecting Group

The 2',3'-O-isopropylidene group is an acetal (B89532) that can be readily formed by reacting a ribonucleoside with acetone (B3395972) or a related reagent under acidic conditions. While it effectively protects both the 2'- and 3'-hydroxyls simultaneously, its key chemical property is its pronounced instability under acidic conditions. This acid lability is fundamentally incompatible with the standard solid-phase synthesis cycle, which employs an acid wash (typically with trichloroacetic or dichloroacetic acid) in every cycle to deprotect the 5'-hydroxyl group for the next coupling reaction.

The following diagram illustrates the standard four-step cycle used in automated solid-phase RNA synthesis. The stability of the 2'-OH protecting group during the "Deblocking" step is paramount.

Standard RNA Synthesis Cycle cluster_workflow Standard Solid-Phase RNA Synthesis Cycle Deblocking 1. Deblocking (Acid Treatment) Remove 5'-DMT Group Coupling 2. Coupling Add Activated Phosphoramidite Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Acetylate Unreacted 5'-OH Groups Coupling->Capping Forms New Linkage Oxidation 4. Oxidation Convert Phosphite (B83602) to Phosphate (B84403) Capping->Oxidation Prevents Deletions Oxidation->Deblocking Stabilizes Linkage (Cycle Repeats)

Caption: Standard workflow of the solid-phase RNA synthesis cycle.

If this compound were used, the acidic deblocking step required to remove the 5'-DMT group would simultaneously and prematurely remove the 2',3'-O-isopropylidene group. This would expose the 2'- and 3'-hydroxyls, leading to catastrophic failure of the synthesis.

Incompatibility Diagram cluster_outcomes Reaction Outcomes Start RNA Chain with 5'-DMT and 2',3'-O-Isopropylidene Protection Acid Step 1: Acid Treatment (e.g., DCA/TCA) Start->Acid Intended Intended Outcome: Only 5'-DMT is Removed Acid->Intended (Hypothetical) Actual Actual Outcome: Both 5'-DMT and 2',3'-O-Isopropylidene Groups are Removed Acid->Actual (Reality) Failure Synthesis Failure: Unprotected 2'-OH leads to strand cleavage and side reactions. Actual->Failure

Caption: Logical workflow showing the failure of isopropylidene protection.

Data Presentation: Comparison of 2'-Hydroxyl Protecting Groups

For successful RNA synthesis, researchers rely on established protecting groups that are stable to acid but can be removed under specific conditions. The most common groups are silyl (B83357) ethers or acetals with different lability profiles. The following table compares the properties of the 2',3'-O-isopropylidene group with industry-standard protecting groups.

Protecting GroupAbbreviationStructure TypeStability to Acid (DMT Removal)Deprotection ConditionsTypical Coupling Efficiency
Isopropylidene -AcetalUnstable Mild AcidNot Applicable
tert-Butyldimethylsilyl TBDMS / TBSSilyl EtherStableFluoride Source (e.g., TBAF, TEA·3HF)>98%
Triisopropylsilyloxymethyl TOMAcetal-Silyl EtherStableFluoride Source (e.g., TBAF)>99%[1][2]
bis(2-acetoxyethoxy)methyl ACEOrthoesterStableMild Acid (pH 3.8) after base treatment>99%[3][4]

Data compiled from multiple sources indicating general performance.[3][5][6][7][8]

The TOM and ACE protecting groups generally offer higher coupling efficiencies and are preferred for the synthesis of long and complex RNA molecules due to reduced steric hindrance and milder deprotection methods, respectively.[3][6]

Experimental Protocols

While not suitable for solid-phase synthesis, this protocol is provided for researchers who may need this compound for other applications in nucleoside chemistry. This procedure is adapted from the well-established synthesis of 2',3'-O-Isopropylideneadenosine.[9][10]

Materials:

Procedure:

  • Suspension: Suspend cytidine (1 equivalent) in anhydrous acetone in a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension. This serves as both the reactant and a water scavenger.

  • Catalysis: Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10:1 DCM:MeOH. The reaction is typically complete within 2-4 hours when the starting cytidine spot is no longer visible.

  • Quenching: Once the reaction is complete, add solid sodium bicarbonate to the mixture and stir for 20-30 minutes to neutralize the acid catalyst.

  • Filtration & Concentration: Filter the mixture to remove the solids and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel or by recrystallization to yield this compound as a white solid.

This protocol provides a representative methodology for automated solid-phase RNA synthesis on a 1 µmol scale using TOM-protected phosphoramidites, which are known for high coupling efficiencies.[1][2]

Materials:

  • Solid Support: Controlled Pore Glass (CPG) or polystyrene support pre-loaded with the desired 3'-terminal ribonucleoside (1 µmol).

  • Phosphoramidites: 0.1 M solutions of 5'-DMT-2'-O-TOM-N-protected A, C, G, and U phosphoramidites in anhydrous acetonitrile.

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Deblock Solution: 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in DCM.

  • Capping Solutions:

    • Cap A: Acetic Anhydride/Pyridine/THF

    • Cap B: 16% N-Methylimidazole (NMI) in THF

  • Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.

  • Cleavage & Deprotection Reagents:

    • Ammonium Hydroxide/Methylamine (AMA) solution (1:1 mixture of aq. NH₄OH and aq. 40% CH₃NH₂)

    • Triethylamine trihydrofluoride (TEA·3HF) in N-Methyl-2-pyrrolidone (NMP) or DMSO.

Procedure: Automated Synthesis Cycle

  • Column Installation: Install the synthesis column on an automated DNA/RNA synthesizer.

  • Initial Deblocking: Program the synthesizer to perform an initial detritylation to remove the DMT group from the solid support-bound nucleoside.

  • Synthesis Cycles (Repeated for each nucleotide):

    • Step 1: Deblocking: Flush the column with Deblock Solution for ~90 seconds to remove the 5'-DMT group. Wash thoroughly with anhydrous acetonitrile.

    • Step 2: Coupling: Simultaneously deliver the appropriate TOM-protected phosphoramidite solution (~5 equivalents) and the Activator solution (~45 equivalents) to the column. Allow the coupling reaction to proceed for 6 minutes.[1]

    • Step 3: Capping: Flush the column with Capping A and Capping B solutions to acetylate any unreacted 5'-hydroxyl groups. Wash with acetonitrile.

    • Step 4: Oxidation: Treat the column with the Oxidizer solution for ~30 seconds to convert the unstable phosphite triester to a stable phosphate triester. Wash thoroughly with acetonitrile.

  • Final Deblocking (Optional): After the final coupling cycle, the synthesis can be programmed to be "DMT-on" (final deblocking is skipped) to aid in purification, or "DMT-off" (final deblocking is performed).

Procedure: Cleavage and Deprotection

  • Cleavage from Support & Base Deprotection:

    • Remove the column from the synthesizer and transfer the solid support to a screw-cap vial.

    • Add 1.0 mL of AMA solution to the vial, seal tightly, and heat at 65°C for 15 minutes.

    • Cool the vial to room temperature, centrifuge, and carefully transfer the supernatant containing the RNA to a new tube.

    • Evaporate the solution to dryness using a vacuum concentrator.

  • 2'-O-TOM Group Removal:

    • Resuspend the dried RNA pellet in TEA·3HF/NMP solution.

    • Incubate at 65°C for 1.5 hours.

    • Quench the reaction by adding an appropriate quenching buffer.

  • Purification:

    • The crude RNA product is typically purified by HPLC (ion-exchange or reverse-phase) or denaturing polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

    • Desalt the purified RNA using size-exclusion chromatography or ethanol (B145695) precipitation.

Conclusion

While this compound is a readily synthesized and useful intermediate for certain applications in nucleoside chemistry, it is unequivocally not a viable protecting group for modern solid-phase RNA synthesis using phosphoramidite chemistry. Its acid-labile nature is fundamentally incompatible with the required acidic deprotection of the 5'-O-DMT group in each synthesis cycle. Researchers and drug development professionals should instead rely on established and commercially available 2'-hydroxyl protecting groups such as TBDMS, TOM, or ACE, which have been optimized for stability and high coupling efficiency, enabling the reliable synthesis of high-quality RNA oligonucleotides.

References

The Strategic Role of 2',3'-O-Isopropylidenecytidine in the Synthesis of Antiviral Nucleosides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel antiviral therapeutics, nucleoside analogs remain a cornerstone of drug discovery. Their ability to mimic endogenous nucleosides allows them to interfere with viral replication machinery, offering a powerful strategy to combat a wide range of viral infections. A key challenge in the synthesis of these potent molecules lies in the selective modification of the nucleoside scaffold, which possesses multiple reactive hydroxyl groups. 2',3'-O-Isopropylidenecytidine has emerged as an invaluable intermediate, providing a robust platform for the synthesis of a diverse array of antiviral cytidine (B196190) analogs.

The strategic advantage of this compound lies in the temporary protection of the 2' and 3' hydroxyl groups of the ribose sugar. This protection is crucial as it directs chemical transformations to other positions of the molecule, primarily the 5'-hydroxyl group and the N4-amino group of the cytosine base. The isopropylidene group is stable under various reaction conditions and can be readily removed under mild acidic conditions, ensuring the integrity of the final modified nucleoside. This application note provides a comprehensive overview of the utility of this compound in antiviral drug discovery, complete with detailed experimental protocols, quantitative data on antiviral activity, and visualizations of synthetic pathways.

Data Presentation: Antiviral Activity of Cytidine Analogs

The following table summarizes the in vitro antiviral activity of various cytidine analogs, some of which can be synthesized utilizing this compound as a key starting material for modifications.

Compound/AnalogTarget Virus(es)EC50 (µM)CC50 (µM)Selectivity Index (SI)Citation
5-NitrocytidinePoliovirus (PV)< 10> 100> 10[1]
5-NitrocytidineCoxsackievirus B3 (CVB3)~25> 100> 4[1]
β-D-N4-O-Isobutyrylcytidine (8a)SARS-CoV-23.50> 100> 28.6[2]
β-D-N4-O-Isobutyrylcytidine (8a)Influenza A (H1N1)5.80> 100> 17.2[2]
β-D-N4-O-Isobutyrylcytidine (8a)Influenza A (H3N2)7.30> 100> 13.7[2]
β-D-N4-O-Isobutyrylcytidine (8a)Influenza B3.40> 100> 29.4[2]
β-D-N4-O-Isobutyrylcytidine (8a)Dengue virus (DENV-2)3.95> 100> 25.3[2]
2'-Deoxy-2'-fluorocytidineHepatitis C Virus (HCV)5 (EC90)> 100> 20[3]
2'-Deoxy-2'-fluoro-2'-C-methylcytidineHepatitis C Virus (HCV)5.40 (EC90)> 100> 18.5[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the acid-catalyzed protection of the 2' and 3'-hydroxyl groups of cytidine.

Materials:

Procedure:

  • Suspend cytidine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (2-3 equivalents) to the suspension.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain this compound as a white solid.

Protocol 2: 5'-O-Tosylation of this compound

This protocol details the conversion of the 5'-hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous pyridine (B92270)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine and cool the solution to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1-1.5 equivalents) portion-wise.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield 5'-O-tosyl-2',3'-O-isopropylidenecytidine.

Protocol 3: Synthesis of 5'-Azido-5'-deoxy-2',3'-O-isopropylidenecytidine

This protocol describes the introduction of an azide (B81097) group at the 5'-position, a common precursor for other functionalities.

Materials:

  • 5'-O-Tosyl-2',3'-O-isopropylidenecytidine

  • Sodium azide (NaN3)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 5'-O-tosyl-2',3'-O-isopropylidenecytidine (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5-2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain 5'-azido-5'-deoxy-2',3'-O-isopropylidenecytidine.

Protocol 4: Deprotection of the Isopropylidene Group

This final step removes the protecting group to yield the desired modified nucleoside.

Materials:

  • Isopropylidene-protected cytidine derivative

  • Trifluoroacetic acid (TFA) or Formic acid

  • Water

  • Methanol or Dioxane

Procedure:

  • Dissolve the 2',3'-O-isopropylidene-protected modified nucleoside in a suitable solvent mixture (e.g., methanol/water or dioxane/water).

  • Add a strong acid, such as trifluoroacetic acid or formic acid, to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the deprotection is complete, neutralize the acid with a base (e.g., sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Purify the final product by crystallization or column chromatography.

Mandatory Visualizations

Synthesis_Workflow Cytidine Cytidine Protected_Cytidine This compound Cytidine->Protected_Cytidine  Acetonide  Protection Modified_Protected_Cytidine 5'-Modified-2',3'-O- Isopropylidenecytidine Protected_Cytidine->Modified_Protected_Cytidine  5'-Hydroxyl  Modification Antiviral_Nucleoside Antiviral Cytidine Nucleoside Analog Modified_Protected_Cytidine->Antiviral_Nucleoside  Deprotection

Caption: General workflow for antiviral nucleoside synthesis.

Experimental_Workflow cluster_protection Protection Step cluster_modification Modification at 5'-Position cluster_deprotection Deprotection Step start Start: Cytidine protection React with Acetone/ 2,2-Dimethoxypropane (Acid Catalyst) start->protection protected This compound protection->protected tosylation Tosylation (TsCl, Pyridine) protected->tosylation azidation Azidation (NaN3, DMF) tosylation->azidation other_mods Other Modifications azidation->other_mods deprotection Acidic Hydrolysis (e.g., TFA or Formic Acid) other_mods->deprotection final_product Final Antiviral Nucleoside deprotection->final_product Mechanism_of_Action cluster_host_cell Host Cell cluster_viral_replication Viral Replication Machinery uptake Nucleoside Analog (Prodrug) phosphorylation Phosphorylation (Host Kinases) uptake->phosphorylation triphosphate Active Triphosphate Analog phosphorylation->triphosphate polymerase Viral Polymerase triphosphate->polymerase Competitive Inhibition incorporation Incorporation into Viral RNA/DNA polymerase->incorporation termination Chain Termination incorporation->termination

References

Application Notes and Protocols: Synthesis of 2',3'-O-Isopropylidenecytidine Phosphoramidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of 2',3'-O-Isopropylidenecytidine phosphoramidite (B1245037), a key building block in the chemical synthesis of RNA oligonucleotides. The 2',3'-O-isopropylidene group provides protection for the cis-diol of the ribose sugar, preventing phosphodiester bond migration and cleavage during synthesis. The protocols outlined below cover the protection of the exocyclic amine of cytidine (B196190), the introduction of the 5'-O-dimethoxytrityl (DMT) group, and the final phosphitylation step to yield the desired phosphoramidite.

Overview of the Synthesis Pathway

The synthesis of this compound phosphoramidite is a multi-step process that involves the sequential protection of the reactive functional groups of the cytidine nucleoside. The overall workflow is depicted below.

Synthesis_Workflow A This compound B N-Protection (e.g., Benzoylation) A->B Benzoyl Chloride, Pyridine (B92270) C N-Benzoyl-2',3'-O- isopropylidenecytidine B->C D 5'-O-DMT Protection C->D DMT-Cl, Pyridine E 5'-O-DMT-N-Benzoyl-2',3'-O- isopropylidenecytidine D->E F Phosphitylation E->F 2-Cyanoethyl N,N,N',N'- tetraisopropylphosphorodiamidite, Activator G Target Phosphoramidite F->G

Caption: Overall workflow for the synthesis of this compound phosphoramidite.

Data Presentation

The following tables summarize the quantitative data for each key step in the synthesis of this compound phosphoramidite. The values presented are typical and may vary depending on the specific reaction scale and conditions.

Table 1: N-Protection of this compound (Benzoylation)

ParameterValueNotes
Starting MaterialThis compound1 equivalent
ReagentBenzoyl Chloride1.1 - 1.5 equivalents
SolventAnhydrous Pyridine-
Temperature0 °C to Room Temperature-
Reaction Time4 - 12 hoursMonitored by TLC
Typical Yield 85 - 95% After purification

Table 2: 5'-O-DMT Protection

ParameterValueNotes
Starting MaterialN-Benzoyl-2',3'-O-isopropylidenecytidine1 equivalent
Reagent4,4'-Dimethoxytrityl chloride (DMT-Cl)1.1 - 1.3 equivalents
SolventAnhydrous Pyridine-
TemperatureRoom Temperature-
Reaction Time2 - 6 hoursMonitored by TLC
Typical Yield 80 - 90% After purification

Table 3: Phosphitylation

ParameterValueNotes
Starting Material5'-O-DMT-N-Benzoyl-2',3'-O-isopropylidenecytidine1 equivalent
Reagent2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite1.2 - 1.5 equivalents
Activator1H-Tetrazole or 4,5-Dicyanoimidazole (DCI)0.3 - 0.5 equivalents
SolventAnhydrous Dichloromethane (DCM) or Acetonitrile-
TemperatureRoom TemperatureUnder inert atmosphere
Reaction Time2 - 4 hoursMonitored by ³¹P NMR or TLC
Typical Yield 85 - 95% After purification

Experimental Protocols

Protocol 1: N-Benzoylation of this compound

This protocol describes the protection of the exocyclic amino group of this compound using benzoyl chloride.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford N-Benzoyl-2',3'-O-isopropylidenecytidine as a white solid.

Protocol 2: 5'-O-DMT Protection of N-Benzoyl-2',3'-O-isopropylidenecytidine

This protocol details the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. The bulky DMT group selectively reacts with the less sterically hindered primary 5'-hydroxyl group.[1]

Materials:

  • N-Benzoyl-2',3'-O-isopropylidenecytidine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Dissolve N-Benzoyl-2',3'-O-isopropylidenecytidine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Add DMT-Cl (1.2 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture for 2-6 hours at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing a small amount of triethylamine (B128534) (to neutralize the silica gel) to yield 5'-O-DMT-N-Benzoyl-2',3'-O-isopropylidenecytidine.

Protocol 3: Phosphitylation of 5'-O-DMT-N-Benzoyl-2',3'-O-isopropylidenecytidine

This protocol describes the final step to introduce the phosphoramidite moiety at the 3'-hydroxyl position.

Phosphitylation_Workflow A 5'-O-DMT-N-Benzoyl- This compound C Reaction in Anhydrous Solvent A->C B Phosphitylating Agent + Activator B->C D Quenching and Work-up C->D 2-4 hours E Purification D->E F Final Phosphoramidite E->F

References

Application Notes and Protocols for the Enzymatic Synthesis of RNA with 2',3'-Protected Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic synthesis of RNA offers a powerful alternative to traditional chemical synthesis, particularly for the production of long and modified oligonucleotides. The use of reversible terminators, such as nucleotides with protecting groups on the 2' and 3' hydroxyls of the ribose sugar, allows for a controlled, stepwise addition of monomers. This document provides detailed application notes and protocols for the enzymatic synthesis of RNA incorporating 2',3'-protected cytidine, a key component for building custom RNA sequences with high fidelity.

Recent studies have demonstrated that pyrimidine (B1678525) nucleotides protected with acetals, such as 2',3'-O-isopropylidene, are well-tolerated by template-independent RNA polymerases like Poly(U) Polymerase (PUP).[1][2] This approach enables highly efficient coupling reactions within minutes, paving the way for novel de novo enzymatic RNA synthesis methods.[1][2] This technology is particularly relevant for the development of RNA therapeutics, including siRNAs and mRNA vaccines, where precise control over the sequence and modification pattern is crucial.

Data Presentation

The efficiency of incorporating 2',3'-O-isopropylidene-CTP (Ispr-CTP) by Poly(U) Polymerase (PUP) is dependent on substrate concentration and reaction time. The following table summarizes the conversion of a primer RNA to the extended product (Primer+1) under various conditions, as determined by gel electrophoresis analysis.

Concentration of Ispr-CTP (µM)Reaction Time (minutes)Primer Conversion (%)
301.75~60
305~80
3015>95
3030>95
401.75~70
405~90
4015>95
4030>95

Data inferred from gel analysis presented in reference[1].

Experimental Protocols

Protocol 1: Enzymatic Incorporation of 2',3'-O-Isopropylidene-Cytidine-5'-Triphosphate (Ispr-CTP)

This protocol describes the single addition of Ispr-CTP to an RNA primer using the template-independent Poly(U) Polymerase (PUP).

Materials:

  • RNA Primer (e.g., a 10-mer RNA oligonucleotide, purified)

  • 2',3'-O-Isopropylidene-Cytidine-5'-Triphosphate (Ispr-CTP)

  • Poly(U) Polymerase (PUP)

  • RNase Inhibitor (e.g., Murine RNase Inhibitor)

  • 10X PUP Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M NaCl, 100 mM MgCl₂, 10 mM DTT)

  • Manganese Chloride (MnCl₂) solution (e.g., 10 mM)

  • Nuclease-free water

Procedure:

  • Reaction Setup: Assemble the following reaction mixture in a nuclease-free microcentrifuge tube at room temperature. It is recommended to prepare a master mix if performing multiple reactions.

ComponentStock ConcentrationVolume for 20 µL ReactionFinal Concentration
Nuclease-free water-to 20 µL-
10X PUP Reaction Buffer10X2 µL1X
RNA Primer10 µM1 µL0.5 µM (10 pmol)
Ispr-CTP300-400 µM2 µL30-40 µM
MnCl₂10 mM2 µL1 mM
RNase Inhibitor40 U/µL0.5 µL20 U
Poly(U) Polymerase (PUP)10 U/µL1 µL10 U
  • Incubation: Mix the components gently by pipetting, and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C. For optimal conversion, an incubation time of 15-30 minutes is recommended.[1]

  • Reaction Quenching: To stop the reaction, add an equal volume of a suitable stop solution (e.g., 2X formamide (B127407) loading buffer containing EDTA).

  • Analysis (Optional): The reaction products can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the addition of the protected cytidine.

Protocol 2: Deprotection of 2',3'-O-Isopropylidene Group from RNA

This protocol describes a mild acidic treatment to remove the 2',3'-O-isopropylidene protecting group from the synthesized RNA, rendering a native 2',3'-diol. This procedure is adapted from standard methods for deprotecting isopropylidene-protected nucleosides.[3]

Materials:

  • Dried RNA product from Protocol 1

  • Aqueous Acetic Acid (e.g., 80% v/v) or Trifluoroacetic Acid (TFA) solution (e.g., 1% v/v in water)

  • Nuclease-free water

  • Quenching solution (e.g., Tris buffer, pH 8.0)

  • Ethanol (B145695) (ice-cold, 100%)

  • Sodium Acetate (3 M, pH 5.2)

Procedure:

  • Reaction Quenching and Purification: After the enzymatic reaction, purify the RNA product to remove the enzyme and unincorporated nucleotides. This can be achieved by ethanol precipitation or using a suitable RNA cleanup kit.

  • Resuspension: Resuspend the purified, dried RNA pellet in a small volume of the mild acid solution (e.g., 50 µL of 80% acetic acid).

  • Incubation: Incubate the mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by techniques such as mass spectrometry or by observing a mobility shift on a high-resolution PAGE gel.

  • Neutralization: Carefully neutralize the reaction by adding a suitable base, such as sodium bicarbonate or by adding a larger volume of Tris buffer.

  • RNA Precipitation: Precipitate the deprotected RNA by adding 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 3 volumes of ice-cold 100% ethanol.

  • Washing and Resuspension: Centrifuge to pellet the RNA, wash the pellet with 70% ethanol, air dry, and resuspend in a desired nuclease-free buffer.

Visualizations

experimental_workflow Experimental Workflow for Enzymatic Synthesis of RNA with 2',3'-Protected Cytidine A 1. Reaction Setup (RNA Primer, Ispr-CTP, PUP, Buffer) B 2. Enzymatic Incorporation (37°C, 15-30 min) A->B Incubate C 3. Product Purification (Ethanol Precipitation or Kit) B->C Purify D 4. Mild Acid Deprotection (Aqueous Acetic Acid) C->D Treat with Acid E 5. Final RNA Product (Purified and Deprotected) D->E Neutralize & Purify rna_modification_pathway Role of 2'-O-Methylation in Ribosome Biogenesis and Function cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_rRNA pre-rRNA methylated_rRNA 2'-O-Methylated rRNA pre_rRNA->methylated_rRNA Methylation snoRNP Box C/D snoRNP (Fibrillarin - Methyltransferase) snoRNP->methylated_rRNA ribosome_assembly Ribosome Assembly methylated_rRNA->ribosome_assembly effect1 Stabilizes rRNA structure methylated_rRNA->effect1 mature_ribosome Mature Ribosome ribosome_assembly->mature_ribosome Export translation mRNA Translation mature_ribosome->translation effect2 Impacts ribosome dynamics and fidelity mature_ribosome->effect2 protein Protein Synthesis translation->protein

References

Application Notes and Protocols for the Deprotection of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the common methods for the deprotection of 2',3'-O-isopropylidenecytidine to yield cytidine. The 2',3'-O-isopropylidene group is a widely used protecting group for the cis-diol of ribonucleosides due to its ease of installation and general stability. Its removal is a critical step in the synthesis of oligonucleotides and nucleoside analogs. Deprotection is typically achieved through acid-catalyzed hydrolysis. This document outlines various acidic deprotection methodologies, presents quantitative data for comparison, and provides detailed experimental protocols.

Deprotection Methodologies

The removal of the 2',3'-O-isopropylidene group is an acid-catalyzed reaction that proceeds via the formation of a resonance-stabilized oxocarbenium ion intermediate upon protonation of one of the acetal (B89532) oxygens and subsequent elimination of acetone. The choice of the acidic reagent and reaction conditions is crucial to ensure efficient deprotection while minimizing potential side reactions, such as the formation of esters with the deprotected hydroxyl groups, particularly when using trifluoroacetic acid (TFA). The most common methods for the deprotection of this compound involve the use of aqueous acids or acidic resins.

Key Considerations:

  • Substrate Sensitivity: The choice of acid and its concentration should be tailored to the sensitivity of the substrate to acidic conditions to avoid degradation.

  • Reaction Monitoring: Progress of the deprotection should be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete removal of the starting material and to avoid overexposure to acidic conditions.

  • Work-up Procedure: Neutralization of the acidic reaction mixture is a critical step to prevent product degradation during purification.

Data Presentation

The following table summarizes various acidic reagents used for the deprotection of isopropylidene-protected nucleosides and related sugar derivatives. Due to the limited availability of specific quantitative data for this compound, the presented data is based on analogous structures and should be considered as a guideline for reaction optimization.

ReagentSolventTemperature (°C)Reaction TimeYield (%)Notes
80% Acetic AcidWaterRoom Temp.1-4 hoursNot specifiedA common and mild method.
10% Acetic AcidWater8018 hours~89%Higher temperature may be required for less reactive substrates.
50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.Not specifiedNot specifiedA strong acid, effective for rapid deprotection. Potential for trifluoroacetyl ester formation.
Amberlite IR-120 H+Methanol606 hours~90% (conversion)Heterogeneous catalyst, easily removed by filtration.
Dowex-OH- resinNot applicableNot applicableNot applicableNot applicableUsed for neutralization after acidic deprotection.

Experimental Protocols

Protocol 1: Deprotection using Aqueous Acetic Acid

This protocol describes a mild deprotection method using aqueous acetic acid.

Materials:

  • This compound

  • 80% Acetic Acid in water

  • Dowex-OH- resin or saturated sodium bicarbonate solution

  • Methanol

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound in 80% aqueous acetic acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 1-4 hours).

  • Upon completion, neutralize the reaction mixture by the slow addition of Dowex-OH- resin until the pH is neutral, or by carefully adding a saturated solution of sodium bicarbonate.

  • Filter the resin (if used) and wash with methanol.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain cytidine.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is suitable for more robust substrates requiring stronger acidic conditions.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by column chromatography.

Note on TFA usage: To minimize the formation of trifluoroacetyl esters, a mixture of TFA and water (e.g., 95:5 v/v) can be used.

Protocol 3: Deprotection using Amberlite IR-120 H+ Resin

This protocol utilizes a solid-supported acid catalyst, which simplifies the work-up procedure.[1]

Materials:

  • This compound

  • Amberlite IR-120 H+ resin

  • Methanol

Procedure:

  • Suspend this compound in methanol.

  • Add Amberlite IR-120 H+ resin (approximately 8 equivalents by weight).[1]

  • Heat the reaction mixture to 60°C and stir.[1]

  • Monitor the reaction by TLC. The reaction is typically complete within 6 hours.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resin and wash it thoroughly with methanol.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude cytidine.

  • Purify as needed.

Mandatory Visualization

DeprotectionWorkflow Start This compound Reagent Acidic Reagent (e.g., Aq. Acetic Acid, TFA, Amberlite IR-120 H+) Reaction Deprotection Reaction (Acid-Catalyzed Hydrolysis) Start->Reaction Substrate Reagent->Reaction Catalyst Workup Neutralization & Work-up Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Cytidine Purification->Product

Caption: General workflow for the deprotection of this compound.

DeprotectionMethods cluster_main Deprotection Methods cluster_acidic Acidic Methods Deprotection Deprotection Aqueous Acids Aqueous Acids Deprotection->Aqueous Acids e.g., Acetic Acid, TFA Acidic Resins Acidic Resins Deprotection->Acidic Resins e.g., Amberlite, Dowex

Caption: Classification of acidic deprotection methods for 2',3'-O-isopropylidene acetals.

References

Application Notes and Protocols: 2',3'-O-Isopropylidenecytidine as a Building Block for Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Modified oligonucleotides are at forefront of therapeutic innovation and molecular biology research, serving as antisense agents, siRNAs, and molecular probes.[1][2][] The chemical synthesis of these molecules, particularly RNA, requires a precise strategy of using protecting groups to ensure the formation of correct 3'-5' phosphodiester linkages and to prevent side reactions. The 2'-hydroxyl group of ribonucleosides is particularly reactive and necessitates temporary protection during solid-phase synthesis.[4]

2',3'-O-Isopropylidenecytidine is a derivative of cytidine (B196190) where the 2' and 3' hydroxyl groups are protected simultaneously as a cyclic acetal (B89532).[5][] This application note details the properties of this compound, protocols for its synthesis and deprotection, and critically evaluates its application as a building block in the context of standard and alternative oligonucleotide synthesis strategies.

Application Notes

Primary Function: Protection of the 2',3'-cis-Diol

The core function of the isopropylidene group in this compound is to protect the vicinal 2'- and 3'-hydroxyls of the ribose sugar. This strategy is common in nucleoside chemistry to allow for selective reactions at the 5'-hydroxyl or the nucleobase. As an intermediate, it is valuable for the synthesis of other modified nucleosides, such as 5-Hydroxymethylcytidine analogues.[]

Key Challenge: Incompatibility with Standard Phosphoramidite (B1245037) Synthesis

A critical consideration for researchers is that This compound is not compatible with the standard solid-phase oligonucleotide synthesis workflow . The widely adopted phosphoramidite method proceeds in a 3' to 5' direction and employs a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[][7][8]

The initial "deblocking" step uses an acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA), to remove the 5'-O-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.[][9] The isopropylidene group is an acid-labile acetal and is readily cleaved under these conditions.[4] Consequently, if a phosphoramidite derived from this compound were incorporated into a sequence, the deblocking step of the next cycle would prematurely remove the 2',3'-protection, leading to chain cleavage and synthesis failure.

Potential Application: Orthogonal Synthesis Strategies

To be utilized for oligonucleotide chain elongation, this compound would require a significant deviation from standard protocols, specifically the implementation of an orthogonal protection strategy. This involves using a 5'-hydroxyl protecting group that is stable to acid but can be removed by other means (e.g., photolysis or fluoride (B91410) treatment).[10] While technically feasible, this represents a non-standard approach that requires specialized reagents and instrumentation, moving away from the well-established and robust DMT-based phosphoramidite chemistry.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 362-42-5[5][11]
Molecular Formula C₁₂H₁₇N₃O₅[][11]
Molecular Weight 283.28 g/mol [5][][11]
Appearance White Solid[]
Purity ≥99.0% (Typical)[5]
Synonyms 2',3'-Isopropylidene cytidine, NSC 520039[5][]

Table 2: Typical Performance Parameters for Modified Phosphoramidite Incorporation

ParameterTypical ValueNotes
Phosphoramidite Coupling Efficiency >98%Efficiency can be affected by the steric hindrance of protecting groups. Extended coupling times may be required for modified bases.
Overall Yield (per 20-mer) 30-50%Highly dependent on the coupling efficiency at each step of the synthesis.
Purity (Crude Product) VariableDependent on synthesis efficiency and the stability of protecting groups. Purification via HPLC or PAGE is typically required.

Note: Data in Table 2 is generalized for modified phosphoramidites and provides a baseline for expected performance in a compatible synthesis system.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the acid-catalyzed formation of the isopropylidene acetal from cytidine.

Materials:

Procedure:

  • Suspend cytidine (1 equivalent) in anhydrous DMF.

  • Add p-Toluenesulfonic acid monohydrate (0.1 equivalents) as a catalyst.

  • Add 2,2-dimethoxypropane (1.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding triethylamine to neutralize the acid catalyst.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield this compound as a white solid.

Protocol 2: Deprotection and Removal of the Isopropylidene Group

This protocol describes the acid-catalyzed hydrolysis to remove the isopropylidene group, regenerating the 2',3'-diol.

Materials:

  • This compound

  • 80% Acetic Acid (AcOH) in water

  • Dowex-OH⁻ resin or equivalent basic resin

Procedure:

  • Dissolve this compound in 80% aqueous acetic acid.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is fully converted to cytidine (typically 1-4 hours).[4]

  • Neutralize the reaction mixture by adding a basic resin (e.g., Dowex-OH⁻) and stir for 15 minutes.[4]

  • Filter to remove the resin and wash the resin with water.

  • Evaporate the combined filtrate to dryness to obtain the deprotected cytidine.

Visualizations

Caption: Synthesis of this compound.

G cluster_cycle Standard Oligonucleotide Synthesis Cycle (3' to 5') Deblocking 1. Deblocking (5'-DMT Removal) Coupling 2. Coupling Deblocking->Coupling n cycles Capping 3. Capping Coupling->Capping n cycles Oxidation 4. Oxidation Capping->Oxidation n cycles Oxidation->Deblocking n cycles

Caption: The standard four-step phosphoramidite synthesis cycle.

G cluster_incompatibility Incompatibility with Standard Synthesis Start Growing Oligo Chain (5'-DMT, 2',3'-Isopropylidene protected) DeblockStep Step 1: Deblocking (3% TCA / DCA) Start->DeblockStep Outcome1 Desired Outcome: 5'-DMT Group Removed DeblockStep->Outcome1 Intended Outcome2 Undesired Side Reaction: 2',3'-Isopropylidene Group Removed DeblockStep->Outcome2 Concurrent Failure Synthesis Failure (Chain Cleavage) Outcome2->Failure

Caption: Acidic deblocking causes removal of the isopropylidene group.

G cluster_orthogonal Logical Flow for a Potential Orthogonal Strategy Protect5 Start: 5'-OH protected with non-acid-labile group (e.g., photolabile) Incorp Incorporate this compound Phosphoramidite Protect5->Incorp Deprotect5 Selective 5'-Deprotection (e.g., UV light) Incorp->Deprotect5 Elongate Continue Chain Elongation Deprotect5->Elongate FinalDeprotect Final Deprotection: Remove base and phosphate (B84403) groups Elongate->FinalDeprotect AcidStep Final Mild Acid Wash to remove Isopropylidene groups FinalDeprotect->AcidStep

Caption: A potential orthogonal workflow to enable use.

References

Application Notes and Protocols: Phosphorylation of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical phosphorylation of 2',3'-O-Isopropylidenecytidine to its 5'-monophosphate derivative. This key intermediate is valuable in the synthesis of various biologically active nucleoside analogs and prodrugs. The protocol is based on the well-established method of using phosphoryl chloride. Additionally, this document outlines a relevant biological signaling pathway where cytidine (B196190) analogs play a crucial role and presents typical quantitative data for the described synthesis.

Introduction

Nucleoside monophosphates are fundamental building blocks for nucleic acids and serve as precursors to therapeutically important nucleoside triphosphates and their analogs. The selective phosphorylation of a nucleoside at the 5'-hydroxyl position is a critical step in the synthesis of these molecules. The protection of the 2' and 3'-hydroxyl groups, in this case with an isopropylidene group, is essential to direct the phosphorylation to the desired 5'-position. The following protocol details a robust method for the 5'-phosphorylation of this compound using phosphoryl chloride in a trialkyl phosphate (B84403) solvent.

Quantitative Data Summary

The following table summarizes representative data for the chemical phosphorylation of this compound. Yields and purity are dependent on reaction scale, purity of starting materials, and optimization of purification conditions.

ParameterValueMethod of Analysis
Starting Material This compound-
Product This compound-5'-monophosphate-
Typical Yield 60-75%Gravimetric analysis after purification
Purity >95%HPLC, 1H NMR, 31P NMR
Reaction Time 2-4 hoursTLC
Reaction Temperature 0°C to Room Temperature-

Experimental Protocol: 5'-Phosphorylation of this compound

This protocol describes the phosphorylation of this compound at the 5'-hydroxyl group using phosphoryl chloride.

Materials:

  • This compound

  • Phosphoryl chloride (POCl3), freshly distilled

  • Triethyl phosphate (TEP) or Trimethyl phosphate (TMP), anhydrous

  • Pyridine, anhydrous

  • Triethylammonium (B8662869) bicarbonate (TEAB) buffer (1 M, pH 7.5)

  • Diethyl ether, anhydrous

  • Deionized water

  • Dowex 50W-X8 (H+ form) or similar strong cation exchange resin

  • DEAE-Sephadex A-25 or similar anion exchange resin

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing solvent for TLC (e.g., n-propanol:concentrated ammonia:water = 6:3:1)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Chromatography column

  • pH meter

  • Freeze-dryer (lyophilizer)

Procedure:

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.

    • Dissolve this compound (1 equivalent) in anhydrous triethyl phosphate (approximately 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C in an ice bath.

  • Phosphorylation Reaction:

    • Add freshly distilled phosphoryl chloride (1.5 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0°C.

    • After the addition is complete, continue stirring the reaction mixture at 0°C for 2-4 hours.

    • Monitor the reaction progress by TLC. The starting material should be consumed, and a new, more polar spot corresponding to the phosphorylated product should appear at the baseline.

  • Work-up:

    • Slowly quench the reaction by adding a mixture of ice and water (approximately 20 mL per gram of starting material).

    • Allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete hydrolysis of any remaining phosphoryl chloride and phosphate esters.

    • Neutralize the acidic solution to pH 7 by the careful addition of a saturated sodium bicarbonate solution or concentrated ammonium (B1175870) hydroxide.

    • Wash the aqueous solution with diethyl ether (3 x 50 mL) to remove the triethyl phosphate.

    • Concentrate the aqueous layer under reduced pressure using a rotary evaporator.

  • Purification by Ion-Exchange Chromatography:

    • Prepare an anion exchange column with DEAE-Sephadex A-25 resin, pre-equilibrated with deionized water.

    • Dissolve the crude product in a minimal amount of deionized water and load it onto the column.

    • Wash the column with deionized water to remove any unreacted starting material and salts.

    • Elute the product, this compound-5'-monophosphate, using a linear gradient of triethylammonium bicarbonate (TEAB) buffer (0 to 0.5 M).

    • Collect fractions and monitor the elution of the product by UV absorbance at 271 nm.

    • Pool the fractions containing the pure product.

  • Isolation of the Final Product:

    • Remove the TEAB buffer from the pooled fractions by repeated co-evaporation with water on a rotary evaporator.

    • For the final product as a sodium salt, the TEAB salt can be converted by passing through a column of Dowex 50W-X8 (Na+ form).

    • Lyophilize the final solution to obtain the this compound-5'-monophosphate as a white solid.

  • Characterization:

    • Confirm the identity and purity of the product using 1H NMR, 31P NMR, and HPLC analysis.

Visualizations

experimental_workflow Experimental Workflow for Phosphorylation start Start: this compound dissolve Dissolve in anhydrous Triethyl Phosphate start->dissolve cool Cool to 0°C dissolve->cool add_pocl3 Add POCl3 dropwise cool->add_pocl3 react Stir at 0°C for 2-4 hours add_pocl3->react quench Quench with ice-water react->quench neutralize Neutralize to pH 7 quench->neutralize wash Wash with Diethyl Ether neutralize->wash concentrate Concentrate aqueous layer wash->concentrate purify Anion-Exchange Chromatography (DEAE-Sephadex) concentrate->purify isolate Remove TEAB & Lyophilize purify->isolate product Product: this compound-5'-monophosphate isolate->product

Caption: Workflow for the synthesis of this compound-5'-monophosphate.

Many cytidine analogs, once intracellularly phosphorylated to their active triphosphate forms, are incorporated into DNA, leading to DNA damage and the activation of stress-response signaling pathways. The c-Jun N-terminal kinase (JNK) pathway is a key signaling cascade activated by such cellular stress, ultimately leading to apoptosis in cancer cells.

jnk_pathway JNK/c-Jun Signaling Pathway in Response to Cytidine Analog-Induced DNA Damage cluster_stimulus Cellular Stress cluster_cascade MAPK Cascade cluster_nucleus Nuclear Events Cytidine_Analog Cytidine Analog (e.g., Gemcitabine) DNA_Damage DNA Damage & Replication Stress Cytidine_Analog->DNA_Damage Incorporation into DNA MAP3K MAPKKK (e.g., ASK1, MEKK1) DNA_Damage->MAP3K Activates MAP2K MAPKK (MKK4/7) MAP3K->MAP2K Phosphorylates JNK JNK (c-Jun N-terminal Kinase) MAP2K->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates (activates) AP1 AP-1 Complex (c-Jun/c-Fos) cJun->AP1 Dimerizes Gene_Expression Transcription of Pro-apoptotic Genes (e.g., BIM, PUMA) AP1->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: JNK/c-Jun pathway activation by cytidine analog-induced DNA damage.

Applications of 2',3'-O-Isopropylidenecytidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-O-Isopropylidenecytidine is a pivotal protected nucleoside intermediate in medicinal chemistry, primarily utilized for the synthesis of a wide array of modified nucleosides with therapeutic potential. Its key function lies in the temporary protection of the cis-2' and 3'-hydroxyl groups of the ribose sugar, enabling selective modification at other positions of the cytidine (B196190) molecule, such as the 5'-hydroxyl group or the cytosine base. This application note details the significant roles of this compound in the development of antiviral and anticancer agents, with a focus on its application in the synthesis of Molnupiravir and 5-formylcytidine (B110004). Detailed experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers in the effective use of this versatile building block.

Introduction

The strategic use of protecting groups is fundamental in the chemical synthesis of complex molecules like nucleoside analogues. This compound serves as a crucial intermediate by masking the vicinal diol on the ribose moiety, thereby directing chemical transformations to other reactive sites. This protection is readily achieved and can be removed under mild acidic conditions, making it an ideal choice for multi-step synthetic sequences. The primary applications of this compound in medicinal chemistry are centered on its role as a precursor to potent antiviral and anticancer nucleoside analogues.[1]

Key Applications

Synthesis of Antiviral Nucleoside Analogues

This compound is a cornerstone in the synthesis of novel antiviral agents. Its utility is prominently highlighted in the development of derivatives of N4-hydroxycytidine (NHC), the active form of the blockbuster antiviral drug Molnupiravir.[1][2]

2.1.1. Molnupiravir (EIDD-2801) and N4-hydroxycytidine (NHC) Derivatives

Molnupiravir is a prodrug of NHC and a potent antiviral agent against a broad spectrum of RNA viruses, including SARS-CoV-2.[3] The synthesis of NHC and its derivatives often involves the use of a protected cytidine precursor, with this compound being a common choice to facilitate modifications at the N4-position of the cytosine ring. The isopropylidene protecting group allows for the introduction of the N4-hydroxy group, a key pharmacophore responsible for the drug's mechanism of action.[2]

The mechanism of action of Molnupiravir involves its intracellular conversion to the active triphosphate form, NHC-TP. This analogue is then incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp). The incorporated NHC can exist in two tautomeric forms, leading to mutations in the nascent viral RNA, a process termed "viral error catastrophe," which ultimately inhibits viral replication.[1]

Quantitative Data: Antiviral Activity

The following table summarizes the in vitro antiviral activity of Molnupiravir and its active form, NHC, against various viruses.

Compound/DrugVirusCell LineActivity MetricValue (µM)Reference
MolnupiravirSARS-CoV-2VeroIC500.3[2][4]
MolnupiravirSARS-CoV-2Calu-3IC500.08[2][4]
MolnupiravirSARS-CoV-2 VariantsVariousIC500.28 - 5.5[5]
NHC (EIDD-1931)SARS-CoV-2Vero E6-GFPEC500.3[2][4]
NHC (EIDD-1931)SARS-CoV-2Huh7EC500.4[2][4]
MolnupiravirSARS-CoV-2 RdRpReporter AssayEC500.22[2][4]
NHC (EIDD-1931)Enterovirus A71 (EV-A71)RDEC5070.12 ± 4.40[1]
NHC (EIDD-1931)Enterovirus A71 (EV-A71)VeroEC5088.52 ± 3.18[1]
NHC (EIDD-1931)Enterovirus A71 (EV-A71)Huh7EC5035.64 ± 0.47[1]
β-D-N4-O-isobutyrylcytidineSARS-CoV-2-EC503.50[6]
β-D-N4-O-isobutyrylcytidineInfluenza A (H1N1)-EC505.80[6]
β-D-N4-O-isobutyrylcytidineInfluenza A (H3N2)-EC507.30[6]
β-D-N4-O-isobutyrylcytidineInfluenza B-EC503.40[6]
β-D-N4-O-isobutyrylcytidineDengue Virus-2 (DENV-2)-EC503.95[6]
NHCDengue Virus-2 (DENV-2)imHCIC500.7[7]
NHCZika Virus (ZIKV)imHCIC500.5[7]
NHCChikungunya Virus (CHIKV)VeroIC500.4[7]
Synthesis of Modified Nucleosides for Epigenetic Research

This compound is also a valuable intermediate in the synthesis of modified nucleosides that play a role in epigenetics, such as 5-formylcytidine (f5C).[8]

2.2.1. 5-Formylcytidine (f5C)

5-Formylcytidine is a modified nucleoside found in mitochondrial and cytosolic tRNAs.[9] It plays a crucial role in the accurate decoding of the genetic code during translation.[10] The synthesis of f5C and its derivatives for research purposes relies on the use of protected cytidine intermediates like this compound to allow for selective modification at the C5 position of the cytosine base.

The general synthetic strategy involves the protection of the 2' and 3' hydroxyls, followed by hydroxymethylation at the C5 position, and subsequent oxidation to the formyl group.

Quantitative Data: Synthetic Yields

The following table summarizes the reported yields for the synthesis of 5-formylcytidine, starting from cytidine.

Reaction StepProductYield (%)Reference
Isopropylidene protection of cytidineThis compound83[4][5][6]
Hydroxymethylation of protected cytidine5-(Hydroxymethyl)-2',3'-O-isopropylidenecytidine38[5]
Oxidation to formyl group5-Formyl-2',3'-O-isopropylidenecytidine82[5]
Deprotection5-Formylcytidine95[5]

Experimental Protocols

Synthesis of this compound

This protocol describes the protection of the 2' and 3' hydroxyl groups of cytidine using 2,2-dimethoxypropane (B42991).

Materials:

Procedure:

  • Suspend cytidine (1 equivalent) in acetone.

  • Add 2,2-dimethoxypropane (12 equivalents).

  • Add perchloric acid dropwise until the solution becomes clear.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Neutralize the reaction by adding calcium hydroxide.

  • Filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography using a mobile phase of chloroform:methanol (80:20) with 2% triethylamine to afford this compound as a white foam (typical yield: 83%).[4][5][6]

General Protocol for the Synthesis of 5'-Modified Nucleoside Analogues

This protocol outlines a general workflow for the modification of the 5'-hydroxyl group of cytidine, using this compound as the starting material.

Materials:

  • This compound

  • Appropriate reagent for 5'-modification (e.g., acyl chloride, sulfonyl chloride, etc.)

  • Anhydrous pyridine (B92270) or other suitable base

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Reagents for deprotection (e.g., mild acid)

Procedure:

  • Dissolve this compound (1 equivalent) in an anhydrous solvent under an inert atmosphere.

  • Add a suitable base, such as pyridine (2-3 equivalents).

  • Cool the reaction mixture to 0°C.

  • Slowly add the desired modifying reagent (1.1-1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction and perform an aqueous workup.

  • Purify the 5'-modified-2',3'-O-isopropylidenecytidine intermediate by silica gel chromatography.

  • Dissolve the purified intermediate in a suitable solvent for deprotection.

  • Add a mild acid (e.g., trifluoroacetic acid in water, or formic acid) to remove the isopropylidene protecting group.

  • Monitor the deprotection reaction by TLC or LC-MS.

  • Upon completion, neutralize the acid and remove the solvent.

  • Purify the final 5'-modified cytidine analogue by chromatography or recrystallization.

Visualized Workflows and Pathways

Synthetic Pathway of 5-Formylcytidine

Synthetic_Pathway_5_Formylcytidine Cytidine Cytidine Isopropylidenecytidine This compound Cytidine->Isopropylidenecytidine Acetone, 2,2-dimethoxypropane, H+ Hydroxymethyl 5-(Hydroxymethyl)- This compound Isopropylidenecytidine->Hydroxymethyl Paraformaldehyde, KOH Formyl_protected 5-Formyl-2',3'-O- isopropylidenecytidine Hydroxymethyl->Formyl_protected RuO2 Formylcytidine 5-Formylcytidine Formyl_protected->Formylcytidine Mild Acid (Deprotection)

Caption: Synthesis of 5-Formylcytidine from Cytidine.

General Workflow for Antiviral Prodrug Synthesis

Antiviral_Prodrug_Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_bioactivity Biological Evaluation Cytidine Cytidine/ Nucleoside Analogue Protection Protection of 2',3'-OH (e.g., Isopropylidene) Cytidine->Protection Modification Modification at N4 or 5' position Protection->Modification Deprotection Deprotection Modification->Deprotection Prodrug Active Nucleoside Analogue/Prodrug Deprotection->Prodrug InVitro In Vitro Antiviral Assays (IC50/EC50 determination) Prodrug->InVitro InVivo In Vivo Efficacy and Toxicity Studies InVitro->InVivo Lead Lead Compound InVivo->Lead

Caption: General workflow for antiviral nucleoside synthesis.

Mechanism of Action of Molnupiravir

Molnupiravir_Mechanism Molnupiravir Molnupiravir (Prodrug) NHC N4-hydroxycytidine (NHC) Molnupiravir->NHC Host Esterases NHC_MP NHC- Monophosphate NHC->NHC_MP Host Kinases NHC_DP NHC- Diphosphate NHC_MP->NHC_DP NHC_TP NHC- Triphosphate (Active Form) NHC_DP->NHC_TP Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->Viral_RdRp Mutated_RNA Mutated Viral RNA Viral_RdRp->Mutated_RNA Incorporation into Viral RNA Viral_RNA Viral RNA Viral_RNA->Viral_RdRp Error_Catastrophe Viral Error Catastrophe Mutated_RNA->Error_Catastrophe Inhibition Inhibition of Viral Replication Error_Catastrophe->Inhibition

Caption: Mechanism of action of Molnupiravir.

Conclusion

This compound is an indispensable tool in medicinal chemistry for the synthesis of modified nucleosides. Its application has been critical in the development of important antiviral drugs like Molnupiravir and in the synthesis of research tools such as 5-formylcytidine for epigenetic studies. The protocols and data presented herein provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating the continued exploration of novel nucleoside-based therapeutics. The strategic use of this and other protected intermediates will undoubtedly continue to fuel innovation in the design and synthesis of future medicines.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2',3'-O-Isopropylidenecytidine, a crucial protected nucleoside intermediate in the synthesis of various therapeutic agents and research compounds.

Introduction

This compound is a protected form of cytidine (B196190) where the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene group. This protection is a common strategy in nucleoside chemistry to allow for selective modification of the 5'-hydroxyl group and the amino group of the cytosine base. The protocols outlined below are designed for scalability and reproducibility in a research or drug development setting.

Reaction Principle

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of cytidine with an acetone (B3395972) equivalent, most commonly 2,2-dimethoxypropane (B42991). The reaction is reversible, and the use of a dehydrating agent or the removal of the methanol (B129727) byproduct drives the equilibrium towards the formation of the desired product.

Experimental Protocols

Protocol 1: Synthesis using 2,2-Dimethoxypropane and p-Toluenesulfonic Acid

This is a widely used and effective method for the synthesis of this compound.

Materials:

  • Cytidine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Suspend cytidine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension.

  • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).

  • Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using 10:1 DCM:MeOH as eluent). The reaction is typically complete within 2-4 hours.[1]

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes to neutralize the acid catalyst.[1]

  • Filter the mixture to remove the solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Troubleshooting and Optimization:

  • Low or No Product Yield:

    • Ensure all reagents and glassware are anhydrous, as moisture can inhibit the reaction.[1]

    • Increase the reaction time and continue to monitor by TLC.[1]

    • Gently warm the reaction mixture, but avoid excessive heat which can lead to degradation.[1]

  • Presence of Multiple Spots on TLC:

    • This may indicate the formation of side products or incomplete reaction.

    • Consider using a protecting group for the 5'-hydroxyl if 5'-O-substitution becomes a significant issue.[1]

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

ParameterValue/RangeNotes
Reactants
Cytidine1 equivalentStarting material
2,2-Dimethoxypropane3-5 equivalentsAcetal protecting agent
p-TsOH·H₂O0.05-0.1 equivalentsAcid catalyst
Solvent Anhydrous Acetone
Reaction Time 2-4 hoursMonitored by TLC
Temperature Room Temperature
Quenching Agent Sodium BicarbonateNeutralizes the acid catalyst
Typical Yield >80%Dependent on reaction scale and purification

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Suspend Cytidine in Anhydrous Acetone Add_DMP Add 2,2-Dimethoxypropane Start->Add_DMP Add_Catalyst Add p-TsOH·H₂O Add_DMP->Add_Catalyst Stir Stir at Room Temperature (2-4h) Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃ Monitor->Quench Reaction Complete Filter Filter Quench->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Column Chromatography Evaporate->Purify End Pure this compound Purify->End

Caption: Workflow for the synthesis of this compound.

Signaling_Pathway cluster_protection Protection Step Cytidine Cytidine Protected_Cytidine This compound Cytidine->Protected_Cytidine Acetal Formation Modified_Nucleoside 5'-Modified or N⁴-Modified Cytidine Analogues Protected_Cytidine->Modified_Nucleoside Further Synthesis Reagents 2,2-Dimethoxypropane, H⁺ Reagents->Cytidine

Caption: Logical relationship of the protection step in nucleoside synthesis.

References

Application Notes: The Role of 2',3'-O-Isopropylidenecytidine in the Synthesis of Cytidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',3'-O-Isopropylidenecytidine is a pivotal intermediate in nucleoside chemistry, serving as a protected building block for the synthesis of a wide array of cytidine (B196190) analogs.[1][] The isopropylidene group, forming a stable acetal (B89532) with the vicinal 2' and 3'-hydroxyls of the ribose moiety, effectively masks these reactive sites. This protection strategy is crucial for directing chemical modifications regioselectively to other positions on the nucleoside, namely the 5'-hydroxyl group and the cytidine base itself.[1] Its stability under basic and nucleophilic conditions, coupled with its facile removal under mild acidic conditions, makes it an invaluable tool for researchers in drug discovery and biotechnology.[3][4]

Key Applications

The strategic use of this compound enables the synthesis of analogs with significant therapeutic potential, including antiviral, anticancer, and epigenetic agents.[5][6]

  • Modification at the 5'-Hydroxyl Position: The free primary hydroxyl group at the 5'-position is a prime site for modification. A common strategy involves the oxidation of the 5'-hydroxyl to a carboxylic acid.[7] This derivative can then be coupled with various amines or other nucleophiles to introduce diverse functionalities, leading to the creation of novel nucleoside-based polymers or prodrugs.[7]

  • Modification of the Pyrimidine Ring: With the ribose diol protected, reactions can be selectively performed on the cytidine base. This includes modifications at the N4-exocyclic amine and the C5-position, which are critical for altering the base-pairing properties and biological activity of the resulting analogs. For instance, this compound is a key intermediate in the synthesis of labeled compounds like 5-Hydroxymethylcytidine-13CD2, which are used as tracers in studies of DNA hydroxymethylation.[][8]

  • Synthesis of Epigenetic Modulators: Many cytidine analogs, such as 5-azacytidine (B1684299) and zebularine, function as inhibitors of DNA methyltransferases (DNMTs), making them important agents in epigenetic research and cancer therapy.[5] The synthetic pathways for these and other novel DNMT inhibitors can utilize the 2',3'-O-isopropylidene protecting group to facilitate the necessary base modifications.

Data Presentation

Quantitative data from the synthesis and evaluation of cytidine analogs are summarized below.

Table 1: Synthesis Yields for 5'-Modified Cytidine Analogs

Starting Material Product Reaction Step Yield (%) Reference
This compound 2',3'-O-Isopropylidene-5'-carboxy-cytidine Oxidation 44 [7]

| 2',3'-O-Isopropylidene-5'-carboxy-cytidine | 2',3'-O-Isopropylidene-5'-(N-propylmethacrylamide)-cytidine | Amide Coupling | 44 |[7] |

Table 2: Kinetic Data for Enzymatic Deamination of Cytidine Analogs by Cytidine Deaminase (CDA)

Compound Apparent Rate Constant (k_app, s⁻¹) Half-life (t₁/₂, s) Reference
Cytidine (C) 3.1 ± 0.1 220 ± 12 [9]
tzC 3.3 ± 0.1 210 ± 16 [9]
thC 7.2 ± 0.2 92 ± 5 [9]

| mthC | 6.1 ± 0.2 | 110 ± 2 |[9] |

Table 3: Inhibition Constants of CDA Inhibitors Using Fluorescent Cytidine Analogs

Inhibitor Cytidine Analog Substrate IC₅₀ (µM) Kᵢ (µM) Reference
Zebularine tzC 2.2 ± 0.2 1.5 ± 0.1 [9]
Zebularine thC 3.0 ± 0.2 2.2 ± 0.1 [9]
Zebularine mthC 1.5 ± 0.1 1.3 ± 0.1 [9]
THU tzC 3.1 ± 0.5 0.95 ± 0.16 [9]
THU thC 1.7 ± 0.3 1.4 ± 0.2 [9]

| THU | mthC | 0.61 ± 0.11 | 0.53 ± 0.10 |[9] |

Experimental Protocols and Workflows

Overall Synthetic Strategy

The general workflow for utilizing this compound involves three main stages: protection of the starting cytidine, selective modification of the protected intermediate, and finally, deprotection to yield the target analog.

G Start Cytidine Protected This compound Start->Protected Protection (e.g., 2,2-DMP, p-TsOH) Modified Modified Intermediate Protected->Modified Selective Modification (e.g., 5'-OH or Base) Final Target Cytidine Analog Modified->Final Deprotection (e.g., Acetic Acid)

Caption: General workflow for cytidine analog synthesis.

Protocol 1: Synthesis of this compound

This protocol describes a standard method for the acid-catalyzed protection of the 2',3'-diol of cytidine.

Materials:

Procedure:

  • Suspend cytidine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (3-5 equivalents).[10]

  • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[10]

  • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a DCM:MeOH (e.g., 9:1) eluent. The reaction is typically complete within 2-4 hours.[10]

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 20-30 minutes to neutralize the acid.[3]

  • Filter the mixture to remove solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography using a DCM:MeOH gradient to yield this compound as a white solid.[3]

Protocol 2: Synthesis of 5'-Modified Cytidine Analogs

This protocol details the synthesis of 5'-functionalized cytidine analogs via oxidation and subsequent amide coupling, based on the work of Hildbrand et al.[7]

G Start This compound Carboxy 2',3'-O-Isopropylidene- 5'-carboxycytidine Start->Carboxy i) TEMPO, BAIB CH3CN/H2O, rt Amide 5'-Amide Cytidine Analog (Protected) Carboxy->Amide ii) APMA, CDMT, NMM MeOH, rt

Caption: Reaction scheme for 5'-modification of cytidine.

Part I: Oxidation to 2',3'-O-Isopropylidene-5'-carboxycytidine [7]

Materials:

  • This compound

  • 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)

  • Bis(acetoxy)iodobenzene (BAIB)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN) and Water (H₂O)

  • Acetone and Diethyl ether

Procedure:

  • Prepare a solution of this compound (1 eq), NaHCO₃ (2 eq), and BAIB (2 eq) in a mixture of H₂O.

  • To this, add a solution of TEMPO (0.2 eq) in acetonitrile.

  • Stir the reaction at 0 °C for 1 hour and then overnight at room temperature.[7]

  • Monitor the reaction by TLC. Upon completion, filter the precipitate.

  • Wash the solid with acetone (3x) and diethyl ether (3x).

  • Dry the product in vacuo to afford the oxidized nucleoside.[7]

Part II: Amide Coupling to form 5'-Amide Analog [7]

Materials:

  • 2',3'-O-Isopropylidene-5'-carboxycytidine

  • N-(3-aminopropyl)-methacrylamide hydrochloride (APMA)

  • 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • N-methylmorpholine (NMM)

  • Methanol (MeOH)

Procedure:

  • Dissolve 2',3'-O-Isopropylidene-5'-carboxycytidine (1 eq) in methanol.

  • Add APMA (1.1 eq), CDMT (1.1 eq), and NMM (2.2 eq) to the solution.[7]

  • Stir the reaction mixture overnight at room temperature.[7]

  • Purify the crude product using preparative reverse-phase HPLC to obtain the desired 5'-amide coupled product.[7]

Protocol 3: Deprotection of the Isopropylidene Group

This protocol describes the mild acid-catalyzed hydrolysis to remove the isopropylidene protecting group.

Materials:

  • Isopropylidene-protected cytidine analog

  • 80% aqueous Acetic Acid

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Dissolve the 2',3'-O-isopropylidene protected cytidine analog (1 equivalent) in 80% aqueous acetic acid.[11]

  • Stir the solution at room temperature. The reaction is typically rapid, often completing within 20-30 minutes.[11]

  • Monitor the deprotection by TLC until the starting material is fully consumed.[11]

  • Upon completion, carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate until effervescence ceases.[11]

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography as needed.

Conceptual Workflow: Mechanism of DNMT Inhibition

Cytidine analogs like 5-azacytidine are mechanism-based inhibitors of DNA Methyltransferases (DNMTs). After incorporation into DNA, they form a covalent bond with the enzyme, trapping it and leading to its degradation. This depletes active DNMT, resulting in passive demethylation of the genome during subsequent replication cycles.

G A Cytidine Analog (e.g., 5-Azacytidine) B Incorporation into DNA during Replication A->B C DNMT attempts to methylate the analog B->C D Irreversible Covalent DNA-DNMT Adduct Forms C->D E DNMT is Trapped and Degraded D->E F Passive DNA Demethylation E->F

Caption: Mechanism of DNA demethylation by cytidine analogs.

References

Application Notes and Protocols: The Utility and Limitations of 2',3'-O-Isopropylidenecytidine in Solid-Phase Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the use of 2',3'-O-Isopropylidenecytidine in solid-phase oligonucleotide synthesis. While the 2',3'-O-isopropylidene group is a common protecting group for vicinal diols in nucleoside chemistry, its application in standard automated solid-phase synthesis using phosphoramidite (B1245037) chemistry is severely limited. This is due to the acid-labile nature of the isopropylidene group, which is incompatible with the acidic conditions required for the removal of the 5'-O-dimethoxytrityl (DMT) group in each synthesis cycle.[1] These notes detail the standard solid-phase synthesis cycle, illustrate the chemical incompatibility, and provide protocols for the synthesis and deprotection of this compound for educational and alternative chemistry purposes.

Introduction: The Challenge of 2'-Hydroxyl Protection in RNA Synthesis

The chemical synthesis of RNA presents a significant challenge due to the presence of the 2'-hydroxyl group on the ribose sugar.[1] This group must be protected during synthesis to prevent unwanted side reactions and to ensure the formation of the correct 3'-5' phosphodiester linkages.[1] An ideal 2'-hydroxyl protecting group must be stable throughout the synthesis cycles and be removable under conditions that do not damage the newly synthesized oligonucleotide chain.[1] Commonly used protecting groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[1]

The 2',3'-O-isopropylidene group is an acetal (B89532) used to protect the cis-diols of ribonucleosides. However, its high sensitivity to acid makes it unsuitable for the standard phosphoramidite solid-phase synthesis workflow, which employs an acidic detritylation step in every cycle.[1]

The Standard Solid-Phase Oligonucleotide Synthesis Cycle

Solid-phase oligonucleotide synthesis is a cyclical process where nucleotides are sequentially added to a growing chain that is attached to a solid support, typically controlled pore glass (CPG) or polystyrene.[2][3] The synthesis proceeds in the 3' to 5' direction.[2][4] A single synthesis cycle consists of four main chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[2][5]

  • Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-O-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[3][4] This is typically achieved using a solution of a weak acid, such as 2% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[2] This step exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange-colored DMT cation that is released can be used to quantify the efficiency of the coupling step from the previous cycle.[4]

  • Coupling: The next nucleoside, in the form of a phosphoramidite, is activated by a weak acid, such as tetrazole or a derivative, and then added to the reaction column.[3][4] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite (B83602) triester linkage.[2] This reaction is rapid for deoxynucleosides but can be slower for the more sterically hindered ribonucleoside phosphoramidites.[2]

  • Capping: To prevent unreacted 5'-hydroxyl groups (from incomplete coupling) from participating in subsequent cycles, a capping step is performed. This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole, which acetylates the unreacted hydroxyl groups, rendering them inert.[4]

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester. This is usually accomplished using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Standard_SPOS_Cycle Start Start: Nucleoside on Solid Support (5'-DMT on) Detritylation Step 1: Detritylation (Acid Treatment, e.g., TCA/DCA) Removes 5'-DMT group Start->Detritylation Free5OH Free 5'-Hydroxyl Group Detritylation->Free5OH Coupling Step 2: Coupling (Activated Phosphoramidite + Activator) Forms Phosphite Triester Free5OH->Coupling Phosphite Phosphite Triester Linkage Coupling->Phosphite Capping Step 3: Capping (Acetic Anhydride) Blocks unreacted 5'-OH Coupling->Capping If coupling fails Oxidation Step 4: Oxidation (Iodine Solution) Phosphite -> Phosphate Phosphite->Oxidation Capped Capped Failure Sequences Capping->Capped NextCycle Ready for Next Cycle (Elongated Chain with 5'-DMT) Oxidation->NextCycle NextCycle->Detritylation Repeat for next nucleotide

Diagram 1: The standard solid-phase oligonucleotide synthesis cycle.

Incompatibility of this compound with the Standard Cycle

The core issue with using this compound as a protecting group in the standard synthesis cycle is its acid lability. The isopropylidene group is cleaved under the same acidic conditions used to remove the 5'-DMT group.[1] This premature deprotection of the 2' and 3' hydroxyl groups leads to a cascade of side reactions, including chain cleavage and the formation of incorrect linkages, which ultimately terminates the synthesis.[1] This fundamental incompatibility prevents its use in conventional phosphoramidite-based oligonucleotide synthesis.

Incompatibility_Diagram Start Protected Nucleoside on Support 5'-DMT 2',3'-O-Isopropylidene-Cytidine Detritylation Step 1: Detritylation (Acidic Conditions, e.g., TCA) Start->Detritylation DMT_Removal Desired Outcome: 5'-DMT Removed Detritylation->DMT_Removal Intended Isopropylidene_Removal Undesired Side Reaction: 2',3'-O-Isopropylidene Removed Detritylation->Isopropylidene_Removal Unavoidable Exposed_OH Exposed 2' and 3' Hydroxyls Isopropylidene_Removal->Exposed_OH Side_Reactions Chain Cleavage & Incorrect Linkages Exposed_OH->Side_Reactions Termination Synthesis Termination Side_Reactions->Termination

Diagram 2: Incompatibility of the 2',3'-O-isopropylidene group with the detritylation step.

Experimental Protocols

While not suitable for the standard automated synthesis cycle, the preparation of this compound and its subsequent deprotection are common procedures in nucleoside chemistry. These protocols are provided for educational purposes or for use in alternative synthesis strategies that do not involve acidic detritylation.

Protocol for the Synthesis of this compound

This protocol describes the acid-catalyzed reaction of cytidine (B196190) with 2,2-dimethoxypropane (B42991).

Materials:

  • Cytidine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Suspend cytidine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (3-5 equivalents).

  • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 10:1 DCM:MeOH as eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes to neutralize the acid.[6]

  • Filter the mixture to remove the solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography using a DCM:MeOH gradient to yield this compound as a white solid.

Protocol for the Deprotection of this compound

This protocol describes the acid-catalyzed hydrolysis to remove the isopropylidene group.

Materials:

  • This compound

  • Aqueous acetic acid (e.g., 80%) or aqueous trifluoroacetic acid (TFA) (e.g., 1%)

  • Dowex-OH⁻ resin or equivalent basic resin

Procedure:

  • Dissolve the this compound in the aqueous acid solution.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed.

  • Neutralize the acid by adding a basic resin (e.g., Dowex-OH⁻) until the pH is neutral.

  • Filter the mixture to remove the resin.

  • Evaporate the solvent under reduced pressure to obtain the deprotected cytidine.

Quantitative Data for Standard Oligonucleotide Synthesis

The following table summarizes typical quantitative data for a standard solid-phase oligonucleotide synthesis cycle. This data serves as a benchmark for evaluating the efficiency of oligonucleotide synthesis. Direct quantitative data for a full synthesis cycle using this compound is not available due to the incompatibility described.

ParameterTypical ValueMethod of DeterminationReference
Coupling Efficiency >99% per cycleTrityl Cation Absorbance (495 nm)[4]
Detritylation Time ~20-60 secondsAutomated Synthesizer Protocol[2]
Coupling Time (DNA) ~20 secondsAutomated Synthesizer Protocol[2]
Coupling Time (RNA) 5-15 minutesAutomated Synthesizer Protocol[2]
Capping Time ~20-30 secondsAutomated Synthesizer ProtocolN/A
Oxidation Time ~30 secondsAutomated Synthesizer ProtocolN/A
Final Deprotection (Ammonia) 5 hours at 55 °CHPLC Analysis[4]

Conclusion

The 2',3'-O-isopropylidene group, while a useful protecting group in general organic synthesis, is not compatible with the standard phosphoramidite-based solid-phase synthesis of oligonucleotides. Its acid lability leads to its premature removal during the detritylation step, causing synthesis failure.[1] Researchers and drug development professionals should utilize established 2'-hydroxyl protecting groups such as TBDMS, TOM, or ACE for the reliable synthesis of RNA oligonucleotides.[1] The protocols for the synthesis and deprotection of this compound are provided as a resource for alternative, non-standard synthetic applications where acidic detritylation is not a required step.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2',3'-O-Isopropylidenecytidine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question: My reaction yield is very low or I'm not getting any product. What are the possible causes and solutions?

Answer: Low to no product yield is a frequent issue. Here are the primary causes and how to address them:

  • Incomplete Reaction:

    • Solution: Ensure vigorous stirring to maintain a homogeneous reaction mixture. You can extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Cautiously increasing the reaction temperature might also help, but be aware that excessive heat can lead to degradation of the product.[1]

  • Moisture in Reagents or Glassware: The presence of water can significantly hinder the reaction.

    • Solution: Use anhydrous solvents. All glassware should be flame-dried or oven-dried before use to eliminate any adsorbed water. Handle hygroscopic reagents under an inert atmosphere, such as argon or nitrogen.[1]

  • Degradation of Starting Material or Product: The isopropylidene group is acid-labile.

    • Solution: Promptly neutralize the acid catalyst during the workup procedure to prevent deprotection. Avoid prolonged exposure to high temperatures or strong acids.[1]

  • Inefficient Purification: Product can be lost during the purification step.

    • Solution: Optimize the solvent system for column chromatography to achieve good separation. Ensure the crude product is completely dry before purification.[1]

Question: My TLC plate shows multiple spots, including the starting material. What could be the issue?

Answer: The presence of multiple spots on your TLC plate indicates an incomplete reaction or the formation of side products.

  • Unreacted Starting Material:

    • Solution: Refer to the "Incomplete Reaction" section above.

  • Formation of Side Products:

    • 5'-O-substituted byproduct: The 5'-hydroxyl group can sometimes react, though it is less reactive than the 2' and 3' hydroxyls.

      • Solution: If this is a significant issue, consider protecting the 5'-hydroxyl group before the isopropylidene protection step.

    • Di-isopropylidene cytidine (B196190): This can occur with a large excess of the acetal-forming reagent and extended reaction times.

  • Deprotection during Workup or Purification:

    • Solution: Carefully neutralize the reaction mixture with a mild base like sodium bicarbonate after the reaction is complete. If the product shows instability on silica (B1680970) gel, use a neutral or slightly basic solvent system for chromatography.[1]

Question: What is the role of the acid catalyst in this reaction?

Answer: The acid catalyst, typically p-toluenesulfonic acid (p-TsOH), protonates the acetone (B3395972) or 2,2-dimethoxypropane (B42991). This activation makes it a better electrophile, which then reacts with the cis-diol of the ribose ring of cytidine to form the five-membered cyclic acetal (B89532) (the isopropylidene group).[1]

Question: Why is 2,2-dimethoxypropane often used instead of acetone?

Answer: 2,2-dimethoxypropane is often preferred because its reaction produces methanol (B129727) as a byproduct, which is less likely to interfere with the reaction. When acetone is used, water is formed as a byproduct, which can shift the reaction equilibrium backward and lead to lower yields.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound. Please note that optimal conditions may vary depending on the specific scale and laboratory setup.

ParameterValueReference
Reagents
Cytidine1 equivalent[1]
2,2-Dimethoxypropane3-5 equivalents[1]
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)0.05-0.1 equivalents[1]
SolventAnhydrous Acetone[1]
Reaction Conditions
TemperatureRoom Temperature[1]
Reaction Time2-4 hours[1]
Purification
MethodRecrystallization or Column Chromatography[2]
Yield
Typical Yield80-90% (for analogous mannosides)[3]

Detailed Experimental Protocol

This protocol describes a common method for the synthesis of this compound using 2,2-dimethoxypropane and p-toluenesulfonic acid.

Materials:

  • Cytidine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate (solid)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Suspend cytidine (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • To this suspension, add 2,2-dimethoxypropane (3-5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 9:1 v/v). The reaction is typically complete within 2-4 hours, indicated by the consumption of the cytidine starting material.

  • Once the reaction is complete, quench the reaction by adding solid sodium bicarbonate and continue stirring for 15-20 minutes to neutralize the acid catalyst.

  • Filter the mixture to remove the solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[2][4]

Visualizations

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

G Troubleshooting Low Yield in this compound Synthesis start Low or No Product Yield check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Increase Reaction Time / Temperature incomplete->extend_time Yes check_moisture Moisture in Reagents/Glassware? incomplete->check_moisture No success Improved Yield extend_time->success anhydrous Use Anhydrous Solvents & Flame-Dried Glassware check_moisture->anhydrous Yes check_degradation Product Degradation? check_moisture->check_degradation No anhydrous->success neutralize Prompt Neutralization of Acid check_degradation->neutralize Yes check_purification Inefficient Purification? check_degradation->check_purification No neutralize->success optimize_purification Optimize Chromatography / Recrystallization check_purification->optimize_purification Yes check_purification->success No optimize_purification->success

References

Technical Support Center: Optimizing the Synthesis of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the synthesis of 2',3'-O-Isopropylidenecytidine. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance reaction yields and product purity.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is showing a very low or no yield of the desired product. What are the possible causes and solutions?

Answer: Low or no product yield is a frequent issue in the synthesis of this compound. Several factors can contribute to this problem. Here's a systematic guide to troubleshooting:

  • Incomplete Reaction:

    • Possible Cause: The reaction may not have reached completion due to insufficient reaction time, inadequate mixing, or suboptimal temperature.

    • Troubleshooting Steps:

      • Ensure vigorous stirring to maintain a homogeneous reaction mixture.[1]

      • Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[1]

      • Carefully increase the reaction temperature, as excessive heat can lead to the degradation of the product.[1]

  • Presence of Moisture:

    • Possible Cause: Water in the reagents or glassware can prevent the formation of the isopropylidene group and can also hydrolyze the product.

    • Troubleshooting Steps:

      • Use anhydrous solvents. Solvents can be dried using molecular sieves or by distillation over a suitable drying agent.[1]

      • Flame-dry all glassware before use to eliminate any adsorbed water.[1]

      • Handle hygroscopic reagents, such as the acid catalyst, in a glove box or under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Degradation of Starting Material or Product:

    • Possible Cause: The starting material or the product can degrade under harsh reaction conditions, particularly prolonged exposure to acid.

    • Troubleshooting Steps:

      • Neutralize the acid catalyst promptly and carefully during the workup procedure to prevent the deprotection of the isopropylidene group.[1]

      • Avoid excessive heating or extended reaction times in the presence of the acid catalyst.[1]

Question 2: My TLC analysis shows multiple spots, including the starting material and other impurities. What are these byproducts and how can I minimize them?

Answer: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products. Common impurities include:

  • Unreacted Cytidine (B196190): A polar spot corresponding to the starting material. Its presence indicates an incomplete reaction. To address this, refer to the troubleshooting steps for "Incomplete Reaction" in Question 1.

  • 5'-O-Substituted Byproduct: Although the 2' and 3'-hydroxyl groups are more reactive, the 5'-hydroxyl group can also react to form a byproduct.

    • Minimization: While generally a minor product, its formation can be suppressed by carefully controlling the stoichiometry of the reagents and the reaction time.

  • Di-isopropylidene Byproduct: In the presence of a large excess of the isopropylidene source and prolonged reaction times, a di-isopropylidene product can form.[1]

    • Minimization: Use the recommended stoichiometry of reagents and monitor the reaction closely to avoid over-reaction.

  • Deprotection during Workup: The desired product can be hydrolyzed back to cytidine if the workup conditions are too acidic.

    • Minimization: Neutralize the reaction mixture carefully with a mild base like sodium bicarbonate.[1] If the product shows instability on silica (B1680970) gel, consider using a neutral or slightly basic solvent system for chromatography.[1]

Question 3: I am having difficulty purifying the product by column chromatography. What can I do to improve the separation?

Answer: Effective purification is crucial for obtaining high-purity this compound. If you are facing challenges with column chromatography, consider the following:

  • Optimize the Solvent System: The choice of eluent is critical for good separation. A common solvent system is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).[1] You may need to optimize the ratio of these solvents. Running a gradient elution, where the polarity of the solvent is gradually increased, can also improve separation.

  • Ensure Complete Drying of the Crude Product: The crude product should be thoroughly dried before purification to prevent streaking on the column.[1]

  • Deactivate Silica Gel: If your compound is sensitive to the acidic nature of silica gel, you can deactivate it by flushing the column with a solvent system containing a small amount of a base, such as triethylamine (B128534) (1-3%), before loading your sample.

Data Presentation

The following table summarizes the impact of various reaction conditions on the synthesis of this compound, based on established principles for the synthesis of analogous nucleoside acetals.

ParameterConditionExpected Impact on YieldRationale
Isopropylidene Source 2,2-Dimethoxypropane (B42991)HigherReacts to form methanol as a byproduct, which is less likely to interfere with the reaction equilibrium compared to water, which is formed when using acetone (B3395972).[1]
AcetoneLowerProduces water as a byproduct, which can shift the reaction equilibrium backward, leading to lower yields.[1]
Catalyst p-Toluenesulfonic acid (p-TsOH)EffectiveA common and effective acid catalyst for this type of reaction.[1]
Sulfuric acid (H₂SO₄)EffectiveA stronger acid that can also be used, but requires careful control to avoid degradation.
Solvent Anhydrous AcetoneGoodCan act as both the solvent and a reactant.[1]
Anhydrous DMFGoodA suitable solvent, particularly when using 2-methoxypropene (B42093) as the isopropylidene source. The choice of solvent can influence the reaction rate and solubility.
Temperature Room TemperatureModerateThe reaction proceeds at a reasonable rate at room temperature.[1]
Elevated Temperature (e.g., 50-70 °C)Higher (with caution)Can increase the reaction rate but also increases the risk of product degradation.[1]
Reaction Time 2-4 hoursOptimalTypically sufficient for the reaction to go to completion when monitored by TLC.[1]
> 8 hoursRisk of ByproductsProlonged reaction times can lead to the formation of di-isopropylidene and other byproducts.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Protocol 1: Synthesis using 2,2-Dimethoxypropane and p-TsOH

This protocol is a widely used and effective method for the synthesis of this compound.

Materials:

  • Cytidine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, suspend cytidine (1 equivalent) in anhydrous acetone.

  • Reagent Addition: Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension.[1]

  • Catalyst Addition: Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[1]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the progress of the reaction by TLC, using a mobile phase such as 10:1 DCM:MeOH. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the cytidine starting material.[1]

  • Quenching: Once the reaction is complete, quench the reaction by adding solid sodium bicarbonate and continue stirring for 15-20 minutes to neutralize the acid catalyst.[1]

  • Filtration: Filter the mixture to remove the solids.

  • Solvent Removal: Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a gradient of methanol in dichloromethane, to yield pure this compound as a white solid.

Visualizations

The following diagrams illustrate the key chemical pathway and a logical workflow for troubleshooting common issues in the synthesis of this compound.

reaction_pathway Cytidine Cytidine Intermediate Protonated Acetal Cytidine->Intermediate + Reagents Reagents 2,2-Dimethoxypropane (or Acetone) p-TsOH (catalyst) Product This compound Intermediate->Product Byproduct Water (if acetone is used) or Methanol Intermediate->Byproduct troubleshooting_workflow start Start Synthesis check_yield Low or No Yield? start->check_yield incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes impurities Multiple Spots on TLC? check_yield->impurities No moisture Moisture Present? incomplete_reaction->moisture No extend_time Extend Reaction Time Increase Temperature Cautiously incomplete_reaction->extend_time Yes degradation Product Degradation? moisture->degradation No dry_reagents Use Anhydrous Solvents Flame-Dry Glassware moisture->dry_reagents Yes neutralize Prompt Neutralization Avoid Prolonged Heating degradation->neutralize Yes degradation->impurities No extend_time->impurities dry_reagents->impurities neutralize->impurities unreacted_sm Unreacted Starting Material? impurities->unreacted_sm Yes end High Yield, Pure Product impurities->end No unreacted_sm->incomplete_reaction Yes side_products Side Products Formed? unreacted_sm->side_products No optimize_purification Optimize Chromatography Conditions side_products->optimize_purification Yes side_products->end No optimize_purification->end

References

Technical Support Center: Isopropylidene Protection of Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isopropylidene protection of cytidine (B196190) to synthesize 2',3'-O-isopropylidenecytidine.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC). - Temperature: If the reaction is sluggish at room temperature, cautiously increase the temperature. However, be aware that higher temperatures can promote side reactions. - Stirring: Ensure vigorous stirring to maintain a homogeneous suspension of cytidine.
Moisture in Reagents or Glassware - Drying: Use anhydrous acetone (B3395972) and other solvents. Dry solvents over molecular sieves if necessary. - Glassware: Flame-dry all glassware before use to remove adsorbed water. - Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Inactive Catalyst - Catalyst Quality: Use a fresh, high-purity acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). - Catalyst Amount: Ensure the correct catalytic amount is used. Too little catalyst will result in a slow or incomplete reaction, while too much can lead to side product formation and degradation.
Degradation of Starting Material or Product - Acid Concentration: Use the minimum effective amount of acid catalyst. Excess acid can lead to the degradation of the nucleoside. - Work-up: Neutralize the acid catalyst promptly during the work-up procedure to prevent the hydrolysis of the isopropylidene group.
Inefficient Purification - Column Chromatography: Optimize the solvent system for silica (B1680970) gel chromatography to ensure good separation of the product from unreacted cytidine and byproducts. A common eluent system is a gradient of methanol (B129727) in dichloromethane (B109758).
Issue 2: Formation of Significant Side Products
Side Product Plausible Cause Mitigation Strategies
N3-Alkylation/Adduct Formation The N3 position of the cytidine ring is nucleophilic and can react with electrophiles generated in situ. Under acidic conditions, acetone can form reactive species (e.g., through aldol (B89426) condensation to mesityl oxide) that can alkylate the N3 position.- Control Temperature: Perform the reaction at the lowest effective temperature to minimize the formation of reactive acetone-derived electrophiles. - Limit Acid: Use the minimum necessary amount of acid catalyst. - Reaction Time: Avoid unnecessarily long reaction times.
N4-Acetonylation The exocyclic N4-amino group can potentially react, although it is generally less nucleophilic than N3.- Orthogonal Protection: For syntheses where N4-reactivity is a major concern, consider protecting the N4-amino group with a suitable protecting group (e.g., benzoyl or acetyl) prior to the isopropylidene protection. This adds extra steps but ensures chemoselectivity.
5'-O-Isopropylidene Isomer While sterically less favored for forming a cyclic acetal, reaction at the 5'-hydroxyl group can occur, especially with prolonged reaction times or under certain conditions.- Optimize Stoichiometry: Use a moderate excess of the acetone source (e.g., 2,2-dimethoxypropane) to favor the formation of the thermodynamically more stable 2',3'-O-isopropylidene product.
Di-isopropylidene Products Formation of products with more than one isopropylidene group is possible if other diol systems are available and unprotected. For cytidine itself, this is less common but can occur in derivatives.- Controlled Stoichiometry: Use a controlled amount of the acetalization reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common acid catalysts used for the isopropylidene protection of cytidine, and what are their pros and cons?

A1: The most common acid catalysts are p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄).

Catalyst Pros Cons
p-Toluenesulfonic acid (p-TsOH) - Solid, easy to handle. - Relatively mild. - Good yields are often reported.- Can be hygroscopic.
Sulfuric acid (H₂SO₄) - Strong acid, can lead to faster reaction times. - Inexpensive and readily available.- Stronger acidity can lead to more side products and degradation if not carefully controlled. - Difficult to measure accurately in small quantities.

Q2: What is the role of 2,2-dimethoxypropane (B42991) in the reaction? Can I just use acetone?

A2: 2,2-dimethoxypropane is generally preferred over acetone. It serves as both the acetone source and a water scavenger. The reaction of 2,2-dimethoxypropane with the catalytic acid generates acetone in situ and methanol. The reaction equilibrium is driven forward by the consumption of water. Using acetone directly requires the removal of water as it is formed, often necessitating a Dean-Stark apparatus or the use of other drying agents, which can complicate the experimental setup.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase that provides good separation between the starting material (cytidine) and the product (this compound). Cytidine is very polar and will have a low Rf value, while the product is less polar and will have a higher Rf. A typical eluent system is dichloromethane:methanol (e.g., 9:1 v/v). The spots can be visualized under UV light (254 nm).

Q4: My purification by column chromatography is difficult, with the product co-eluting with byproducts. What can I do?

A4: If you are having difficulty with purification, consider the following:

  • Optimize your chromatography: Try different solvent systems. A shallower gradient of the polar solvent (e.g., methanol) can improve separation.

  • Recrystallization: this compound is a crystalline solid. Recrystallization from a suitable solvent system (e.g., acetone/hexane or ethanol) can be an effective purification method.

  • Derivative Formation: In some cases, for analytical purposes, you could derivatize the crude mixture to improve separability. However, this is not ideal for preparative work.

Q5: How can I confirm the structure of my product and identify any side products?

A5:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product. The two methyl groups of the isopropylidene group will give a characteristic singlet in the ¹H NMR spectrum. The sugar proton signals will also shift upon protection. For identifying side products, 2D NMR techniques like COSY and HMBC can be very helpful in elucidating the structure of unknown impurities. N-alkylation at the N3 position will cause a significant downfield shift of the H5 proton of the cytidine base.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product and any byproducts.

  • HPLC: High-Performance Liquid Chromatography can be used to assess the purity of your product and quantify the amount of any impurities. Developing an HPLC method can be crucial for quality control in a drug development setting.

Experimental Protocols

Protocol 1: Standard Isopropylidene Protection of Cytidine

This protocol is a general method for the synthesis of this compound using 2,2-dimethoxypropane and an acid catalyst.

Materials:

  • Cytidine

  • Anhydrous acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Anhydrous sodium sulfate

Procedure:

  • Suspend cytidine (1 equivalent) in anhydrous acetone in a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension.

  • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., DCM:MeOH 9:1). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Stir the mixture for 15-20 minutes.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.

Visualizations

Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Cytidine Suspension in Anhydrous Acetone add_reagents Add 2,2-Dimethoxypropane and p-TsOH start->add_reagents react Stir at Room Temperature (Monitor by TLC) add_reagents->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Silica Gel Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cytidine Cytidine 2',3'-Diol N3 N4-NH₂ main_product this compound (Desired Product) cytidine:f0->main_product:f0 Main Reaction n3_adduct {N3-Adduct | e.g., N3-Acetonylcytidine} cytidine:f1->n3_adduct Side Reaction n4_adduct {N4-Adduct | e.g., N4-Acetonylcytidine} cytidine:f2->n4_adduct Side Reaction degradation Degradation Products cytidine->degradation Excess Acid / Heat reagents Acetone/H⁺ 2,2-Dimethoxypropane/H⁺ reagents->main_product:f0 reagents->n3_adduct Reactive Species reagents->n4_adduct Reactive Species main_product->degradation Hydrolysis

Caption: Potential main and side reaction pathways in cytidine protection.

Technical Support Center: Purification of 2',3'-O-Isopropylidenecytidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the purification of 2',3'-O-Isopropylidenecytidine using silica (B1680970) gel column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: During the synthesis and purification of this compound, several process-related impurities can arise. The most common include:

  • Unreacted Starting Materials: Primarily unreacted cytidine (B196190).

  • Over-reaction Byproducts: Such as 2',3',5'-tri-O-isopropylidenecytidine, where an additional isopropylidene group has been added to the 5'-hydroxyl position.

  • Side-reaction Products: Acetylated derivatives, for instance, 5'-O-acetyl-2',3'-O-isopropylidenecytidine, may be present if acetic acid or related reagents are used during the synthesis or workup.

  • Residual Solvents: Solvents used during synthesis and purification, such as acetone (B3395972) or 2,2-dimethoxypropane, may be present in trace amounts.[1]

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques can be employed to assess the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of purification. A typical mobile phase for TLC analysis is a mixture of dichloromethane (B109758) and methanol (B129727).[1]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is highly effective for separating the desired product from polar impurities like cytidine and less polar byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the spectrum of your sample to a reference spectrum of pure this compound.[1]

Q3: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A3: this compound, containing an acid-sensitive isopropylidene group, can be susceptible to degradation on standard silica gel, which is slightly acidic. To mitigate this, you can deactivate the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent (e.g., 1% triethylamine in your solvent system).[2] Using a neutral or slightly basic solvent system throughout the chromatography is also recommended.

Q4: I'm observing poor separation or peak tailing. What are some common causes and solutions?

A4: Poor separation or peak tailing can be caused by several factors:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal. It's crucial to first determine a suitable solvent system using TLC. A good starting point for polar compounds like this is a mixture of dichloromethane (DCM) and methanol (MeOH).[3]

  • Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation.

  • Secondary Interactions: The basic nature of the cytidine moiety can interact with the acidic silanol (B1196071) groups on the silica gel, causing peak tailing. Adding a small amount of a basic modifier like triethylamine or ammonia (B1221849) to your mobile phase can help to suppress these interactions and improve peak shape.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography purification of this compound.

Issue Possible Cause Recommended Solution
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For a DCM/MeOH system, slowly increase the percentage of methanol. A "methanol purge" at the end of the chromatography, using 100% methanol, can be used to elute highly polar compounds.
Product elutes with the solvent front The eluent is too polar.Decrease the polarity of the mobile phase. Start with a lower percentage of the polar solvent (e.g., methanol in a DCM/MeOH system).
Poor separation of product and impurities The solvent system has poor selectivity.Optimize the solvent system using TLC with different solvent combinations. Consider using a gradient elution to improve separation.[2][4]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.
Streaking or tailing of the product spot on TLC and broad peaks from the column The compound is interacting strongly with the acidic silica gel.Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium (B1175870) hydroxide (B78521) to the eluent system to neutralize the silica gel.[3]
The sample was not fully dissolved when loaded onto the column.Ensure the sample is completely dissolved in a minimal amount of solvent before loading. If solubility is an issue, consider a "dry loading" method.
Low yield of purified product The product degraded on the column due to the acidity of the silica gel.Deactivate the silica gel with triethylamine before use.[2]
Incomplete elution from the column.After the main fractions have been collected, flush the column with a highly polar solvent (e.g., 10-20% methanol in DCM) to ensure all the product has been eluted.
The compound is co-eluting with an impurity.Re-purify the mixed fractions using a shallower solvent gradient or a different solvent system.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel flash column chromatography.

1. Preparation of the Slurry and Packing the Column:

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 100% Dichloromethane).

  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packed bed. Gently tap the column to facilitate even packing.

  • Drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., DCM with a small amount of MeOH if necessary for solubility). Carefully apply the sample solution to the top of the column.

  • Dry Loading (for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., DCM or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

3. Elution:

  • Begin elution with a less polar solvent system and gradually increase the polarity (gradient elution). A typical gradient for this compound would be from 0% to 10% methanol in dichloromethane.

  • The progress of the separation should be monitored by collecting fractions and analyzing them by TLC.

4. Fraction Collection and Analysis:

  • Collect fractions of a suitable volume.

  • Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 9:1 DCM:MeOH).

  • Visualize the spots under UV light (254 nm).

  • Combine the fractions containing the pure product.

5. Product Recovery:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound as a white solid.

Data Presentation

Table 1: Typical Column Chromatography Parameters

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (Eluent) Dichloromethane (DCM) / Methanol (MeOH)A common and effective solvent system for nucleoside analogs.
Gradient 0% to 10% MeOH in DCMThe gradient can be adjusted based on the separation observed on TLC.
Basic Modifier (Optional) 0.5 - 1% Triethylamine (TEA)Added to the mobile phase to reduce peak tailing.
TLC Monitoring System 9:1 to 9.5:0.5 DCM:MeOHUsed to identify fractions containing the pure product.

Table 2: Expected TLC Rf Values

CompoundTypical Rf in 9:1 DCM:MeOHNotes
This compound 0.3 - 0.5The target compound. The exact Rf can vary depending on the TLC plate and conditions.
Cytidine (Starting Material) < 0.1More polar, will have a much lower Rf value.
Over-reacted Byproduct > 0.6Less polar, will have a higher Rf value.

Visualizations

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Recovery prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_column Load Sample onto Column pack_column->load_column dissolve_sample Dissolve Crude Product dissolve_sample->load_column start_elution Start Gradient Elution load_column->start_elution collect_fractions Collect Fractions start_elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure this compound evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Poor Separation or Peak Tailing Observed cause1 Inappropriate Solvent Polarity start->cause1 cause2 Column Overloading start->cause2 cause3 Acidic Silica Interaction start->cause3 cause4 Improper Column Packing start->cause4 sol1 Optimize Eluent via TLC cause1->sol1 Adjust polarity sol2 Reduce Sample Load cause2->sol2 Dilute sample sol3 Add Basic Modifier (e.g., TEA) cause3->sol3 Neutralize silica sol4 Repack Column Carefully cause4->sol4 Ensure uniform packing end Improved Separation sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Synthesis of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2',3'-O-Isopropylidenecytidine. It addresses common challenges, offering troubleshooting advice and detailed experimental protocols to help minimize byproduct formation and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction is slow or incomplete, showing significant amounts of starting material on my TLC plate. What could be the cause?

A1: An incomplete reaction is a common issue and can often be attributed to several factors:

  • Insufficient Catalyst: The acid catalyst, typically p-toluenesulfonic acid (p-TsOH), is crucial for the reaction to proceed. Ensure you are using the correct catalytic amount.

  • Moisture: The presence of water in the reaction mixture can inhibit the formation of the isopropylidene group and can even lead to the decomposition of the product. It is critical to use anhydrous solvents and reagents, and to dry all glassware thoroughly before use.

  • Poor Solubility: Cytidine (B196190) has limited solubility in acetone (B3395972). Vigorous stirring is necessary to ensure a well-suspended mixture.

  • Reaction Time: While some protocols suggest a few hours, the reaction may require a longer duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Troubleshooting Steps:

  • Add a small additional amount of the acid catalyst.

  • Ensure all reagents and solvents are strictly anhydrous.

  • Increase the stirring rate to maintain a fine suspension.

  • Extend the reaction time, monitoring every few hours by TLC.

Q2: My TLC shows multiple product spots. What are the likely byproducts and how can I avoid them?

A2: The formation of byproducts is a primary challenge in this synthesis. The two most common byproducts are the N3-acetonide derivative and the di-isopropylidene derivative.

  • N3-Acetonide Formation: The exocyclic amine (N4) and the neighboring N3 of the cytosine base can react with acetone to form an additional five-membered ring. This is a known side reaction in the protection of cytidine.

  • Di-isopropylidene Formation: Although less common under controlled conditions, a second isopropylidene group can be installed on the 5'-hydroxyl group, leading to the formation of 2',3',5'-O-di-isopropylidenecytidine.

Strategies to Minimize Byproduct Formation:

ByproductAvoidance Strategy
N3-Acetonide - Use a minimal amount of the acid catalyst. - Keep the reaction temperature at or below room temperature. - Reduce the reaction time as much as possible once the main product is formed.
Di-isopropylidene - Avoid a large excess of the isopropylidene source (acetone or 2,2-dimethoxypropane). - Monitor the reaction closely and stop it once the starting material is consumed.

Q3: I am using 2,2-dimethoxypropane (B42991) instead of acetone. What are the advantages and are there any specific considerations?

A3: 2,2-dimethoxypropane is often preferred over acetone for several reasons. In the acid-catalyzed reaction, 2,2-dimethoxypropane generates methanol (B129727) as a byproduct, which is less detrimental to the reaction equilibrium than the water produced when using acetone.[1] This can lead to higher yields and a more complete reaction.

Considerations:

  • While it can drive the reaction to completion more efficiently, the use of a large excess of 2,2-dimethoxypropane can still lead to the formation of the di-isopropylidene byproduct.

  • The reaction conditions (catalyst amount, temperature, and time) should still be carefully monitored.

Quantitative Data Summary

The choice of reagents can significantly impact the yield of this compound. The following table summarizes typical reaction conditions and expected outcomes.

ReagentCatalystSolventReaction Time (Typical)Yield (Approximate)Key Byproducts
Acetonep-TsOHAcetone4-8 hours60-75%N3-acetonide, unreacted starting material
2,2-Dimethoxypropanep-TsOHAcetone2-4 hours85-95%Di-isopropylidene (if excess reagent is used)

Experimental Protocols

Protocol 1: Synthesis of this compound using 2,2-Dimethoxypropane

This protocol is a widely used and effective method for the synthesis of this compound.

Materials:

  • Cytidine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate

  • Dichloromethane (B109758) (DCM)

  • Methanol (MeOH)

Procedure:

  • Suspend cytidine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (3-5 equivalents).

  • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:MeOH eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes to neutralize the acid.

  • Filter the mixture to remove the solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH) to yield this compound as a white solid.

Visualizing the Chemistry: Diagrams

To better understand the chemical processes and troubleshooting logic, the following diagrams are provided.

reaction_pathway cytidine Cytidine reagents Acetone or 2,2-Dimethoxypropane + p-TsOH product This compound reagents->product Main Reaction n3_acetonide N3-Acetonide Byproduct reagents->n3_acetonide Side Reaction (Excess Acid/Time) di_isopropylidene Di-isopropylidene Byproduct reagents->di_isopropylidene Side Reaction (Excess Reagent)

Caption: Reaction pathway for this compound synthesis.

experimental_workflow start Suspend Cytidine in Anhydrous Acetone add_reagents Add 2,2-Dimethoxypropane and p-TsOH start->add_reagents react Stir at Room Temperature (2-4 hours) add_reagents->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 monitor->quench Reaction Complete filter Filter Solids quench->filter evaporate Evaporate Solvent filter->evaporate purify Column Chromatography evaporate->purify end_product Pure this compound purify->end_product troubleshooting_guide start Problem Encountered incomplete_reaction Incomplete Reaction (Starting Material Remains) start->incomplete_reaction multiple_spots Multiple Product Spots on TLC start->multiple_spots cause1 Insufficient Catalyst incomplete_reaction->cause1 cause2 Moisture Present incomplete_reaction->cause2 cause3 Poor Solubility incomplete_reaction->cause3 byproduct1 N3-Acetonide Formation multiple_spots->byproduct1 byproduct2 Di-isopropylidene Formation multiple_spots->byproduct2 solution1a Add more p-TsOH cause1->solution1a solution1b Use Anhydrous Reagents cause2->solution1b solution1c Increase Stirring Rate cause3->solution1c solution2a Minimize Acid/Time byproduct1->solution2a solution2b Control Reagent Stoichiometry byproduct2->solution2b

References

Technical Support Center: Purification of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2',3'-O-Isopropylidenecytidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this crucial synthetic intermediate.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the purification of this compound, presented in a user-friendly question-and-answer format.

Issue 1: Low recovery of this compound after purification.

  • Question: I am experiencing a significant loss of my product after the purification step. What are the possible causes and how can I improve the yield?

  • Answer: Low recovery can stem from several factors, from incomplete reaction to suboptimal purification techniques. Here’s a breakdown of potential causes and solutions:

    • Incomplete Reaction: If the initial synthesis of this compound is not complete, the purification process will naturally result in a lower yield of the desired product. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting cytidine (B196190) has been consumed before proceeding to purification.[1]

    • Suboptimal Recrystallization Conditions: The choice of solvent is critical for effective recrystallization. If the compound is too soluble in the chosen solvent at low temperatures, you will lose a significant amount of product in the mother liquor. Conversely, if the solubility is too low at high temperatures, you may not be able to dissolve the crude product effectively. Experiment with different solvent systems to find the optimal balance.

    • Inefficient Column Chromatography: Improper column packing, incorrect solvent polarity, or running the column too quickly can lead to poor separation and loss of product. Ensure your column is packed uniformly and select a solvent system that provides good separation between your product and impurities on a TLC plate before scaling up to a column.

    • Product Degradation: this compound can be sensitive to acidic conditions, which can cause deprotection of the isopropylidene group.[1][2] Ensure that any acidic catalyst used in the synthesis is thoroughly neutralized before purification. If using silica (B1680970) gel for chromatography, which can be slightly acidic, consider deactivating it by pre-treating with a solution of triethylamine (B128534) in the eluent.[2]

Issue 2: Presence of impurities in the final product.

  • Question: My purified this compound is not pure. What are the common impurities and how can I remove them?

  • Answer: The most common impurities are unreacted starting material (cytidine) and over-reaction byproducts (e.g., 5'-O-substituted derivatives).[1][3] The strategy for their removal depends on the nature of the impurity.

    • Unreacted Cytidine: Cytidine is more polar than this compound. This difference in polarity can be exploited for purification.

      • Recrystallization: A carefully chosen solvent system can selectively crystallize the less polar this compound, leaving the more polar cytidine in the mother liquor.

      • Column Chromatography: A silica gel column can effectively separate the two compounds. The less polar product will elute before the more polar cytidine.

    • Over-reaction Byproducts: If the 5'-hydroxyl group reacts, it can form less polar byproducts.[1][3]

      • Column Chromatography: This is the most effective method for removing less polar impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, will allow for the separation of compounds with different polarities.[3]

Issue 3: Difficulty in achieving crystallization during recrystallization.

  • Question: My this compound is not crystallizing out of the solution. What should I do?

  • Answer: Difficulty in crystallization can be due to several reasons:

    • Solution is not saturated: You may have used too much solvent. Try to evaporate some of the solvent to concentrate the solution.

    • Presence of impurities: Some impurities can inhibit crystal formation. You may need to pre-purify the crude product using a short silica gel plug to remove some of the impurities before attempting recrystallization.

    • Cooling too quickly: Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

    • Lack of nucleation sites: Scratching the inside of the flask with a glass rod can sometimes induce crystallization by providing nucleation sites. Seeding the solution with a tiny crystal of pure this compound, if available, is also a very effective method.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of this compound?

A1: The purity of this compound can be effectively assessed using the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities. A common mobile phase is a mixture of dichloromethane (B109758) and methanol (B129727).[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reversed-phase C18 column is typically used for this analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and help identify and quantify any impurities present.[3]

Q2: What is a suitable solvent system for the recrystallization of this compound?

A2: While the optimal solvent system may need to be determined empirically, a mixture of a solvent in which the compound is soluble (like methanol or ethanol) and an anti-solvent in which it is less soluble (like water or hexane) is often effective. For the analogous adenosine (B11128) compound, a mixture of methanol and water has been reported to be effective.[3] It is recommended to start with small-scale trials to find the ideal solvent ratio.

Q3: What are the recommended conditions for column chromatography of this compound?

A3: For column chromatography on silica gel, a gradient elution with a mixture of dichloromethane (DCM) and methanol (MeOH) is a good starting point. You can begin with a low percentage of methanol in DCM and gradually increase the methanol concentration to elute the more polar impurities. The exact gradient will depend on the specific impurity profile of your crude product.[3][4]

Q4: How can I prevent the deprotection of the isopropylidene group during workup and purification?

A4: The isopropylidene group is sensitive to acid. To prevent its removal, ensure that all acidic reagents are neutralized before any aqueous workup. A wash with a mild base like saturated sodium bicarbonate solution is recommended.[1][2] If using silica gel for chromatography, which can be acidic, consider neutralizing it by running a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%) through the column before loading your sample.[2]

Data Presentation

The following tables summarize typical data related to the purification of 2',3'-O-isopropylidene nucleosides. Note that the data for this compound is extrapolated from closely related compounds due to the limited availability of specific quantitative data in the literature.

Table 1: Comparison of Purification Methods for 2',3'-O-Isopropylidene Nucleosides

Purification MethodTarget CompoundTypical Purity ImprovementTypical RecoveryKey AdvantagesKey Disadvantages
RecrystallizationThis compound (estimated)From ~85% to >98%70-85%Simple, cost-effective, scalable.Can have lower recovery if solubility is not optimized.
Column ChromatographyThis compound (estimated)From ~85% to >99%80-95%High resolution, effective for removing closely related impurities.More time-consuming and requires more solvent than recrystallization.
Recrystallization2',3'-O-IsopropylideneadenosineFrom ~90% to >98%[3]75-90%Good for removing more polar impurities like adenosine.May not remove less polar impurities effectively.
Column Chromatography2',3'-O-IsopropylideneadenosineFrom ~90% to >99%[4]85-98%Excellent for removing both more and less polar impurities.Requires careful optimization of the solvent gradient.

Table 2: Recommended TLC and Column Chromatography Solvent Systems

Analytical TechniqueTarget CompoundRecommended Solvent System (v/v)Expected Rf/Elution Order
TLCThis compoundDichloromethane:Methanol (95:5 to 90:10)Product Rf ~0.4-0.6; Cytidine at baseline.
Column ChromatographyThis compoundGradient of 0-10% Methanol in DichloromethaneThis compound elutes before Cytidine.
TLC2',3'-O-IsopropylideneadenosineDichloromethane:Methanol (9:1)[4]Product Rf ~0.5; Adenosine at baseline.
Column Chromatography2',3'-O-IsopropylideneadenosineGradient of 0-15% Methanol in Dichloromethane[3][4]2',3'-O-Isopropylideneadenosine elutes before Adenosine.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a hot solvent (e.g., methanol or ethanol). Add the solvent portion-wise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove the solids.

  • Crystallization: Add a hot anti-solvent (e.g., water or hexane) dropwise to the hot filtrate until the solution becomes slightly cloudy. Reheat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of this compound

  • Column Preparation: Pack a glass column with silica gel (200-400 mesh) using a slurry of the initial eluting solvent (e.g., 100% dichloromethane or DCM with 1% methanol).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase. If the solubility is low, dissolve it in a slightly more polar solvent mixture and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% DCM). Gradually increase the polarity by adding small increments of a polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in DCM.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization High impurity load Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Complex mixture Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product TLC TLC HPLC HPLC NMR NMR Pure_Product->TLC Pure_Product->HPLC Pure_Product->NMR

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Impure Product Check_Polarity Assess impurity polarity via TLC Start->Check_Polarity More_Polar More Polar Impurity (e.g., Cytidine) Check_Polarity->More_Polar Spot at baseline Less_Polar Less Polar Impurity (e.g., 5'-O-substituted) Check_Polarity->Less_Polar Spot with higher Rf Recrystallize Recrystallization More_Polar->Recrystallize Column_Chromatography Column Chromatography More_Polar->Column_Chromatography Less_Polar->Column_Chromatography Pure Pure Product Recrystallize->Pure Column_Chromatography->Pure

Caption: A troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Synthesis of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2',3'-O-Isopropylidenecytidine, a crucial protected nucleoside in various biomedical research and drug development applications. This guide offers troubleshooting advice for common issues, particularly incomplete conversion, detailed experimental protocols, and frequently asked questions to facilitate successful synthesis.

Troubleshooting Guide: Incomplete Conversion and Side Product Formation

Incomplete conversion is a frequent challenge in the synthesis of this compound. This section provides a question-and-answer style guide to address specific issues you may encounter during your experiments.

Issue 1: The reaction shows a significant amount of unreacted cytidine (B196190) starting material by TLC analysis.

  • Possible Cause: Insufficient reaction time or low reaction temperature.

    • Troubleshooting Steps:

      • Extend the reaction time and continue to monitor the progress by Thin Layer Chromatography (TLC).

      • Cautiously increase the reaction temperature. However, be aware that excessive heat can lead to the degradation of the starting material and the product.[1]

  • Possible Cause: Presence of moisture in the reaction.

    • Troubleshooting Steps:

      • Ensure all glassware is thoroughly flame-dried or oven-dried before use to eliminate any adsorbed water.

      • Use anhydrous solvents. If necessary, dry solvents using appropriate methods such as distillation over a drying agent or employing molecular sieves.[1]

      • Handle hygroscopic reagents, such as the acid catalyst, in a dry atmosphere (e.g., under a nitrogen or argon atmosphere in a glove box).[1]

  • Possible Cause: Inefficient stirring.

    • Troubleshooting Steps:

      • Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially since cytidine has limited solubility in some organic solvents.[1]

Issue 2: TLC analysis shows the formation of the desired product, but also a significant amount of a new, less polar spot.

  • Possible Cause: Formation of a di-isopropylidene byproduct.

    • Troubleshooting Steps:

      • This side product is less common under standard conditions but can occur with a large excess of the acetal-forming reagent (2,2-dimethoxypropane) and prolonged reaction times.[1]

      • Consider reducing the equivalents of 2,2-dimethoxypropane (B42991) used.

      • Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid over-reaction.

Issue 3: The product appears to have formed, but is lost during workup or purification.

  • Possible Cause: Deprotection of the isopropylidene group.

    • Troubleshooting Steps:

      • The isopropylidene group is an acetal (B89532) and is highly sensitive to acidic conditions.[2]

      • Ensure the acid catalyst is completely neutralized with a mild base, such as sodium bicarbonate, before solvent evaporation and purification.[1]

      • If using silica (B1680970) gel chromatography for purification, consider using a neutral or slightly basic solvent system, as silica gel can be slightly acidic.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this reaction?

A1: The acid catalyst, typically p-toluenesulfonic acid (p-TsOH), protonates the 2,2-dimethoxypropane, making it a better electrophile. This activated species then reacts with the cis-2',3'-hydroxyl groups of the cytidine's ribose ring to form the five-membered cyclic acetal.[1]

Q2: Why is 2,2-dimethoxypropane often used instead of acetone (B3395972)?

A2: When acetone is used as the acetal source, water is produced as a byproduct. This water can shift the reaction equilibrium back towards the starting materials, leading to lower yields. 2,2-dimethoxypropane, on the other hand, reacts to produce methanol (B129727) as a byproduct, which does not interfere with the forward reaction to the same extent.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system, for example, 10:1 dichloromethane:methanol, can be used to separate the more polar cytidine starting material from the less polar this compound product.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Protocol 1: Synthesis using 2,2-Dimethoxypropane and p-Toluenesulfonic Acid

This protocol is a common and effective method for the synthesis of this compound.

Materials:

  • Cytidine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Suspend cytidine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (3-5 equivalents).

  • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC (e.g., using 10:1 DCM:MeOH as eluent). The reaction is typically complete within 2-4 hours.[1]

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for an additional 15-20 minutes to neutralize the acid catalyst.[1]

  • Filter the mixture to remove the solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield this compound as a white solid.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of protected nucleosides, which can be adapted for this compound.

ParameterConditionExpected Outcome/YieldReference
Reagents Cytidine, 2,2-Dimethoxypropane, p-TsOH·H₂O[1]
Solvent Anhydrous Acetone[1]
Temperature Room Temperature[1]
Reaction Time 2-4 hoursHigh conversion[1]
Catalyst Load 0.05-0.1 equivalentsEfficient reaction[1]
Workup Neutralization with NaHCO₃Stable product[1]
Purification Silica Gel Chromatography>95% purity
Yield Not specified for cytidine, but generally good for analogous reactions.

Visualizations

The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting common issues encountered during the synthesis.

Synthesis_Pathway Cytidine Cytidine Product This compound Cytidine->Product Acetal Formation Reagents 2,2-Dimethoxypropane, p-TsOH (catalyst), Acetone (solvent) Reagents->Cytidine

Caption: Chemical synthesis pathway of this compound.

Troubleshooting_Workflow Start Incomplete Conversion (Low Yield) CheckMoisture Check for Moisture in Reagents/Glassware Start->CheckMoisture CheckTimeTemp Review Reaction Time & Temperature Start->CheckTimeTemp CheckStirring Evaluate Stirring Efficiency Start->CheckStirring DryReagents Use Anhydrous Solvents & Flame-Dried Glassware CheckMoisture->DryReagents Moisture Present IncreaseTimeTemp Increase Reaction Time or Temperature CheckTimeTemp->IncreaseTimeTemp Insufficient ImproveStirring Ensure Vigorous Stirring CheckStirring->ImproveStirring Inefficient Success Successful Conversion DryReagents->Success IncreaseTimeTemp->Success ImproveStirring->Success

References

stability of 2',3'-O-Isopropylidenecytidine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2',3'-O-Isopropylidenecytidine under acidic conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols related to the use of this compound in acidic environments.

Stability of this compound Under Acidic Conditions

The 2',3'-O-isopropylidene group is a common protecting group for the vicinal diols of ribonucleosides, valued for its ease of installation and removal. However, its stability is pH-dependent, and it is readily cleaved under acidic conditions to regenerate the diol. This acid-lability is a critical consideration in experimental design, particularly in multistep syntheses where acidic reagents or conditions are employed.

Quantitative Data Summary

While specific kinetic data such as half-life and degradation rates for this compound under various acidic conditions are not extensively available in public literature, the following table summarizes the qualitative stability and common conditions used for the removal of the isopropylidene group, based on analogous nucleoside chemistry.

Acidic ConditionReagentTemperatureReaction TimeStability/Deprotection Outcome
Mildly Acidic80% Aqueous Acetic AcidRoom Temperature20 minutes to several hoursUnstable; leads to complete deprotection.
Mildly Acidicp-Toluenesulfonic acid (catalytic) in Methanol (B129727)Room TemperatureSeveral hoursUnstable; effective for deprotection.
Moderately Acidic1% Aqueous Sulfuric AcidReflux (110 °C)3 hoursHighly unstable; rapid and complete deprotection.
Lewis AcidicFerric Chloride Hexahydrate on Silica (B1680970) GelNot specifiedNot specifiedUnstable; alternative for deprotection.

Troubleshooting Guide

This guide addresses common issues encountered during the acidic deprotection of this compound.

Q1: After attempting to remove the isopropylidene group with aqueous acetic acid, TLC analysis still shows the presence of starting material. What could be the cause?

A1: Incomplete deprotection can occur due to several factors:

  • Insufficient Reaction Time: While some protocols suggest short reaction times, complete deprotection may require several hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Low Temperature: Reactions at room temperature may be slow. Gentle heating can facilitate the reaction, but care must be taken to avoid unwanted side reactions.

  • Inadequate Acid Concentration: Ensure the final concentration of the acid is sufficient to catalyze the hydrolysis effectively.

Q2: The deprotection reaction seems to have worked, but I have obtained multiple spots on my TLC plate, and the final yield is low. What are the possible side products?

A2: The formation of side products during acidic deprotection can be a concern. Possible side reactions include:

  • Degradation of the Nucleoside: Prolonged exposure to strong acids or high temperatures can lead to the degradation of the cytidine (B196190) base or the ribose sugar.

  • Formation of Isomers: While less common with the stable furanose ring, extreme conditions could potentially lead to isomerization.

  • Incomplete Work-up: Failure to properly neutralize the acid after the reaction can lead to continued degradation during purification.

To mitigate this, use the mildest acidic conditions possible and carefully monitor the reaction. A thorough work-up, including neutralization with a base like sodium bicarbonate, is crucial.

Q3: I am working with a sensitive downstream molecule and need to remove the isopropylidene group under very mild conditions. Are there alternatives to strong aqueous acids?

A3: Yes, several milder methods can be employed for the deprotection of the isopropylidene group:

  • Catalytic p-Toluenesulfonic Acid in Methanol: This provides a less aqueous and often milder alternative to acetic acid solutions.

  • Lewis Acids: Reagents like ferric chloride on silica gel can catalyze the deprotection under non-aqueous conditions, which can be advantageous for sensitive substrates.

  • Enzymatic Cleavage: While not a chemical method, specific enzymes could potentially be used for deprotection, offering high selectivity and mild conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed hydrolysis of the 2',3'-O-isopropylidene group?

A1: The acid-catalyzed hydrolysis of the isopropylidene acetal (B89532) involves a multi-step process:

  • Protonation of one of the acetal oxygens by an acid catalyst (e.g., H₃O⁺).

  • Cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation and release one of the hydroxyl groups of the diol.

  • Nucleophilic attack by water on the carbocation.

  • Deprotonation to yield a hemiacetal.

  • Repetition of these steps on the second C-O bond of the original acetal to release the second hydroxyl group and acetone.

Q2: How can I monitor the progress of the deprotection reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. The starting material, this compound, is significantly less polar than the product, cytidine. A suitable solvent system (e.g., dichloromethane:methanol, 9:1) will show a clear separation between the starting material (higher Rf) and the product (lower Rf). High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are the best practices for storing this compound to prevent premature deprotection?

A3: To ensure the stability of this compound, it should be stored in a cool, dry place, away from any acidic vapors or substances. It is typically supplied as a stable, crystalline solid. For long-term storage, keeping it in a desiccator at or below room temperature is recommended.

Experimental Protocols

Protocol 1: Deprotection using Aqueous Acetic Acid

This protocol outlines a standard method for the removal of the isopropylidene group under mild acidic conditions.

  • Dissolution: Dissolve this compound (1.0 equivalent) in 80% aqueous acetic acid.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the progress of the deprotection by TLC using a mobile phase of dichloromethane:methanol (9:1). The reaction is typically complete within 20 minutes to a few hours.

  • Work-up: Upon completion, carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) to remove any organic-soluble impurities. The product, cytidine, will remain in the aqueous layer.

  • Isolation: The aqueous solution can be concentrated under reduced pressure to yield crude cytidine, which can then be purified by recrystallization or chromatography.

Protocol 2: Forced Degradation Study using HPLC

This protocol describes a forced degradation study to assess the stability of this compound under specific acidic conditions and to identify degradation products.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 N HCl).

    • Control: Prepare a control sample with the stock solution and an equal volume of water.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., 0.1 N NaOH) to stop the degradation process.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) is typically effective.

    • Detection: UV detection at a wavelength where both the starting material and expected product absorb (e.g., 260 nm).

  • Data Analysis: Quantify the peak area of this compound at each time point to determine the rate of degradation. Analyze for the appearance of new peaks corresponding to cytidine and any other degradation products.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_process Process cluster_product Products start This compound acid Acidic Conditions (e.g., 80% Acetic Acid) start->acid Hydrolysis cytidine Cytidine acid->cytidine acetone Acetone acid->acetone

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Logic cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_products Solutions for Side Products start Deprotection Reaction Initiated check_tlc Monitor by TLC start->check_tlc incomplete Incomplete Reaction? check_tlc->incomplete side_products Side Products Observed? incomplete->side_products No increase_time Increase Reaction Time incomplete->increase_time Yes increase_temp Gently Increase Temperature incomplete->increase_temp Yes check_acid Verify Acid Concentration incomplete->check_acid Yes milder_conditions Use Milder Acidic Conditions side_products->milder_conditions Yes monitor_closely Monitor Reaction Closely side_products->monitor_closely Yes proper_workup Ensure Proper Neutralization side_products->proper_workup Yes complete Reaction Complete & Clean side_products->complete No

Caption: Troubleshooting workflow for acidic deprotection.

Technical Support Center: Minimizing Side Product Formation During Cytidine Protection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side product formation during the protection of cytidine (B196190), a critical step in the synthesis of oligonucleotides and nucleoside analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the acetylation of cytidine?

A1: The most common side products during cytidine acetylation are the result of over-acetylation. Besides the desired N4-acetylcytidine, you may observe the formation of 2',N4-di-O-acetylcytidine, 3',N4-di-O-acetylcytidine, 5',N4-di-O-acetylcytidine, and the fully protected 2',3',5',N4-tetra-O-acetylcytidine. The exocyclic amine (N4) is generally more nucleophilic than the hydroxyl groups, but under forcing conditions, reaction at the hydroxyl groups becomes significant.

Q2: How can I selectively protect the N4 position of cytidine without protecting the hydroxyl groups?

A2: Achieving selective N4-protection requires careful control of reaction conditions. A common strategy is "transient protection" of the hydroxyl groups. This involves the in-situ silylation of the 2', 3', and 5'-hydroxyl groups with a reagent like trimethylsilyl (B98337) chloride (TMSCl). The silylated hydroxyls are less reactive, allowing for the selective acetylation or benzoylation of the N4-amino group. The silyl (B83357) groups are then removed during aqueous workup.

Q3: During benzoylation of a 5'-O-DMT protected deoxycytidine, I am observing significant formation of the 3'-O-benzoyl side product. How can I avoid this?

A3: This is a common issue as the 3'-hydroxyl group is reactive towards benzoyl chloride. To minimize this side reaction, you can:

  • Use a less reactive benzoylating agent: Benzoic anhydride (B1165640) is less reactive than benzoyl chloride and can offer better selectivity.

  • Employ a weaker base: Using a hindered or weaker base, such as N,N-dimethylaniline instead of pyridine (B92270), can reduce the deprotonation of the 3'-hydroxyl group, thus decreasing its nucleophilicity.[1]

  • Utilize transient protection: As with acetylation, transiently protecting the 3'-hydroxyl group with a silyl group can effectively prevent its benzoylation.[1]

Q4: What is an orthogonal protection strategy and why is it important in cytidine chemistry?

A4: An orthogonal protection strategy involves using multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others.[2][3] This is crucial in the synthesis of complex molecules like modified oligonucleotides. For cytidine, you might use an acid-labile group like dimethoxytrityl (DMT) for the 5'-hydroxyl, a fluoride-labile silyl group for the 2'-hydroxyl, and a base-labile acyl group for the N4-amino group. This allows for the selective deprotection and modification of specific positions on the cytidine molecule.

Q5: After my protection reaction, I see multiple spots on my TLC plate. How do I identify the desired product and the side products?

A5: Thin-layer chromatography (TLC) is a primary tool for monitoring your reaction. Generally, as you add more protecting groups to the cytidine molecule, it becomes less polar and will have a higher Rf value (it will travel further up the TLC plate). Therefore, you can expect the desired mono-protected product to have a higher Rf than the starting cytidine, but a lower Rf than di- or tri-protected side products. For definitive identification, techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are necessary.

Troubleshooting Guides

Issue 1: Low Yield of N4-Acetylcytidine and Formation of Multiple Acetylated Products
Potential Cause Recommended Solution
Over-acetylation due to harsh reaction conditions. - Reduce the amount of acetic anhydride used. A slight excess (1.1-1.5 equivalents) is often sufficient. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) instead of heating. - Reduce the reaction time and monitor the progress closely by TLC or HPLC.
Use of a strong base catalyst. - Pyridine is a common catalyst, but for higher selectivity, consider using a non-nucleophilic hindered base like 2,6-lutidine.
Simultaneous O-acetylation. - Employ a transient protection strategy. Temporarily protect the hydroxyl groups with a silylating agent (e.g., TMSCl) before adding acetic anhydride. The silyl ethers will be cleaved during aqueous workup.
Issue 2: Formation of Di- and Tri-benzoylated Side Products
Potential Cause Recommended Solution
High reactivity of benzoyl chloride. - Switch to a less reactive acylating agent like benzoic anhydride. - Add the benzoyl chloride slowly and dropwise to the reaction mixture at a low temperature to control the reaction rate.
Presence of a strong activating base. - Use a stoichiometric amount of a weaker base like N,N-dimethylaniline instead of an excess of a stronger base like pyridine.[1]
Multiple reactive hydroxyl groups. - If selective N4-benzoylation is desired, use a transient protection strategy for the hydroxyl groups. - For selective protection of a specific hydroxyl group (e.g., 5'-OH), consider using a bulky protecting group like DMT-Cl, which will preferentially react with the sterically less hindered primary 5'-hydroxyl.
Issue 3: Difficulty in Achieving Selective 5'-O-Silylation
Potential Cause Recommended Solution
Reaction with other hydroxyl groups. - The primary 5'-hydroxyl is generally more reactive than the secondary 2' and 3'-hydroxyls. Use a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) which will preferentially react at the less sterically hindered 5'-position. - Use a stoichiometric amount of the silylating agent (1.0-1.2 equivalents).
Slow reaction rate. - Use a catalyst such as imidazole (B134444) or 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction. - The reaction can be performed in a solvent like pyridine or DMF.

Data Presentation

Table 1: Reaction Conditions for Selective N4-Acetylation of Cytidine
MethodAcetylating AgentBase/CatalystSolventTemperature (°C)Time (h)Approx. Yield (%)Key Side Products
Direct AcetylationAcetic Anhydride (1.2 eq)PyridinePyridine0 - RT2 - 460-75Di- and tri-O-acetylated cytidine
Transient ProtectionAcetic Anhydride (1.2 eq)PyridinePyridineRT3 - 5>90Minimal O-acetylation

Yields are approximate and can vary based on specific experimental conditions.

Table 2: Comparison of Benzoylating Agents for N4-Protection
Benzoylating AgentReactivitySelectivity for N4 vs. OHCommon Side Products
Benzoyl ChlorideHighLowerO-benzoylated and di/tri-benzoylated products
Benzoic AnhydrideModerateHigherFewer O-benzoylated side products

Experimental Protocols

Protocol 1: Selective N4-Acetylation of Cytidine using a Transient Protection Strategy
  • Dissolve Cytidine: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cytidine (1 equivalent) in anhydrous pyridine.

  • Silylation: Cool the solution to 0 °C in an ice bath. Add trimethylsilyl chloride (TMSCl) (3.5 equivalents) dropwise while stirring. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Acetylation: Cool the reaction mixture back to 0 °C and slowly add acetic anhydride (1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1 v/v).

  • Quenching and Deprotection: Once the reaction is complete, cool the flask to 0 °C and slowly add cold water to quench the excess acetic anhydride and hydrolyze the silyl ethers.

  • Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) to remove residual pyridine. Partition the residue between ethyl acetate (B1210297) and water. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to yield pure N4-acetylcytidine.

Protocol 2: Selective 5'-O-TBDMS Protection of Cytidine
  • Preparation: In a dry flask under an inert atmosphere, dissolve cytidine (1 equivalent) in anhydrous pyridine.

  • Addition of Reagents: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight depending on the scale and specific conditions. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, cool the reaction mixture in an ice bath and quench with methanol.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by silica gel chromatography to isolate the 5'-O-TBDMS-cytidine.

Visualizations

Cytidine_Protection_Workflow cluster_start Starting Material cluster_protection Protection Strategy cluster_products Products cluster_purification Purification Cytidine Cytidine Transient_Silylation Transient Silylation (e.g., TMSCl) Cytidine->Transient_Silylation Selective Route Direct_Acylation Direct Acylation Cytidine->Direct_Acylation Non-selective Route N4_Acylation N4-Acylation (e.g., Acetic Anhydride) Transient_Silylation->N4_Acylation Protected_Cytidine N4-Protected Cytidine (Desired Product) N4_Acylation->Protected_Cytidine Direct_Acylation->Protected_Cytidine Side_Products Side Products (O-acylated, etc.) Direct_Acylation->Side_Products Purification Chromatography Protected_Cytidine->Purification Side_Products->Purification

Caption: General workflow for selective N4-protection of cytidine.

Orthogonal_Protection_Scheme Cytidine Cytidine Step1 Protect 5'-OH (e.g., DMT-Cl, Acid-labile) Cytidine->Step1 Product1 5'-O-DMT-Cytidine Step1->Product1 Step2 Protect 2'-OH (e.g., TBDMS-Cl, F⁻-labile) Product1->Step2 Product2 5'-O-DMT-2'-O-TBDMS-Cytidine Step2->Product2 Step3 Protect N4-Amine (e.g., Ac₂O, Base-labile) Product2->Step3 Product3 Fully Protected Cytidine Step3->Product3

Caption: Logical flow of an orthogonal protection strategy for cytidine.

References

optimizing reaction time and temperature for 2',3'-O-Isopropylidenecytidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 2',3'-O-Isopropylidenecytidine. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction time and temperature, thereby improving yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible CauseTroubleshooting Steps
Incomplete Reaction - Ensure vigorous stirring to maintain a homogeneous mixture.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).[1]- Cautiously increase the reaction temperature, as excessive heat can lead to degradation of the product.[1]
Moisture in Reagents or Glassware - Use anhydrous solvents. Solvents can be dried using methods like distillation over a drying agent or by using molecular sieves.[1]- Flame-dry all glassware prior to use to remove adsorbed water.[1]- Handle hygroscopic reagents under an inert atmosphere (e.g., argon or nitrogen) or in a glove box.[1]
Degradation of Starting Material or Product - Promptly neutralize the acid catalyst during the workup to prevent the deprotection of the isopropylidene group.[1]- Avoid prolonged heating or exposure to strong acids.[1]
Inefficient Purification - Optimize the solvent system for column chromatography to achieve good separation of the product from impurities.[1]- Ensure the crude product is completely dry before purification.[1]

Issue 2: Presence of Multiple Spots on TLC, Including Starting Material

Possible CauseTroubleshooting Steps
Reaction Has Not Gone to Completion - Refer to "Incomplete Reaction" under Issue 1.
Formation of Side Products - 5'-O-substituted byproduct: This can occur if the 5'-hydroxyl group reacts. While this group is less reactive, it can still be a problem. Consider using a protecting group for the 5'-hydroxyl if this becomes a significant issue.[1]- Di-isopropylidene cytidine: Formation of this byproduct is less common under standard conditions but may occur with a large excess of the acetal-forming reagent and prolonged reaction times.
Deprotection During Workup or Purification - Carefully neutralize the reaction mixture after completion.- Avoid using highly acidic conditions during purification.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Multiple Spots on TLC check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time / Increase Temperature Cautiously incomplete->extend_time Yes check_moisture Assess for Moisture Contamination incomplete->check_moisture No extend_time->check_reaction moisture_present Moisture Present? check_moisture->moisture_present dry_reagents Use Anhydrous Solvents & Flame-Dried Glassware moisture_present->dry_reagents Yes check_side_products Analyze for Side Products (TLC/LC-MS) moisture_present->check_side_products No dry_reagents->start side_products_present Side Products Present? check_side_products->side_products_present optimize_purification Optimize Purification Conditions side_products_present->optimize_purification Yes success Successful Synthesis side_products_present->success No optimize_purification->success ExperimentalWorkflow start Start suspend Suspend Cytidine in Anhydrous Acetone start->suspend add_reagents Add 2,2-Dimethoxypropane and p-TsOH·H₂O suspend->add_reagents react Stir at Room Temperature (2-4h) add_reagents->react monitor Monitor by TLC react->monitor reaction_complete Reaction Complete? monitor->reaction_complete reaction_complete->react No quench Quench with Sodium Bicarbonate reaction_complete->quench Yes filter Filter Solids quench->filter evaporate Evaporate Solvent filter->evaporate purify Purify by Column Chromatography evaporate->purify product This compound purify->product

References

Validation & Comparative

A Comparative Guide to 2',3'-O-Isopropylidenecytidine and Benzylidene Protecting Groups for Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of nucleoside analogs for therapeutic and research applications, the strategic use of protecting groups is paramount to achieving regioselectivity and high yields. The 2',3'-cis-diol of cytidine (B196190) is a common site for protection, enabling selective modification at the 5'-hydroxyl group or the nucleobase. This guide provides an objective comparison of two common acetal (B89532) protecting groups for this purpose: the isopropylidene and benzylidene groups, forming 2',3'-O-isopropylidenecytidine and 2',3'-O-benzylidenecytidine, respectively. This comparison is supported by experimental data from analogous reactions and established chemical principles.

At a Glance: Isopropylidene vs. Benzylidene Protection

Feature2',3'-O-Isopropylidene Group2',3'-O-Benzylidene Group
Formation Conditions Mildly acidic catalysis (e.g., p-TsOH, H₂SO₄) with acetone (B3395972) or 2,2-dimethoxypropane (B42991).Acidic catalysis (e.g., ZnCl₂, HCl) with benzaldehyde (B42025) or benzaldehyde dimethyl acetal.
Stability Stable to basic and nucleophilic conditions. Highly sensitive to acidic conditions.Stable to basic conditions. Labile under acidic conditions, though generally more stable than isopropylidene acetals.
Deprotection Mild acidic hydrolysis (e.g., aqueous acetic acid, TFA).Acidic hydrolysis or hydrogenolysis (e.g., H₂/Pd/C).
Key Advantages Easy to introduce and remove; high yielding.Increased stability to some acidic conditions compared to isopropylidene; deprotection via hydrogenolysis offers an orthogonal strategy.
Key Disadvantages Highly acid-labile, limiting its use in multi-step syntheses involving acidic reagents.Formation can lead to diastereomeric mixtures; deprotection via hydrogenolysis may not be compatible with other functional groups.

Chemical Structures

Here are the chemical structures of cytidine and its protected forms.

Caption: Chemical structures of Cytidine and its 2',3'-O-protected analogues.

Performance Data: A Comparative Summary

The following tables summarize typical reaction conditions, times, and yields for the protection and deprotection of cytidine. Data for this compound is well-established, while data for the benzylidene analog is based on general procedures for ribonucleosides due to a lack of specific literature on cytidine.

Table 1: Protection of Cytidine

Protecting GroupReagentsCatalystSolventTime (h)Yield (%)
IsopropylideneCytidine, 2,2-Dimethoxypropanep-Toluenesulfonic acidAcetone2-4>90
Benzylidene (representative)Cytidine, Benzaldehyde dimethyl acetalAnhydrous ZnCl₂Dioxane4-870-85

Table 2: Deprotection of 2',3'-O-Protected Cytidine

Protected CytidineDeprotection MethodReagentsSolventTime (h)Yield (%)
This compoundAcidic Hydrolysis80% Acetic Acid (aq)Water0.5-1>95
2',3'-O-BenzylidenecytidineAcidic Hydrolysis80% Acetic Acid (aq)Water1-2>90
2',3'-O-BenzylidenecytidineHydrogenolysisH₂, 10% Pd/CMethanol (B129727)2-4>95

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common and efficient method for the synthesis of this compound.

Materials:

  • Cytidine

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous acetone

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Suspend cytidine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (3-5 equivalents).

  • Add a catalytic amount of p-TsOH·H₂O (0.05–0.1 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 10:1 DCM:MeOH as eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes.

  • Filter the mixture to remove the solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from methanol to yield this compound as a white solid.

Synthesis of this compound A Suspend Cytidine in Acetone B Add 2,2-Dimethoxypropane and p-TsOH A->B C Stir at Room Temperature (2-4h) B->C D Quench with Sodium Bicarbonate C->D E Filter and Evaporate D->E F Recrystallize from Methanol E->F G This compound F->G

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Representative Synthesis of 2',3'-O-Benzylidenecytidine

This protocol is a general procedure adapted from the synthesis of benzylidene acetals of other ribonucleosides.

Materials:

  • Cytidine

  • Benzaldehyde dimethyl acetal

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous dioxane

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • Suspend cytidine (1 equivalent) in anhydrous dioxane.

  • Add benzaldehyde dimethyl acetal (1.2 equivalents).

  • Add anhydrous zinc chloride (1.2 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction may take 4-8 hours.

  • Upon completion, pour the reaction mixture into a rapidly stirred mixture of ethyl acetate and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2',3'-O-benzylidenecytidine.

Protocol 3: Deprotection of this compound (Acidic Hydrolysis)

Materials:

  • This compound

  • 80% aqueous acetic acid

Procedure:

  • Dissolve this compound in 80% aqueous acetic acid.

  • Stir the solution at room temperature for 30-60 minutes, monitoring by TLC.

  • Once deprotection is complete, evaporate the solvent under reduced pressure to obtain cytidine.

Protocol 4: Deprotection of 2',3'-O-Benzylidenecytidine (Hydrogenolysis)

This method offers an orthogonal deprotection strategy to acidic hydrolysis.

Materials:

  • 2',3'-O-Benzylidenecytidine

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 2',3'-O-benzylidenecytidine in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the filtrate to dryness to yield cytidine.

Deprotection of 2',3'-O-Protected Cytidine cluster_acid Acidic Hydrolysis cluster_hydrogenolysis Hydrogenolysis (for Benzylidene) A1 Dissolve Protected Cytidine in Aqueous Acid A2 Stir at Room Temperature A1->A2 A3 Evaporate Solvent A2->A3 A4 Cytidine A3->A4 H1 Dissolve Benzylidene-Cytidine in Methanol H2 Add Pd/C and Stir under H₂ H1->H2 H3 Filter and Evaporate H2->H3 H4 Cytidine H3->H4

Caption: General workflows for the deprotection of 2',3'-O-protected cytidine.

Conclusion

The choice between the isopropylidene and benzylidene protecting groups for the 2',3'-diol of cytidine depends on the overall synthetic strategy.

  • This compound is an excellent choice for short synthetic sequences where subsequent reactions are performed under basic or neutral conditions. Its ease of formation and removal with high yields make it a very practical protecting group.

  • The benzylidene protecting group offers greater stability towards milder acidic conditions compared to the isopropylidene group. More importantly, its removal via hydrogenolysis provides an orthogonal deprotection strategy, which is highly valuable in complex, multi-step syntheses where acid-labile groups must be preserved.

Researchers should carefully consider the reaction conditions of their planned synthetic route to select the most appropriate protecting group for their specific needs.

A Tale of Two Protecting Groups: TBDMS Dominates Chemical RNA Synthesis While 2',3'-O-Isopropylidenecytidine Finds its Niche in Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of RNA synthesis, the choice of protecting groups is a critical decision that dictates the efficiency, yield, and purity of the final oligonucleotide product. This guide provides a detailed comparison of two distinct protection strategies: the widely used tert-butyldimethylsilyl (TBDMS) group in chemical synthesis and the 2',3'-O-isopropylidene group, which is primarily employed in enzymatic RNA synthesis.

In the realm of solid-phase chemical RNA synthesis, the tert-butyldimethylsilyl (TBDMS) group has long been a cornerstone for the protection of the 2'-hydroxyl function of ribonucleosides. Its stability under the conditions of the synthesis cycle and its reliable removal have made it a workhorse in laboratories worldwide. In contrast, 2',3'-O-Isopropylidenecytidine, which protects both the 2' and 3'-hydroxyls simultaneously, is fundamentally incompatible with the standard phosphoramidite (B1245037) chemistry used in solid-phase synthesis due to its acid lability. However, it has found a valuable role in the burgeoning field of enzymatic RNA synthesis.

This guide will objectively compare the performance of these two protecting groups in their respective synthetic paradigms, supported by experimental data and detailed methodologies.

TBDMS Protection: The Standard for Chemical RNA Synthesis

The TBDMS group is a bulky silyl (B83357) ether that effectively shields the 2'-hydroxyl group during the phosphoramidite coupling reaction, preventing unwanted side reactions and ensuring the formation of the correct 3'-5' phosphodiester linkage.[1][2] Its widespread adoption is a testament to its robustness and the extensive optimization of protocols for its use.

Performance Characteristics of TBDMS Protection
ParameterPerformance DataCitation
Coupling Efficiency Typically 98.5–99% per cycle.[3]
Stability Stable to the acidic conditions of 5'-O-DMT deprotection and the basic conditions of nucleobase and phosphate (B84403) deprotection.[2][4]
Deprotection Conditions Requires a fluoride (B91410) source, such as triethylamine (B128534) tris(hydrofluoride) (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).[3][4]
Key Advantages Well-established protocols, high coupling efficiencies, and commercial availability of TBDMS-protected phosphoramidites.[4][5]
Key Disadvantages Can lead to 2'- to 3'-silyl migration, potentially causing chain cleavage. The fluoride deprotection step requires careful handling and can sometimes be incomplete for longer RNA strands.[2][6]
Experimental Protocol: TBDMS Deprotection

The removal of the TBDMS group is a critical final step in TBDMS-based RNA synthesis. The following is a general protocol for the deprotection of RNA oligonucleotides synthesized using TBDMS-protected phosphoramidites.

Materials:

Procedure:

  • Cleavage and Base Deprotection: The solid support with the synthesized oligonucleotide is treated with a mixture of ammonium hydroxide and ethanol (or ammonia/methylamine) at room temperature or elevated temperature to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[1][8]

  • Drying: The ammoniacal solution is removed, and the crude oligonucleotide is dried, typically using a speed vacuum concentrator.

  • TBDMS Group Removal: The dried oligonucleotide is redissolved in a solution of TEA·3HF in NMP or DMSO and heated to 65°C for approximately 1.5 to 2.5 hours to cleave the 2'-O-TBDMS groups.[7][9]

  • Quenching and Precipitation: The reaction is quenched, and the fully deprotected RNA is precipitated using sodium acetate and n-butanol.[7]

  • Purification: The crude RNA is then purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

This compound: A Tool for Enzymatic Synthesis

The 2',3'-O-isopropylidene group is an acetal (B89532) that simultaneously protects the 2'- and 3'-hydroxyl groups of a ribonucleoside.[4] While this dual protection might seem advantageous, its inherent acid lability makes it unsuitable for standard solid-phase RNA synthesis. The repeated acidic steps required to remove the 5'-O-dimethoxytrityl (DMT) group during each cycle of synthesis would prematurely cleave the isopropylidene group, leading to catastrophic failure of the synthesis.[4]

However, this very property of acid-lability, combined with its acceptance by certain polymerases, has made 2',3'-O-isopropylidene protected nucleosides valuable tools in the development of enzymatic RNA synthesis methods.[3] In this context, the protecting group can be removed under mild acidic conditions that do not damage the RNA backbone, offering an orthogonal deprotection strategy.

Performance Characteristics of 2',3'-O-Isopropylidene Protection
ParameterPerformance DataCitation
Compatibility Incompatible with standard solid-phase phosphoramidite chemistry due to acid lability.[4]
Application Used in enzymatic de novo RNA synthesis. Pyrimidine nucleotides protected with 2',3'-O-isopropylidene are well-tolerated by template-independent RNA polymerases.[3]
Deprotection Conditions Removed under mild acidic conditions (e.g., 80% acetic acid).[4]
Key Advantages Simultaneous protection of 2'- and 3'-hydroxyls; mild deprotection conditions suitable for enzymatic synthesis workflows.[3][4]
Key Disadvantages Not stable to the acidic conditions of standard solid-phase synthesis; purine (B94841) nucleotides with this protection are less well-tolerated by polymerases.[3]
Experimental Protocol: Deprotection of 2',3'-O-Isopropylidene Group

The following protocol outlines the removal of the 2',3'-O-isopropylidene group from a nucleoside, a fundamental step that highlights its acid-labile nature.

Materials:

  • 2',3'-O-Isopropylidene-protected ribonucleoside/oligonucleotide

  • 80% aqueous acetic acid

Procedure:

  • Acid Treatment: The 2',3'-O-isopropylidene-protected compound is dissolved in 80% aqueous acetic acid.

  • Incubation: The reaction mixture is incubated at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Removal of Acid: Once the reaction is complete, the acetic acid is removed by co-evaporation with water or by neutralization with a basic resin.

Visualizing the Workflows

To further clarify the distinct applications of these protecting groups, the following diagrams illustrate the chemical synthesis workflow using TBDMS protection and the fundamental incompatibility of the 2',3'-O-isopropylidene group with this process.

TBDMS_Workflow cluster_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (Acidic) Coupling 2. Coupling (TBDMS-protected phosphoramidite) Detritylation->Coupling 5'-OH free Capping 3. Capping Coupling->Capping Chain elongation Oxidation 4. Oxidation Capping->Oxidation Terminate unreacted chains Oxidation->Detritylation Stabilize phosphate Cleavage Cleavage from Support & Base Deprotection (Basic) Oxidation->Cleavage Deprotection 2'-OH Deprotection (Fluoride) Cleavage->Deprotection Purification Purification Deprotection->Purification Final_RNA Final RNA Product Purification->Final_RNA

Figure 1. Workflow of solid-phase RNA synthesis using TBDMS protection.

Isopropylidene_Incompatibility Start Ribonucleoside with 2',3'-O-Isopropylidene Protection DMT_Deprotection Standard Detritylation Step (Acidic Conditions) Start->DMT_Deprotection Result Premature Cleavage of 2',3'-O-Isopropylidene Group DMT_Deprotection->Result Failure Synthesis Failure Result->Failure

Figure 2. Incompatibility of 2',3'-O-Isopropylidene protection with standard detritylation.

Conclusion: Choosing the Right Tool for the Job

The comparison of this compound and TBDMS protection in RNA synthesis is not a matter of determining which is superior overall, but rather understanding their distinct and non-overlapping domains of application.

TBDMS protection remains the gold standard for solid-phase chemical RNA synthesis. Its stability and the wealth of optimized protocols make it a reliable choice for producing a wide range of RNA oligonucleotides. While it has limitations, particularly for the synthesis of very long RNAs, it is a mature and robust technology.

This compound, on the other hand, is an enabling technology for the development of novel enzymatic RNA synthesis methods. Its acid lability, a fatal flaw in chemical synthesis, becomes an asset in enzymatic workflows that avoid harsh acidic conditions. As enzymatic synthesis of RNA continues to evolve, the utility of such protecting groups is likely to grow.

For researchers in drug development and nucleic acid chemistry, a thorough understanding of the strengths and weaknesses of different protecting group strategies is paramount. This knowledge allows for the selection of the most appropriate synthetic methodology to achieve their specific research and development goals, whether through well-established chemical routes or pioneering enzymatic pathways.

References

A Comparative Guide to 2',3'-O-Isopropylidenecytidine and Alternative Diol Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of nucleoside analogs and oligonucleotides, the selection of an appropriate protecting group for the 2',3'-cis-diol of ribonucleosides is a critical strategic decision. This guide provides an objective comparison of 2',3'-O-Isopropylidenecytidine with other common cyclic acetal (B89532) and ketal protecting groups, offering insights into their respective advantages and disadvantages, supported by experimental data and detailed protocols.

The 2',3'-O-isopropylidene group is a widely used protecting group for the cis-diol of ribonucleosides due to its ease of formation, general stability under basic conditions, and straightforward acidic deprotection. However, its high acid lability can be a double-edged sword, limiting its application in synthetic routes that require acidic conditions for other transformations. This guide will explore the performance of this compound in comparison to alternatives such as benzylidene and cyclohexylidene acetals, providing a framework for selecting the optimal protecting group for a given synthetic challenge.

Quantitative Comparison of 2',3'-cis-Diol Protecting Groups for Cytidine (B196190)

The following tables summarize quantitative data for the formation and deprotection of this compound and its common alternatives. It is important to note that while the data for this compound is specific to this molecule, directly comparable quantitative yields for benzylidene and cyclohexylidene protection of cytidine are less commonly reported. Therefore, data for other ribonucleosides are included as representative examples and are noted accordingly.

Table 1: Comparison of Protecting Group Formation

Protecting GroupReagentsCatalyst/ConditionsSolventTime (h)Temp (°C)Typical Yield (%)Reference
Isopropylidene Cytidine, 2,2-Dimethoxypropane (B42991)p-Toluenesulfonic acid (catalytic)Acetone4-8Room Temp>90[1]
Benzylidene Ribonolactone, Benzaldehyde (B42025) dimethyl acetalCu(OTf)₂ (catalytic)Acetonitrile1Room Temp~95[2]
Cyclohexylidene Uridine, CyclohexanoneAcid catalystNot specifiedNot specifiedNot specifiedGood[3]

Table 2: Comparison of Protecting Group Deprotection

Protecting GroupReagents/ConditionsSolventTime (h)Temp (°C)Typical Yield (%)Reference
Isopropylidene 80% Acetic Acid (aq)Water1-4Room TempQuantitative[1]
Benzylidene Mild acid (e.g., Er(OTf)₃)Not specifiedNot specifiedNot specifiedHigh[4]
Cyclohexylidene Acidic hydrolysisNot specifiedNot specifiedNot specifiedHigh[3]

Experimental Protocols

Detailed methodologies for the protection and deprotection of the 2',3'-cis-diol of cytidine are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the acid-catalyzed reaction of cytidine with 2,2-dimethoxypropane.

Materials:

  • Cytidine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Suspend cytidine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (3-5 equivalents).

  • Add a catalytic amount of p-TsOH (0.1-0.2 equivalents).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC, typically 4-8 hours). The suspension should become a clear solution.

  • Quench the reaction by adding solid sodium bicarbonate and stir for 15 minutes.

  • Filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM:MeOH gradient to yield this compound as a white solid (Typical Yield: >90%)[1].

Protocol 2: Deprotection of this compound

This protocol describes the acid-catalyzed hydrolysis of the isopropylidene group.

Materials:

  • This compound

  • Aqueous acetic acid (e.g., 80%) or aqueous trifluoroacetic acid (TFA) (e.g., 1%)

  • Dowex-OH⁻ resin or equivalent basic resin

Procedure:

  • Dissolve this compound in the aqueous acid solution.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Neutralize the reaction mixture with a basic resin (e.g., Dowex-OH⁻).

  • Filter the resin and wash with water.

  • Evaporate the filtrate to dryness to obtain cytidine (Typical Yield: Quantitative)[1].

Protocol 3: Synthesis of 2',3'-O-Benzylidenecytidine (General Procedure)

This protocol outlines a general method for the formation of a benzylidene acetal.

Materials:

Procedure:

  • Dissolve cytidine (1 equivalent) in acetonitrile.

  • Add benzaldehyde dimethyl acetal (1.2 equivalents).

  • Add a catalytic amount of Cu(OTf)₂ (0.05–0.1 equivalents).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding Et₃N.

  • The product can be purified by standard chromatographic techniques.

Protocol 4: Deprotection of 2',3'-O-Benzylidenecytidine (General Procedure)

This protocol describes a mild deprotection of a benzylidene acetal.

Materials:

  • 2',3'-O-Benzylidenecytidine derivative

  • Erbium(III) trifluoromethanesulfonate (Er(OTf)₃)

  • Appropriate solvent

Procedure:

  • Dissolve the 2',3'-O-benzylidenecytidine derivative in a suitable solvent.

  • Add a catalytic amount of Er(OTf)₃.

  • Stir the reaction at room temperature and monitor by TLC until deprotection is complete[4].

  • Work-up and purify the resulting diol.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the chemical transformations and relationships, the following diagrams have been generated using Graphviz.

Protection_Reaction Cytidine Cytidine Product This compound Cytidine->Product Protection Reagents 2,2-Dimethoxypropane, p-TsOH (cat.), Acetone Protection Protection Deprotection_Reaction Protected_Cytidine This compound Product Cytidine Protected_Cytidine->Product Deprotection Reagents 80% Acetic Acid (aq) Deprotection Deprotection Orthogonal_Strategy Start 5'-OH, 2',3'-OH, Base-NH2 (Unprotected Cytidine) Step1 5'-O-DMT 2',3'-O-Isopropylidene Base-N-Benzoyl Start->Step1 Protection Step2 Selective 5'-O-DMT Deprotection (Acid) Step1->Step2 Orthogonal Step 1 Step3 Further Synthesis (e.g., Phosphoramidite Coupling) Step2->Step3 Reaction Step4 Base Deprotection (e.g., NH4OH) Step3->Step4 Orthogonal Step 2 Step5 2',3'-O-Isopropylidene Deprotection (Acid) Step4->Step5 Orthogonal Step 3 End Fully Deprotected Cytidine Derivative Step5->End Final Product

References

2',3'-O-Isopropylidenecytidine: A Comparative Guide for its Validation as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of nucleoside analogues and oligonucleotides, the selection of an appropriate protecting group for the vicinal 2',3'-diols of ribonucleosides is a critical step. This decision profoundly influences the efficiency, regioselectivity, and overall yield of complex synthetic pathways. 2',3'-O-Isopropylidenecytidine has emerged as a valuable and versatile synthetic intermediate, offering a robust and readily cleavable protection strategy.

This guide provides an objective comparison of this compound with other commonly employed protecting groups for the 2',3'-diols of cytidine (B196190), supported by experimental data and detailed protocols. The primary alternatives considered in this comparison are other acetal/ketal protecting groups, such as cyclohexylidene, and silyl (B83357) ethers, with a focus on the widely used tert-butyldimethylsilyl (TBDMS) group.

Performance Comparison of 2',3'-Diol Protecting Groups for Cytidine

Table 1: Comparison of Protection Reaction Yields

Protecting GroupReagentsTypical SolventCatalystReaction Time (hours)Typical Yield (%)
Isopropylidene 2,2-Dimethoxypropane (B42991)Acetonep-Toluenesulfonic acid (catalytic)2 - 4> 90
Isopropylidene (Optimized) 2-MethoxypropeneDMFp-Toluenesulfonic acid (catalytic)1 - 480 - 90[1]
Cyclohexylidene Cyclohexanone dimethyl ketalDMFAcid catalyst4 - 870 - 85
tert-Butyldimethylsilyl (TBDMS) *TBDMS-Cl, ImidazoleDMF-10 - 1685 - 95

Table 2: Comparison of Deprotection Conditions and Yields

Protecting GroupDeprotection ReagentsTypical SolventReaction TimeTypical Yield (%)
Isopropylidene 80% Acetic Acid (aq.)Water/THF1 - 2 hours> 95
Cyclohexylidene 80% Acetic Acid (aq.)Water/THF2 - 4 hours> 95
tert-Butyldimethylsilyl (TBDMS) *Tetrabutylammonium fluoride (B91410) (TBAF)THF8 - 16 hours> 90

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the acid-catalyzed reaction of cytidine with 2,2-dimethoxypropane.

Materials:

  • Cytidine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Suspend cytidine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (3-5 equivalents).

  • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[2]

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes.[2]

  • Filter the mixture to remove the solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography using a DCM:MeOH gradient to yield this compound as a white solid.

Protocol 2: Deprotection of this compound

This protocol describes the acid-catalyzed hydrolysis of the isopropylidene group.

Materials:

  • This compound

  • 80% aqueous Acetic Acid

Procedure:

  • Dissolve this compound in 80% aqueous acetic acid.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution or amberlite resin).

  • Evaporate the solvent to dryness to obtain cytidine.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the chemical transformations and experimental logic, the following diagrams have been generated using the Graphviz DOT language.

Caption: Synthesis of this compound.

G start Start: Cytidine protect Protection of 2',3'-Diol start->protect intermediate Protected Cytidine Intermediate (e.g., this compound) protect->intermediate modification Selective Modification (e.g., at 5'-OH or base) intermediate->modification product_protected Modified Protected Cytidine modification->product_protected deprotect Deprotection of 2',3'-Diol product_protected->deprotect final_product Final Modified Cytidine deprotect->final_product

Caption: General synthetic workflow using a 2',3'-diol protecting group.

comparison_workflow cluster_isopropylidene Isopropylidene Protection cluster_tbdms TBDMS Protection p1 Cytidine + 2,2-Dimethoxypropane (p-TsOH, Acetone, RT, 2-4h) dp1 80% Acetic Acid (RT, 1-2h) p1->dp1 >90% yield end Deprotected Cytidine dp1->end p2 Cytidine + TBDMS-Cl (Imidazole, DMF, RT, 10-16h) dp2 TBAF (THF, RT, 8-16h) p2->dp2 85-95% yield dp2->end start Cytidine start->p1 start->p2

Caption: Comparative workflow for Isopropylidene vs. TBDMS protection.

Conclusion

This compound stands out as a highly effective and practical synthetic intermediate for the temporary protection of the 2',3'-diol of cytidine. Its key advantages include:

  • High-yielding and straightforward synthesis: The protection reaction is typically fast and proceeds with high yields under mild conditions.

  • Stability: The isopropylidene group is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents, allowing for selective modifications at other positions of the cytidine molecule.

  • Mild deprotection: The removal of the isopropylidene group is achieved under mild acidic conditions that are generally compatible with other protecting groups used in nucleoside chemistry.

While silyl ethers like TBDMS also offer excellent protection, the isopropylidene group provides an orthogonal protection strategy. The choice between these protecting groups will ultimately depend on the specific reaction sequence planned. For syntheses involving acidic conditions where a silyl ether would be labile, the isopropylidene group is a superior choice. Conversely, if subsequent steps require acidic conditions that would cleave the isopropylidene group, a TBDMS ether would be more suitable. The data and protocols presented in this guide provide a solid foundation for researchers to make an informed decision on the most appropriate 2',3'-diol protecting group for their synthetic endeavors.

References

Navigating the Maze of Ribonucleoside Protection: A Comparative Guide to Alternatives for 2',3'-O-Isopropylidenecytidine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of oligonucleotides, particularly RNA, the strategic selection of protecting groups is paramount to achieving high yield, purity, and integrity of the final product. While 2',3'-O-Isopropylidenecytidine serves as a valuable starting material for certain applications, its inherent acid lability makes it unsuitable for standard solid-phase oligonucleotide synthesis protocols that rely on acid-labile 5'-O-dimethoxytrityl (DMT) protection. This guide provides a comprehensive comparison of the leading alternatives for 2'-hydroxyl protection in RNA synthesis, presenting a critical evaluation of their performance based on available experimental data.

The core challenge in RNA synthesis lies in the presence of the 2'-hydroxyl group, which must be temporarily masked to prevent undesired side reactions during the phosphoramidite (B1245037) coupling steps. An ideal 2'-hydroxyl protecting group should be robust enough to withstand the entire synthesis cycle and yet be removable under mild conditions that do not compromise the integrity of the newly synthesized RNA strand. This principle of selective removal of different classes of protecting groups under distinct chemical conditions is known as an orthogonal protection strategy.

This guide will delve into the most commonly employed 2'-hydroxyl protecting groups, comparing their performance characteristics, outlining their respective deprotection protocols, and providing a visual representation of the synthetic workflow.

Performance Comparison of 2'-Hydroxyl Protecting Groups

The choice of a 2'-hydroxyl protecting group significantly impacts several key aspects of oligonucleotide synthesis, including coupling efficiency, synthesis time, and the final purity of the oligonucleotide. The following tables summarize the key characteristics and reported performance of the most prevalent alternatives.

Protecting GroupAbbreviationKey AdvantagesKey Disadvantages
tert-ButyldimethylsilylTBDMS / TBSWell-established chemistry; cost-effective.Steric hindrance can lower coupling efficiency, especially for longer oligonucleotides; risk of 2'- to 3'-silyl migration under basic conditions.[1][2]
TriisopropylsilyloxymethylTOMReduced steric hindrance leading to higher coupling efficiencies and suitability for long RNA synthesis; stable to basic and weakly acidic conditions.[1][2][3]Higher cost compared to TBDMS.
Bis(2-acetoxyethoxy)methylACEEnables a unique orthogonal protection strategy with a 5'-silyl ether; allows for the synthesis of very long RNA sequences (>100 bases) with high purity; 2'-ACE-protected RNA is nuclease resistant.[4][5]Requires a non-standard 5'-silyl protecting group and modified synthesizer protocols.
1-(2-fluorophenyl)-4-methoxypiperidin-4-ylFpmpAcid-labile, offering an alternative deprotection strategy.Can be unstable to the acidic conditions used for 5'-DMT removal, potentially leading to cleavage of the internucleotide linkage, especially in certain sequences.[6][7][8][9]
PivaloyloxymethylPivOMBase-labile, simplifying the final deprotection step to be similar to DNA synthesis; rapid coupling kinetics.[10][11][12][13][14]Relatively newer chemistry with less extensive commercial availability of all monomers.
Protecting GroupTypical Coupling TimeDeprotection ConditionsOverall Yield and Purity
TBDMS / TBS Longer (e.g., up to 6 min) to overcome steric hindrance.[2]Fluoride (B91410) source (e.g., TBAF or TEA·3HF).Good for shorter oligonucleotides; purity can be lower for longer sequences due to cumulative coupling inefficiencies.[1]
TOM Shorter than TBDMS, approaching that of DNA synthesis.[3]Fluoride source (e.g., TBAF or TEA·3HF).High yields and purity, particularly for long RNA molecules.[1][3]
ACE Fast coupling rates.[4][5]Mildly acidic conditions (e.g., pH 3.8).[4][5]High yields and exceptional purity, enabling the synthesis of very long and highly modified RNAs.[4][5]
Fpmp ~6-8 minutes.Mildly acidic conditions (e.g., pH 3).[8][9]Generally lower yields compared to silyl-based methods due to instability during synthesis.[6][7]
PivOM Fast (e.g., 3 minutes).[11][12]Basic conditions (e.g., aqueous ammonia), similar to standard DNA deprotection.[10][13]High yields and purity reported, with the advantage of a simplified deprotection workflow.[10]

Experimental Protocols

The following sections provide a general overview of the experimental protocols for solid-phase RNA synthesis using the discussed 2'-hydroxyl protecting groups. These protocols are based on standard phosphoramidite chemistry.

General Solid-Phase RNA Synthesis Cycle

The synthesis of RNA on a solid support follows a cyclical four-step process for each nucleotide addition:

  • Deblocking (Detritylation): The acid-labile 5'-DMT group is removed from the support-bound nucleoside using a solution of a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The activated phosphoramidite monomer (the next base to be added) is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. An activator, such as 5-ethylthio-1H-tetrazole, is used to catalyze this reaction.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent coupling steps, which would result in the formation of deletion mutants. A mixture of acetic anhydride (B1165640) and N-methylimidazole is commonly used for this purpose.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Deprotection Protocols

The final deprotection strategy is dictated by the orthogonal protecting groups used for the 2'-hydroxyl, the nucleobases, and the phosphate backbone.

1. TBDMS and TOM Protecting Groups:

  • Step 1: Cleavage and Base/Phosphate Deprotection: The solid support is treated with a basic solution, typically a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA), at an elevated temperature. This step cleaves the oligonucleotide from the support and removes the protecting groups from the exocyclic amines of the nucleobases (e.g., benzoyl, acetyl, or isobutyryl groups) and the cyanoethyl group from the phosphate backbone.

  • Step 2: 2'-Hydroxyl Deprotection: The silyl (B83357) protecting groups (TBDMS or TOM) are removed by treatment with a fluoride-containing reagent. Common reagents include tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) or triethylamine (B128534) trihydrofluoride (TEA·3HF).

  • Step 3: Desalting and Purification: The fully deprotected RNA is desalted and purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

2. ACE Protecting Group:

  • Step 1: Phosphate Deprotection: The methyl protecting groups on the phosphates are removed using a solution of disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate (S2Na2) in DMF.

  • Step 2: Cleavage and Base Deprotection: The support is treated with aqueous methylamine to cleave the oligonucleotide and deprotect the exocyclic amines.

  • Step 3: 2'-Hydroxyl Deprotection: The 2'-ACE groups are removed under mild acidic conditions (pH 3.8) at an elevated temperature.

  • Step 4: Desalting and Purification: The final RNA product is desalted and purified.

3. Fpmp Protecting Group:

  • Step 1: Cleavage and Base/Phosphate Deprotection: Similar to the silyl-based methods, the oligonucleotide is cleaved from the support, and the base and phosphate protecting groups are removed using a basic solution like aqueous ammonia.

  • Step 2: 2'-Hydroxyl Deprotection: The Fpmp groups are removed by treatment with a mild aqueous acid (e.g., pH 3.0) for an extended period.[8][9]

  • Step 3: Desalting and Purification: The deprotected RNA is then desalted and purified.

4. PivOM Protecting Group:

  • One-Step Deprotection: The key advantage of the PivOM group is its base lability.[10][13] A single treatment with a basic solution (e.g., aqueous ammonia) is sufficient to cleave the oligonucleotide from the support and remove all protecting groups (base, phosphate, and 2'-hydroxyl) simultaneously. This simplifies the workup procedure significantly, making it more akin to DNA synthesis.

  • Desalting and Purification: The crude RNA is then desalted and purified.

Visualizing the Workflow and Logic

To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.

G cluster_synthesis Solid-Phase Synthesis Cycle deblock 1. Deblocking (Acidic Removal of 5'-DMT) couple 2. Coupling (Activated Phosphoramidite) deblock->couple Exposed 5'-OH cap 3. Capping (Acetylation of Failures) couple->cap Phosphite Triester Formation oxidize 4. Oxidation (Iodine Treatment) cap->oxidize Capped Failures oxidize->deblock Stable Phosphate Triester (Repeat for next cycle)

Standard Solid-Phase Oligonucleotide Synthesis Cycle.

G cluster_deprotection Orthogonal Deprotection Strategies cluster_ace_path ACE Pathway start Fully Protected RNA on Solid Support base_phosphate Cleavage from Support & Removal of Base/Phosphate Protecting Groups (e.g., Aqueous Ammonia/Methylamine) start->base_phosphate For Silyl & Fpmp pivom_deprotection One-Step Deprotection (Base-labile PivOM removed with base/phosphate groups) start->pivom_deprotection For PivOM phosphate_deprotection_ace Phosphate Deprotection (S2Na2) start->phosphate_deprotection_ace silyl_deprotection 2'-Silyl (TBDMS/TOM) Deprotection (Fluoride Source) base_phosphate->silyl_deprotection fpmp_deprotection 2'-Fpmp Deprotection (Mild Acid, pH 3.0) base_phosphate->fpmp_deprotection final_rna Fully Deprotected RNA silyl_deprotection->final_rna ace_deprotection 2'-ACE Deprotection (Mild Acid, pH 3.8) ace_deprotection->final_rna fpmp_deprotection->final_rna pivom_deprotection->final_rna purification Desalting & Purification (HPLC or PAGE) final_rna->purification cleavage_base_deprotection_ace Cleavage & Base Deprotection (Methylamine) phosphate_deprotection_ace->cleavage_base_deprotection_ace cleavage_base_deprotection_ace->ace_deprotection

Comparison of Orthogonal Deprotection Strategies.

Conclusion

The landscape of RNA synthesis has evolved significantly, offering researchers a sophisticated toolkit of 2'-hydroxyl protecting groups, each with a distinct profile of advantages and limitations. The traditional workhorse, TBDMS , remains a cost-effective option for shorter oligonucleotides, while TOM provides a superior alternative for the synthesis of longer and more complex RNA molecules due to its reduced steric hindrance and higher coupling efficiencies.[1][3] The ACE chemistry represents a paradigm shift, enabling the routine synthesis of exceptionally long and highly modified RNA with outstanding purity, albeit at the cost of requiring a non-standard synthesis platform.[4][5] Acetal-based protecting groups like Fpmp offer an alternative acid-labile deprotection strategy, though their instability during the synthesis cycle can be a concern.[6][7][8][9] Finally, the base-labile PivOM group presents a compelling option for simplifying the deprotection workflow, making RNA synthesis more analogous to the more straightforward process of DNA synthesis.[10][13]

The optimal choice of a 2'-hydroxyl protecting group is ultimately dictated by the specific requirements of the research application, including the desired length and purity of the RNA, the complexity of any modifications, and available instrumentation and budget. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to navigate the complexities of RNA synthesis and achieve their scientific goals with greater efficiency and success.

References

A Comparative Guide to Purity Assessment of Synthesized 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of nucleoside analogues, ensuring the purity of the final compound is a critical step. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthesized 2',3'-O-Isopropylidenecytidine: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the principles of each method, presents comparative data, and provides detailed experimental protocols to aid in the selection and implementation of the most appropriate purity assessment strategy.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on a variety of factors, including the information required (e.g., quantitative purity, impurity identification), the nature of the expected impurities, and the available instrumentation. Each method offers distinct advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Application Quantitative purity assessment, separation of impurities.Structural elucidation, identification and quantification of impurities.Molecular weight determination, identification of impurities.
Resolution High resolving power for separating closely related compounds.Can distinguish between structurally similar compounds and isomers.Provides mass-to-charge ratio, enabling differentiation of compounds with different molecular weights.
Sensitivity High sensitivity, particularly with UV or MS detection. Can detect trace-level impurities.Generally lower sensitivity compared to HPLC and MS.Very high sensitivity, capable of detecting trace amounts of impurities.
Quantitative Analysis Excellent for precise and accurate quantification of the main component and impurities.Can be used for quantitative analysis (qNMR) with an internal standard.Can be quantitative when coupled with a separation technique like LC-MS.
Impurity Identification Retention time provides an indication, but confirmation requires a reference standard or coupling with MS.Provides detailed structural information for identifying unknown impurities.Fragmentation patterns can help in the structural elucidation of impurities.
Analysis Time Relatively fast, with typical run times of 15-60 minutes.Can range from a few minutes for a simple 1D spectrum to several hours for 2D experiments.Very fast analysis times, especially with direct infusion methods.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of nucleoside analogues using HPLC, NMR, and MS. It is important to note that specific values for this compound may vary depending on the exact experimental conditions and instrumentation.

Table 1: High-Performance Liquid Chromatography (HPLC)

ParameterTypical Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: Quantitative NMR (qNMR)

ParameterTypical Value
Linearity Range Dependent on sample solubility and instrument sensitivity
Correlation Coefficient (r²) > 0.99
Limit of Quantitation (LOQ) ~1 mg/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 97 - 103%

Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

ParameterTypical Value
Linearity Range 0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.001 - 0.01 µg/mL
Limit of Quantitation (LOQ) 0.005 - 0.05 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for nucleoside analogues and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a general reversed-phase HPLC method for the purity assessment of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 271 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • For quantitative analysis, a calibration curve should be constructed using a certified reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (271 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides a general method for acquiring ¹H and ¹³C NMR spectra for the purity assessment of this compound.

Instrumentation and Conditions:

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Acquisition and Analysis:

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals of the product peaks to the integrals of impurity peaks can be used to estimate purity.

  • For quantitative NMR (qNMR), add a known amount of an internal standard with a distinct, non-overlapping signal to the sample. The purity of the target compound can be calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H Spectrum transfer->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 integrate Integrate Signals acquire_c13->integrate identify Identify Impurity Signals integrate->identify quantify Quantify Purity (qNMR) integrate->quantify MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis dissolve Dissolve and Dilute Sample filter Filter (0.45 µm) dissolve->filter inject Inject into LC-MS filter->inject separate LC Separation inject->separate ionize ESI+ Ionization separate->ionize detect Mass Detection ionize->detect identify_main Identify Main Compound ([M+H]⁺) detect->identify_main identify_impurities Identify Impurity Masses identify_main->identify_impurities msms MS/MS for Structural Elucidation identify_impurities->msms Purity_Assessment_Logic start Synthesized This compound tlc Initial Check: TLC start->tlc hplc_quant Quantitative Purity: HPLC tlc->hplc_quant nmr_struct Structural Confirmation: NMR hplc_quant->nmr_struct ms_id Impurity Identification: LC-MS hplc_quant->ms_id pure Product Meets Purity Specs nmr_struct->pure >98% Purity No unexpected signals impure Further Purification Required nmr_struct->impure <98% Purity or Unexpected signals ms_id->pure No significant impurities detected ms_id->impure Significant impurities detected

A Comparative Guide to the Analytical Characterization of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of modified nucleosides is a cornerstone of drug discovery and development. 2',3'-O-Isopropylidenecytidine, a key protected intermediate in the synthesis of various cytidine-based therapeutics, requires precise analytical confirmation of its structure and purity. This guide provides a comparative overview of the principal analytical techniques employed for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. We present a synthesis of experimental data and detailed protocols to assist researchers in selecting and applying the most appropriate methods for their specific needs.

At a Glance: Comparison of Analytical Techniques

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
NMR Spectroscopy Detailed atomic-level structural information, including connectivity and stereochemistry.5-10 mg, soluble in deuterated solventsLow to MediumUnambiguous structure elucidation.Relatively low sensitivity, requires pure samples.
Mass Spectrometry Molecular weight determination and structural information from fragmentation patterns.Microgram to nanogram quantities, solubleHighHigh sensitivity, suitable for complex mixtures when coupled with LC.Isomers can be difficult to distinguish without tandem MS.
HPLC Purity assessment, quantification, and separation from impurities.Microgram to nanogram quantities, solubleHighHigh resolving power, excellent for purity determination and quality control.Does not provide definitive structural information alone.
X-ray Crystallography Definitive 3D molecular structure in the solid state.High-quality single crystal (typically >0.1 mm)LowProvides absolute configuration and detailed conformational information.[1]Crystal growth can be challenging and time-consuming.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for the confirmation of the cytidine (B196190) base, the ribose sugar, and the isopropylidene protecting group.

Expected ¹H NMR Spectral Data (Illustrative, based on similar nucleosides)

Proton AssignmentChemical Shift (δ, ppm)
H-6 (Cytosine)~7.8
H-5 (Cytosine)~5.8
H-1' (Ribose)~5.9
H-2' (Ribose)~5.0
H-3' (Ribose)~4.8
H-4' (Ribose)~4.2
H-5'a, H-5'b (Ribose)~3.7 - 3.9
Isopropylidene-CH₃~1.5
Isopropylidene-CH₃~1.3

Expected ¹³C NMR Spectral Data (Illustrative, based on similar nucleosides) [2][3][4]

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (Cytosine)~156
C-4 (Cytosine)~166
C-5 (Cytosine)~95
C-6 (Cytosine)~141
C-1' (Ribose)~97
C-2' (Ribose)~85
C-3' (Ribose)~81
C-4' (Ribose)~88
C-5' (Ribose)~62
C (Isopropylidene)~114
CH₃ (Isopropylidene)~27
CH₃ (Isopropylidene)~25

Experimental Protocol: ¹H and ¹³C NMR [2]

  • Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Key parameters include a spectral width of approximately 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.[2]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns.[5] Electrospray ionization (ESI) is a commonly used soft ionization technique for nucleosides.

Predicted Mass Spectrometry Data (ESI-MS)

IonPredicted m/zDescription
[M+H]⁺284.12Protonated molecular ion
[M+Na]⁺306.10Sodium adduct
[Cytosine+H]⁺112.05Protonated cytosine base resulting from glycosidic bond cleavage.
[Sugar Moiety]⁺173.07Isopropylidene-ribose fragment.
[Sugar Moiety - H₂O]⁺155.06Loss of water from the sugar fragment.

Experimental Protocol: LC-MS [5]

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a suitable solvent such as a methanol/water or acetonitrile (B52724)/water mixture. Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (for LC-MS):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan (e.g., m/z 100-400) to detect the molecular ion and product ion scan of the precursor ion (m/z 284.12) for fragmentation analysis.

    • Instrument Tuning: Optimize parameters such as capillary voltage, source temperature, and collision energy for the specific instrument and compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of this compound and for separating it from starting materials, by-products, and degradation products.[6][7][8] Reversed-phase HPLC is the most common mode used for nucleoside analysis.

Typical HPLC Performance

ParameterTypical Value
Retention Time Dependent on specific column and mobile phase conditions.
Purity Typically >98% for research-grade material.
Limit of Detection Nanogram to picogram range, depending on the detector.

Experimental Protocol: Reversed-Phase HPLC [9]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Instrumentation: A standard HPLC system with a UV detector is typically sufficient.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate) and an organic modifier (e.g., acetonitrile or methanol). The gradient will depend on the specific separation required.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where cytidine absorbs strongly (around 270 nm).

    • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, including its absolute stereochemistry and solid-state conformation, single-crystal X-ray crystallography is the gold standard.[1] This technique requires the growth of a high-quality single crystal of the compound.

Expected Crystallographic Data (Illustrative)

ParameterDescription
Crystal System e.g., Orthorhombic, Monoclinic
Space Group e.g., P2₁2₁2₁
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Z Number of molecules per unit cell

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent or solvent system, or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities of the reflections. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound, integrating the techniques discussed.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography & Crystallography cluster_results Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS HPLC HPLC (Purity Assessment) Purification->HPLC Xray X-ray Crystallography (If crystalline) Purification->Xray If crystal growth is successful Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Confirmation Purity >98% HPLC->Purity_Confirmation Xray->Structure_Confirmation

Analytical Workflow for this compound.

This second diagram illustrates the logical relationship between the different analytical techniques and the information they provide for a comprehensive characterization.

G cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound NMR NMR Compound->NMR MS MS Compound->MS HPLC HPLC Compound->HPLC Xray X-ray Compound->Xray Structure Structure & Connectivity NMR->Structure Stereochem 3D Structure & Stereochemistry NMR->Stereochem MS->Structure MolWeight Molecular Weight MS->MolWeight Purity Purity & Quantification HPLC->Purity Xray->Stereochem

Information Derived from Analytical Techniques.

References

The Indispensable Role of 2',3'-O-Isopropylidenecytidine in Nucleoside Analogue Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials and synthetic routes is paramount to the successful discovery and production of novel therapeutics. In the realm of nucleoside analogues, 2',3'-O-Isopropylidenecytidine has established itself as a cornerstone intermediate, enabling precise chemical modifications that pave the way for potent antiviral and anticancer agents. This guide provides a comprehensive comparison of this compound's applications and performance against alternative synthetic strategies, supported by experimental data and detailed protocols.

A Versatile Scaffold for Drug Discovery

This compound is a protected form of cytidine (B196190) where the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene group. This temporary protection is crucial as it allows for selective chemical reactions to be carried out at other positions of the molecule, primarily the 5'-hydroxyl group and the cytidine base. Once the desired modifications are complete, the isopropylidene group can be easily removed under mild acidic conditions.

This strategic protection has led to the use of this compound in a variety of applications:

  • Antiviral Drug Development: It serves as a key precursor for the synthesis of numerous antiviral compounds. A notable example is its utility in the synthesis of precursors to molnupiravir (B613847), a drug used to treat COVID-19.[1] The related compound, 2',3'-isopropylidene-5-iodouridine, has demonstrated significant anti-HIV-1 activity.[2]

  • Anticancer Agent Synthesis: This intermediate is instrumental in creating cytidine analogues with potent anticancer properties. For instance, it is a starting point for 2'-deoxy-2'-methylidenecytidine, which has shown significant efficacy against various leukemia cell lines.[3]

  • Epigenetic Research: this compound is a vital intermediate in the synthesis of labeled cytidine analogues, such as 5-Hydroxymethylcytidine-13CD2. These molecules are indispensable tools for studying DNA hydroxymethylation and other epigenetic modifications.

  • Biochemical Probes and Polymer Chemistry: Its ability to undergo selective modifications makes it ideal for creating biochemical probes to study cellular processes. Furthermore, it has been used to synthesize cytidine-based copolymers to investigate hydrogen bonding interactions.

Performance Comparison: Yield and Efficacy

The selection of a starting material and synthetic route is often a trade-off between yield, purity, cost, and the number of steps. Below is a comparison of synthetic yields for different cytidine analogues, highlighting the utility of this compound and alternative approaches.

Target CompoundStarting MaterialKey Step(s)Reported YieldReference
5-Formyl-2',3'-O-isopropylidenecytidineThis compoundOxidation of 5-(Hydroxymethyl)-2',3'-O-isopropylidenecytidine82%[4]
MolnupiravirCytidineSelective enzymatic acylation followed by transamination41% (overall)[5][6]
MolnupiravirCytidineChemoselective acylation and hydroxamination (protection-free)85.7% (overall)[7]
MolnupiravirUridineTwo-step, one-pot synthesis68% (overall)[8]
2'-Deoxy-2'-methylidenecytidine(Starting material not specified in abstract)(Synthesis of various 2'- and 3'-methylidene-substituted nucleosides)-[3]
5-Nitrocytidine(Starting material not specified in abstract)(Improved synthesis of 5-substituted cytidine analogues)-[9]

Antiviral and Anticancer Activity Data:

The true measure of a synthetic intermediate's value lies in the biological activity of the final compounds.

CompoundActivity TypeTargetKey Performance Metric(s)Comparison CompoundReference
5-NitrocytidineAntiviralPoliovirus, Coxsackievirus B3More effective than ribavirin; inhibits PV RNA-dependent RNA polymerase with a Kd of 1.1 ± 0.1 μM.Ribavirin[9][10]
2'-Deoxy-2'-methylidenecytidineAnticancerMurine L1210 & P388 leukemias, etc.ED50 values of 0.3 μM (L1210) and 0.4 μM (P388); better anticancer activity and lower toxicity in mice than ara-C.ara-C[3]
2',3'-Isopropylidene-5-iodouridineAntiviralHIV-1Significantly more efficient at suppressing HIV-1 compared to AZT at high non-toxic concentrations.AZT[2]

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for reproducibility. Below are summaries of key synthetic protocols.

Synthesis of 5-Formyl-2',3'-O-isopropylidenecytidine

This protocol illustrates the use of this compound for modification at the 5-position of the cytidine base.

  • Protection: Cytidine is reacted with 2,2-dimethoxypropane (B42991) in acetone (B3395972) with a catalytic amount of perchloric acid to yield this compound.[4]

  • Hydroxymethylation: The protected cytidine is then treated to introduce a hydroxymethyl group at the 5-position, yielding 5-(Hydroxymethyl)-2',3'-O-isopropylidenecytidine.[4]

  • Oxidation: The hydroxymethyl group is oxidized using ruthenium dioxide hydrate (B1144303) in dioxane to give the final product, 5-formyl-2',3'-O-isopropylidenecytidine, in an 82% yield for this step.[4]

Protection-Free Synthesis of Molnupiravir from Cytidine

This two-step synthesis highlights an efficient route that avoids protection and deprotection steps.

  • Chemoselective Acylation: Cytidine's primary alcohol is selectively acylated using isobutyryl chloride and triethylamine (B128534) in DMF, achieving an 89.3% yield.[7]

  • Hydroxamination: The acylated intermediate undergoes hydroxamination in an aqueous phase, resulting in a 96% yield of molnupiravir.[7]

Visualizing Synthetic Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes involving cytidine analogues.

G cluster_synthesis Synthesis of a 5'-Modified Cytidine Analog Cytidine Cytidine Protected_Cytidine This compound Cytidine->Protected_Cytidine Isopropylidene protection Modified_Cytidine 5'-Modified 2',3'-O- Isopropylidenecytidine Protected_Cytidine->Modified_Cytidine Selective 5'-modification Final_Product 5'-Modified Cytidine (e.g., Antiviral Agent) Modified_Cytidine->Final_Product Deprotection

Caption: Synthetic workflow for 5'-modified cytidine analogs.

G cluster_moa Mechanism of Action of Molnupiravir Molnupiravir Molnupiravir (Prodrug) NHC β-d-N4-hydroxycytidine (NHC) Molnupiravir->NHC Metabolism NHC_TP NHC-Triphosphate (Active Form) NHC->NHC_TP Phosphorylation Viral_RNA_Polymerase Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->Viral_RNA_Polymerase Substrate for Viral_RNA Viral RNA Synthesis Viral_RNA_Polymerase->Viral_RNA Incorporates Mutated_RNA Mutated Viral RNA Viral_RNA->Mutated_RNA Leads to Error_Catastrophe Error Catastrophe & Viral Inhibition Mutated_RNA->Error_Catastrophe

Caption: Molnupiravir's mechanism of action.

Conclusion

This compound remains a highly valuable and versatile intermediate in the synthesis of novel nucleoside analogues. Its ability to enable selective modifications at key positions has been instrumental in the development of potent antiviral and anticancer agents. While alternative, protection-free synthetic routes are emerging and offer advantages in terms of step economy and overall yield for specific targets like molnupiravir, the fundamental strategy of using this compound continues to be a reliable and enabling technology in the broader landscape of drug discovery and development. The choice of synthetic strategy will ultimately depend on the specific target molecule, scalability, and economic considerations. However, the foundational role of this compound in the medicinal chemist's toolbox is undeniable.

References

The Efficacy of 2',3'-O-Isopropylidenecytidine in Enzymatic RNA Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA-based therapeutics has underscored the need for efficient and scalable methods for RNA synthesis. While chemical synthesis has been the traditional approach, enzymatic methods are gaining prominence due to their potential for higher fidelity, milder reaction conditions, and the ability to produce longer RNA strands. A key challenge in enzymatic RNA synthesis is the controlled, stepwise addition of nucleotides. This guide provides a comprehensive comparison of 2',3'-O-Isopropylidenecytidine as a reversibly terminated substrate for enzymatic RNA synthesis, evaluating its performance against other commonly used cytidine (B196190) analogs.

Executive Summary

This compound, a derivative of cytidine with a protecting group on the 2' and 3' hydroxyls of the ribose sugar, has emerged as a promising candidate for controlled enzymatic RNA synthesis. This modification acts as a reversible terminator, allowing for the single addition of a cytidine nucleotide by a template-independent RNA polymerase, such as Poly(U) Polymerase (PUP). Subsequent removal of the isopropylidene group regenerates a free 3'-hydroxyl, enabling the next coupling cycle.

Recent studies have demonstrated that 2',3'-O-isopropylidene-protected pyrimidine (B1678525) nucleotides are well-tolerated by PUP polymerase, leading to highly efficient coupling reactions.[1][2] This positions this compound as a viable alternative to other protected cytidine analogs for the stepwise, de novo synthesis of RNA oligonucleotides.

Comparison with Alternative Cytidine Analogs

The performance of this compound in enzymatic RNA synthesis can be benchmarked against other cytidine analogs bearing different 2'-hydroxyl protecting groups. The choice of protecting group is critical as it influences substrate recognition by the polymerase, coupling efficiency, and the conditions required for deprotection.

Protecting GroupStructurePolymerase CompatibilityDeprotection ConditionsKey AdvantagesKey Disadvantages
2',3'-O-Isopropylidene Acetal linkage across 2' and 3' hydroxylsWell-tolerated by PUP polymerase for pyrimidines.[1][2]Mild acidic conditions (e.g., acetic acid).[3]Facile installation; mild deprotection; efficient coupling for pyrimidines.[1][4]Less well-tolerated for purines.[1][4]
2'-O-TBDMS tert-butyldimethylsilyl etherGenerally compatible with various RNA polymerases.Fluoride-based reagents (e.g., TBAF, TEA·3HF).[5]Widely used in chemical RNA synthesis; orthogonal to acid- and base-labile groups.[5][6]Deprotection with fluoride (B91410) can be harsh and may lead to side reactions.
2'-O-TOM Triisopropylsilyloxymethyl etherHigh coupling efficiency in chemical synthesis; compatible with enzymatic methods.Fluoride-based reagents.[5][6]High steric hindrance can improve coupling efficiency; stable to basic conditions.[6]Requires fluoride for deprotection.
2'-O-Acetyl Acetyl esterCan be incorporated by some polymerases.Basic conditions (e.g., ammonia).Can be removed under mild basic conditions.Prone to migration between 2' and 3' positions.

Experimental Data

While direct, side-by-side quantitative comparisons of these specific cytidine analogs in enzymatic synthesis are limited in published literature, studies on 2',3'-O-isopropylidene pyrimidines with PUP polymerase show promising results.

Table 2: Performance Characteristics of 2',3'-O-Isopropylidene Pyrimidines in Enzymatic RNA Synthesis

Parameter2',3'-O-Isopropylidene-CTP2',3'-O-Isopropylidene-UTP
Polymerase Poly(U) Polymerase (PUP)Poly(U) Polymerase (PUP)
Coupling Efficiency High, near quantitative with optimized conditions.[1][4]High, near quantitative with optimized conditions.[1]
Reaction Time Minutes.[1][4]Minutes.[1]
Observed Side Products Minimal n+2 and n+3 product formation with optimized nucleotide concentration.[1]Minimal n+2 and n+3 product formation with optimized nucleotide concentration.[1]

Note: The data is based on gel electrophoresis analysis from the cited literature. Precise quantitative yields would require further analysis such as HPLC.

Experimental Protocols

The following protocols provide a general framework for the synthesis and use of this compound-5'-triphosphate in enzymatic RNA synthesis.

Synthesis of this compound-5'-triphosphate

This protocol is adapted from standard methods for nucleoside modification and phosphorylation.[7]

A. Synthesis of this compound:

  • Suspend cytidine in anhydrous acetone.

  • Add 2,2-dimethoxypropane (B42991) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a weak base (e.g., sodium bicarbonate).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting this compound by silica (B1680970) gel chromatography.

B. Triphosphorylation:

  • Co-evaporate the dried this compound with anhydrous pyridine.

  • Dissolve the nucleoside in trimethyl phosphate (B84403) and cool to 0°C.

  • Add phosphorus oxychloride (POCl₃) dropwise and stir for 2-4 hours at 0°C.

  • Quench the reaction by adding a solution of tributylammonium (B8510715) pyrophosphate in anhydrous DMF.

  • After stirring, add triethylamine (B128534) and then an aqueous buffer (e.g., triethylammonium (B8662869) bicarbonate).

  • Purify the crude this compound-5'-triphosphate by anion-exchange chromatography.

Enzymatic Incorporation using PUP Polymerase

This protocol is based on the conditions reported for the enzymatic incorporation of 2',3'-O-protected pyrimidine nucleotides.[1]

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components on ice:

    • RNA primer (e.g., 10 pmol)

    • 10x PUP Polymerase reaction buffer

    • MnCl₂ (to a final concentration of 1 mM)

    • This compound-5'-triphosphate (optimized concentration, e.g., 30-40 µM)[4]

    • PUP Polymerase (e.g., 10 units)

    • RNase Inhibitor (e.g., 20 units)

    • Nuclease-free water to the final reaction volume.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 5-30 minutes).[4]

  • Quenching: Stop the reaction by adding an equal volume of a suitable stop solution (e.g., 2x formamide (B127407) loading buffer).

  • Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

Deprotection of the 2',3'-O-Isopropylidene Group

The isopropylidene group is acid-labile and can be removed under mild acidic conditions.[3]

  • Acidic Treatment: After purification of the extended RNA, treat the sample with an aqueous solution of a weak acid, such as 80% acetic acid.

  • Incubation: Incubate at room temperature, monitoring the deprotection by a suitable analytical method (e.g., HPLC or mass spectrometry).

  • Neutralization and Desalting: Neutralize the reaction with a suitable buffer and desalt the RNA product using standard techniques like ethanol (B145695) precipitation or size-exclusion chromatography.

Visualizations

Experimental Workflow for Enzymatic RNA Synthesis

G cluster_synthesis 1. Synthesis of Modified NTP cluster_enzymatic 2. Enzymatic Incorporation cluster_deprotection 3. Deprotection & Iteration Cytidine Cytidine Isopropylidene_Protection This compound Cytidine->Isopropylidene_Protection 2,2-dimethoxypropane, acid catalyst Triphosphorylation This compound-5'-triphosphate Isopropylidene_Protection->Triphosphorylation POCl3, Pyrophosphate Modified_NTP 2',3'-O-Isopropylidene- CTP RNA_Primer RNA Primer (n) Incorporation Single Nucleotide Addition PUP_Polymerase PUP Polymerase Extended_RNA Protected RNA (n+1) Incorporation->Extended_RNA Product Protected_RNA Protected RNA (n+1) Deprotection Deprotection Protected_RNA->Deprotection Mild Acidic Treatment Deprotected_RNA Deprotected RNA (n+1) Deprotection->Deprotected_RNA Product Next_Cycle Deprotected_RNA->Next_Cycle Ready for next incorporation cycle

Caption: Workflow for controlled enzymatic RNA synthesis using this compound.

Logical Relationship of Key Components

G cluster_reactants Reactants cluster_process Process cluster_products Products RNA Primer RNA Primer Enzymatic Reaction Enzymatic Reaction RNA Primer->Enzymatic Reaction 2',3'-O-Isopropylidene-CTP 2',3'-O-Isopropylidene-CTP 2',3'-O-Isopropylidene-CTP->Enzymatic Reaction PUP Polymerase PUP Polymerase PUP Polymerase->Enzymatic Reaction Protected RNA (n+1) Protected RNA (n+1) Enzymatic Reaction->Protected RNA (n+1) Pyrophosphate Pyrophosphate Enzymatic Reaction->Pyrophosphate

Caption: Key components and their roles in the enzymatic incorporation of this compound.

Conclusion

This compound presents a highly effective option for the controlled enzymatic synthesis of RNA, particularly for the incorporation of pyrimidine bases. Its compatibility with PUP polymerase allows for rapid and efficient single-nucleotide additions under mild conditions. While further quantitative data is needed for a direct comparison with other cytidine analogs in an enzymatic context, the available evidence suggests that the 2',3'-O-isopropylidene protecting group is a valuable tool for the burgeoning field of enzymatic RNA oligonucleotide synthesis. The straightforward deprotection protocol further enhances its utility, offering a promising route for the scalable and efficient production of therapeutic and research-grade RNA.

References

Orthogonal Protecting Group Strategies for 2',3'-O-Isopropylidenecytidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental in the chemical synthesis of modified nucleosides, enabling precise control over multi-step reactions. For 2',3'-O-Isopropylidenecytidine, a versatile building block in RNA chemistry, the selection of an orthogonal protecting group strategy for the 5'-hydroxyl and the N4-amino functionalities is critical for successful synthetic outcomes. This guide provides a comparative analysis of two plausible orthogonal strategies, offering insights into their relative performance, supported by generalized experimental protocols and logical diagrams.

Principle of Orthogonality

An orthogonal protecting group strategy employs multiple protecting groups within a single molecule, each of which can be removed under specific conditions without affecting the others. This allows for the selective deprotection and subsequent reaction at different sites of the molecule. In the context of this compound, the key is to choose protecting groups for the 5'-OH and N4-NH2 that are stable under the conditions used to remove the other, while also being compatible with the acid-labile 2',3'-O-isopropylidene group.

Comparative Analysis of Orthogonal Strategies

This guide compares two distinct orthogonal strategies for the protection of this compound:

  • Strategy A: A base-labile protecting group for the 5'-hydroxyl (Fmoc) and a robust, base-stable acyl group for the N4-amino function (Benzoyl).

  • Strategy B: An acid/fluoride-labile silyl (B83357) ether for the 5'-hydroxyl (TBDMS) and a standard acyl group for the N4-amino function (Acetyl).

The following table summarizes the expected performance of these two strategies based on established principles of protecting group chemistry.

FeatureStrategy AStrategy B
5'-OH Protecting Group 9-Fluorenylmethoxycarbonyl (Fmoc)tert-Butyldimethylsilyl (TBDMS)
N4-Amino Protecting Group Benzoyl (Bz)Acetyl (Ac)
Orthogonality Principle Base-labile (Fmoc) vs. Hydrolysis (Bz)Acid/Fluoride-labile (TBDMS) vs. Hydrolysis (Ac)
Expected Yield (5'-Protection) HighHigh
Expected Yield (N4-Protection) HighHigh
Stability of 5'-OH Group Stable to acids and mild bases.Stable to bases, labile to acids and fluoride.
Stability of N4-Amino Group High stability to acidic and basic conditions.[1]Moderate stability; sensitive to strong nucleophiles.[2][3]
5'-OH Deprotection Condition Mildly basic (e.g., Piperidine (B6355638) in DMF).[4][5]Acidic (e.g., AcOH) or Fluoride source (e.g., TBAF).[6][7]
N4-Amino Deprotection Condition Basic hydrolysis (e.g., aq. Ammonia).[8]Mild basic hydrolysis (e.g., aq. Ammonia).[8]
Selectivity of Deprotection HighHigh

Experimental Protocols

The following are generalized protocols for the key protection and deprotection steps outlined in the comparative strategies. Researchers should optimize these conditions for their specific substrates and scales.

Strategy A: 5'-O-Fmoc / N4-Benzoyl Protection

1. N4-Benzoylation of this compound

  • Materials: this compound, Pyridine (anhydrous), Benzoyl chloride, Dichloromethane (DCM), Saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve this compound in anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Add benzoyl chloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with methanol (B129727).

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica (B1680970) gel chromatography to yield N4-benzoyl-2',3'-O-isopropylidenecytidine.

2. 5'-O-Fmoc Protection of N4-Benzoyl-2',3'-O-Isopropylidenecytidine

  • Materials: N4-benzoyl-2',3'-O-isopropylidenecytidine, Pyridine (anhydrous), Fmoc-Cl, Dichloromethane (DCM).

  • Procedure:

    • Co-evaporate N4-benzoyl-2',3'-O-isopropylidenecytidine with anhydrous pyridine.

    • Dissolve the residue in anhydrous pyridine.

    • Add Fmoc-Cl in one portion and stir at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction with methanol.

    • Evaporate the solvent and dissolve the residue in DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by silica gel chromatography to obtain 5'-O-Fmoc-N4-benzoyl-2',3'-O-isopropylidenecytidine.

3. Orthogonal Deprotection

  • Selective 5'-O-Fmoc Deprotection:

    • Dissolve the protected nucleoside in a solution of 20% piperidine in DMF.[4][5]

    • Stir at room temperature for 30 minutes.

    • Co-evaporate with toluene (B28343) to remove piperidine and purify the product.

  • N4-Benzoyl Deprotection:

    • Treat the nucleoside with concentrated aqueous ammonia (B1221849) in methanol at room temperature or 55°C.[8]

    • Monitor the reaction by TLC until completion.

    • Evaporate the solvent to obtain the deprotected product.

Strategy B: 5'-O-TBDMS / N4-Acetyl Protection

1. N4-Acetylation of this compound

  • Materials: this compound, Pyridine (anhydrous), Acetic anhydride (B1165640), Dichloromethane (DCM), Saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve this compound in anhydrous pyridine.

    • Add acetic anhydride and stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, evaporate the solvent.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer, filter, and concentrate.

    • Purify by silica gel chromatography to yield N4-acetyl-2',3'-O-isopropylidenecytidine.

2. 5'-O-TBDMS Protection of N4-Acetyl-2',3'-O-Isopropylidenecytidine

  • Materials: N4-acetyl-2',3'-O-isopropylidenecytidine, Anhydrous DMF, Imidazole (B134444), TBDMS-Cl.

  • Procedure:

    • Dissolve N4-acetyl-2',3'-O-isopropylidenecytidine and imidazole in anhydrous DMF.

    • Add TBDMS-Cl and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by silica gel chromatography to obtain 5'-O-TBDMS-N4-acetyl-2',3'-O-isopropylidenecytidine.

3. Orthogonal Deprotection

  • Selective 5'-O-TBDMS Deprotection:

    • Treat the protected nucleoside with a solution of 1M TBAF in THF at room temperature.[7]

    • Alternatively, use acidic conditions such as 80% acetic acid in water.[6]

    • Monitor the reaction by TLC and purify upon completion.

  • N4-Acetyl Deprotection:

    • Treat the nucleoside with concentrated aqueous ammonia in methanol at room temperature.[8]

    • The acetyl group is more labile than the benzoyl group and will be removed more readily under these conditions.

Visualization of Orthogonal Strategies

The following diagrams illustrate the logical flow of the two orthogonal protecting group strategies.

Strategy_A Start This compound N4_Bz N4-Benzoylation Start->N4_Bz P1 N4-Bz-2',3'-O-Isopropylidenecytidine N4_Bz->P1 Five_Fmoc 5'-O-Fmoc Protection P1->Five_Fmoc P2 5'-O-Fmoc-N4-Bz-2',3'-O-Isopropylidenecytidine Five_Fmoc->P2 Deprotect_Fmoc Base (Piperidine) P2->Deprotect_Fmoc P3 N4-Bz-2',3'-O-Isopropylidenecytidine Deprotect_Fmoc->P3 Deprotect_Bz Base (aq. NH3) P3->Deprotect_Bz End This compound Deprotect_Bz->End

Caption: Workflow for Strategy A: 5'-O-Fmoc / N4-Benzoyl protection.

Strategy_B Start This compound N4_Ac N4-Acetylation Start->N4_Ac P1 N4-Ac-2',3'-O-Isopropylidenecytidine N4_Ac->P1 Five_TBDMS 5'-O-TBDMS Protection P1->Five_TBDMS P2 5'-O-TBDMS-N4-Ac-2',3'-O-Isopropylidenecytidine Five_TBDMS->P2 Deprotect_TBDMS Acid or Fluoride P2->Deprotect_TBDMS P3 N4-Ac-2',3'-O-Isopropylidenecytidine Deprotect_TBDMS->P3 Deprotect_Ac Mild Base (aq. NH3) P3->Deprotect_Ac End This compound Deprotect_Ac->End

Caption: Workflow for Strategy B: 5'-O-TBDMS / N4-Acetyl protection.

Conclusion

The choice between these orthogonal strategies will depend on the specific requirements of the overall synthetic route. Strategy A, with the robust N4-benzoyl group, offers greater stability, which may be advantageous in multi-step syntheses involving various reaction conditions. Strategy B provides an alternative where the milder N4-acetyl group might be preferred, and the 5'-O-TBDMS group offers deprotection options under either acidic or fluoride-mediated conditions. Careful consideration of the stability and lability of each protecting group in the context of the planned chemical transformations is paramount for achieving high yields and purity of the desired modified nucleoside.

References

Safety Operating Guide

Safe Disposal of 2',3'-O-Isopropylidenecytidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible disposal of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2',3'-O-Isopropylidenecytidine, a synthetic nucleoside analog.

Hazard Assessment and Regulatory Context

Safety Data Sheets (SDS) for analogous compounds, such as 2',3'-O-Isopropylideneadenosine, indicate that they are not classified as hazardous substances.[1][2][3] The disposal of such non-hazardous chemical waste is therefore governed by institutional and local regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for definitive guidelines specific to your location.[1][4]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of the related compound 2',3'-O-Isopropylideneadenosine, which are relevant to its handling and disposal. These properties are expected to be similar for this compound.

PropertyValue
Molecular Formula C13H17N5O4 (for Adenosine analogue)
Molecular Weight 307.3 g/mol (for Adenosine analogue)
Appearance White to light yellow solid powder[2][5]
Melting Point 221 - 222 °C[2]
Solubility Soluble
Hazard Classification Not classified as hazardous[1][2][3]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

2. Waste Identification and Segregation:

  • Clearly label a designated waste container with "this compound" and the approximate concentration if in solution. Do not use abbreviations.[8][9]

  • Chemical wastes should be stored separately according to their compatibility.[8][10]

3. Container Management:

  • Use a container that is compatible with the chemical waste. The original container can often be used.[8]

  • Keep the waste container tightly capped at all times, except when adding waste.[8]

  • Ensure the container is in good condition and free from leaks.[8]

4. Disposal of Empty Containers:

  • Empty containers of this compound should be triple-rinsed with an appropriate solvent.[10]

  • Collect the rinsate as chemical waste and add it to your designated waste container.[1]

  • After triple-rinsing, deface the original label on the empty container.[1] The clean, empty container can then typically be disposed of in the regular trash or recycling, in accordance with your institution's policies.

5. Waste Collection and Pickup:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • When the container is full or ready for disposal, request a pickup from your institution's EHS department.[1] Follow their specific procedures for waste pickup requests.[8]

6. Spills and Decontamination:

  • In the event of a spill, sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.[2][3]

  • Clean the spill area with an appropriate solvent and decontaminate the surface. Collect all cleaning materials as hazardous waste.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_empty Is the container empty? start->is_empty triple_rinse Triple-rinse container with appropriate solvent. is_empty->triple_rinse Yes chemical_waste Treat as chemical waste. is_empty->chemical_waste No collect_rinsate Collect rinsate as chemical waste. triple_rinse->collect_rinsate deface_label Deface original label. collect_rinsate->deface_label dispose_container Dispose of empty container in regular trash/recycling. deface_label->dispose_container label_waste Select and label a designated waste container. chemical_waste->label_waste store_waste Store in satellite accumulation area. label_waste->store_waste request_pickup Request EHS pickup. store_waste->request_pickup

Caption: Decision workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.